ATP (disodium salt hydrate)
Descripción
BenchChem offers high-quality ATP (disodium salt hydrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ATP (disodium salt hydrate) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
disodium;[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O13P3.2Na.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;;1H2/q;2*+1;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBQNWBHIXNPRU-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5Na2O14P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Researcher's Guide to ATP and ATP Disodium Salt Hydrate: A Technical Deep Dive
For scientists and researchers in drug development, the choice between Adenosine Triphosphate (ATP) and its disodium (B8443419) salt hydrate (B1144303) is a critical decision that can impact experimental outcomes. While both provide the essential ATP molecule, their distinct chemical and physical properties necessitate different handling and preparation protocols. This technical guide provides an in-depth comparison to inform your research and ensure experimental reproducibility.
Core Chemical and Physical Differences
The primary distinction lies in the salt form. ATP in its free acid form is highly unstable and not commercially available for most research applications. The disodium salt hydrate is a more stable, crystalline solid that is readily soluble in water.[1][2] This stability is crucial for storage and handling.[1] However, the presence of sodium ions and water of hydration introduces key differences that researchers must account for.
When dissolved in water, ATP disodium salt hydrate yields a mildly acidic solution with a pH of approximately 3.5.[1][3] This is a critical consideration for any biological experiment, as most enzymatic reactions and cellular processes are highly pH-sensitive. Therefore, pH adjustment to a physiological range (typically 7.2-7.5) is a mandatory step when preparing solutions from the disodium salt.[4][5]
Here is a summary of the key quantitative differences:
| Property | ATP (Free Acid - Anhydrous) | ATP Disodium Salt Hydrate |
| Molecular Weight | 507.18 g/mol [6] | ~551.14 g/mol (anhydrous basis), ~605.24 g/mol (trihydrate)[7][8][9] |
| Form | Unstable, not readily available | Crystalline powder[10] |
| Solubility in Water | Highly soluble[2] | 50 mg/mL to 110 mg/mL[1][11][12] |
| pH of Aqueous Solution | Acidic | Mildly acidic (~3.5)[1][3] |
| Stability in Solution | Unstable, especially at extreme pH[2][6] | More stable, but requires pH adjustment for biological assays[2][6] |
| Storage | Not applicable for routine use | Recommended at -20°C with desiccation[1] |
Experimental Considerations and Protocols
The choice between the two forms of ATP directly influences experimental design and execution, particularly in solution preparation for biochemical and cell-based assays.
Solution Preparation: A Critical Step
Preparing an ATP stock solution from the disodium salt for an enzyme kinetics assay, for example, requires careful pH adjustment. Here is a generalized protocol:
-
Weighing: Accurately weigh the required amount of ATP disodium salt hydrate. Remember to account for the molecular weight of the specific hydrate form you are using (the number of water molecules can vary).
-
Dissolution: Dissolve the salt in a suitable volume of high-purity water (e.g., Milli-Q or equivalent). It is advisable to do this on ice to minimize potential degradation, although ATP is relatively stable at neutral pH.[13]
-
pH Adjustment: This is the most critical step. Slowly add a base, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to the solution while monitoring the pH with a calibrated pH meter.[5] The target pH will depend on the specific requirements of your assay, but is generally between 7.0 and 7.5.[4][14] Be cautious not to overshoot the target pH, as ATP hydrolysis is rapid at extreme pH levels.[2][6]
-
Final Volume Adjustment: Once the desired pH is reached, bring the solution to the final desired volume with high-purity water.
-
Concentration Verification (Optional but Recommended): The actual concentration of the ATP stock solution can be verified by measuring its absorbance at 259 nm. The molar extinction coefficient for ATP at pH 7.0 is 15,400 M⁻¹cm⁻¹.[1][4]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[14][15]
Impact on Experimental Assays
-
Enzyme Kinetics: In kinase and ATPase assays, the concentration of ATP is a critical variable.[16][17][18] Using an unadjusted ATP disodium salt solution would introduce a significant pH change in the reaction buffer, altering the enzyme's activity and leading to inaccurate kinetic parameters.
-
Cell-Based Assays: When treating cells with extracellular ATP, the pH of the ATP solution must be adjusted to match the pH of the cell culture medium to avoid stressing the cells and inducing non-specific responses.
-
Bioluminescence Assays: Assays that measure ATP levels as an indicator of cell viability, such as luciferase-based assays, require accurate ATP standards.[15][19] These standards must be prepared with the same attention to pH and concentration as any other ATP solution.
Visualizing the Concepts
To further clarify these concepts, the following diagrams illustrate the key chemical transformation and a typical experimental workflow.
Conclusion
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. The ATP Molecule -Chemical and Physical Properties [worldofmolecules.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 7. Adenosine 5'-triphosphate (ATP) disodium salt trihydrate, nucleotide coenzyme (CAS 987-65-5) | Abcam [abcam.com]
- 8. thomassci.com [thomassci.com]
- 9. Adenosine triphosphate disodium salt | C10H14N5Na2O13P3 | CID 12822649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Adenosine Triphosphate Disodium Hydrate - LKT Labs [lktlabs.com]
- 11. Adenosine 5 -triphosphate Grade I, = 99 , microbial source 34369-07-8 [sigmaaldrich.com]
- 12. Thermo Scientific Chemicals Adenosine-5'-triphosphate disodium salt hydrate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. [1406.2074] ATP concentration regulates enzyme kinetics [arxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. Kinetic studies on the ADP-ATP exchange reaction catalyzed by Na+, K+-dependent ATPase. Evidence for the K.S.T. mechanism with two enzyme-ATP complexes and two phosphorylated intermediates of high-energy type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. creative-bioarray.com [creative-bioarray.com]
understanding the purity grades of ATP disodium salt for lab use
An In-depth Technical Guide to the Purity Grades of ATP Disodium (B8443419) Salt for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Adenosine (B11128) 5'-triphosphate (ATP) is a pivotal molecule in cellular bioenergetics, acting as the primary energy currency. In the laboratory, the disodium salt of ATP is a fundamental reagent in a vast array of applications, from enzymatic assays and in vitro transcription to cell culture and studies of signal transduction. The purity of this reagent is paramount, as contaminants can lead to erroneous and irreproducible results. This guide provides a comprehensive overview of the different purity grades of ATP disodium salt, methods for its analysis, and its critical role in key signaling pathways.
Understanding ATP Disodium Salt Purity Grades
Commercially available ATP disodium salt is offered in various purity grades, each tailored for specific experimental needs. The purity is typically determined by High-Performance Liquid Chromatography (HPLC), with contaminants such as adenosine diphosphate (B83284) (ADP), adenosine monophosphate (AMP), and other metal ions being key differentiators.[1][2][3][4][5] Higher purity grades are generally recommended for sensitive applications like kinase assays, while lower grades may be suitable for less demanding uses.
Data Presentation: Comparison of ATP Disodium Salt Purity Grades
The following table summarizes the common purity grades of ATP disodium salt and their typical specifications.
| Purity Grade | Typical Purity (by HPLC) | Key Impurity Specifications | Common Applications |
| Standard Grade | ≥95%[6] | ADP, AMP levels may be higher | General enzymatic assays |
| High Purity | ≥98% - ≥99%[4][7][8] | ADP + AMP ≤0.5%, GTP ≤0.01%, Heavy metals ≤30 ppm, Fe ≤15 ppm[4] | Kinase assays, molecular biology, cell culture |
| Molecular Biology Grade | ≥95%[9] | Certified free of DNase, RNase, and Nickase[9] | In vitro transcription, RNA-related applications[9] |
| ULTRA PURE GRADE | Approx. 99%[3] | Tested for cytotoxicity in cell lines[3] | Cell-based assays, signal transduction studies |
| Low Metals Grade | - | Specially processed to reduce contaminating metals | Applications sensitive to metal ion interference |
Note: Specifications can vary between suppliers. Always refer to the certificate of analysis for lot-specific data.
Experimental Protocols for Purity Assessment
The purity and concentration of ATP solutions are critical parameters that should be verified, especially for sensitive experiments. The two most common methods for this are HPLC and enzymatic assays.
HPLC Method for Adenine Nucleotide Separation
Reversed-phase HPLC (RP-HPLC) is a reliable method for the simultaneous separation and quantification of ATP, ADP, and AMP.[10]
Methodology:
-
Column: A C18 reversed-phase column is commonly used.[10][11]
-
Mobile Phase: An isocratic elution with a mobile phase such as 50 mM potassium hydrogen phosphate (B84403) (pH 6.80) can be effective.[11] Alternatively, a gradient elution with a buffer system like water and acetonitrile (B52724) with a sulfuric acid buffer can be employed.[12]
-
Detection: UV absorbance is monitored at a wavelength of 254 nm or 262 nm.[11][12]
-
Standard Preparation: Prepare standard solutions of ATP, ADP, and AMP of known concentrations (e.g., 100 mM stocks) in a suitable buffer like 10 mM Tris-HCl, pH 7.0.[10]
-
Sample Preparation: For cellular extracts, a rapid extraction with a method like 80% methanol (B129727) / 20% water is used to quench metabolic activity and extract the nucleotides.[13]
-
Analysis: The retention times of the peaks in the sample are compared to the standards for identification, and the peak areas are used for quantification. Higher phosphorylation leads to shorter retention times.[10]
Enzymatic Assay for ATP Quantification
Bioluminescence-based assays using the firefly luciferase enzyme are highly sensitive and specific for ATP.[14][15]
Methodology:
-
Principle: In the presence of ATP, firefly luciferase catalyzes the oxidation of D-luciferin, producing light. When ATP is the limiting reagent, the light output is directly proportional to the ATP concentration.[15][16]
-
Reagents: Commercially available kits provide a luciferase/luciferin reagent mix.[14][16][17]
-
Standard Curve: A standard curve is generated using a series of dilutions of a known concentration of ATP.[14]
-
Sample Preparation:
-
Measurement: The sample is mixed with the luciferase reagent, and the luminescence is immediately measured using a luminometer.[14]
-
Calculation: The ATP concentration in the sample is determined by comparing its luminescence reading to the standard curve.
Visualization of Experimental Workflows and Signaling Pathways
The purity of ATP is crucial in studies of cellular signaling, where it acts not only as an energy source but also as a substrate for kinases and a signaling molecule itself.
Experimental Workflow for ATP Purity Analysis
Caption: A generalized workflow for determining the purity and concentration of ATP disodium salt.
ATP's Role in the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[18] ATP is essential as the phosphate donor for the sequential phosphorylation events that define this pathway.[19][20]
Caption: ATP as the essential phosphate donor in the MAPK signaling cascade.
ATP in the mTOR Signaling Pathway
The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, metabolism, and survival.[21] The mTOR signaling pathway integrates signals from growth factors and cellular energy status, where ATP levels are a critical indicator.[22][23]
Caption: Cellular ATP levels as a key regulator of the mTOR signaling pathway.
The Dual Role of ATP in Apoptosis
Intracellular ATP levels are a critical determinant of cell death fate.[24] Sufficient ATP is required for the energy-dependent processes of apoptosis, while ATP depletion can lead to necrosis.[24] Extracellular ATP can also induce apoptosis by activating purinergic receptors.[25][26]
Caption: Intracellular ATP levels dictating the cell death pathway towards apoptosis or necrosis.
Conclusion
The selection of an appropriate purity grade of ATP disodium salt is a critical decision in experimental design. Understanding the differences between grades and the potential impact of impurities like ADP and metal ions can prevent costly experimental failures and enhance data reproducibility. The protocols and diagrams provided in this guide serve as a technical resource for researchers to assess ATP purity and to better understand its fundamental role in the complex signaling networks that govern cellular function. For all applications, it is recommended to consult the supplier's certificate of analysis to ensure the chosen reagent meets the specific requirements of the experiment.
References
- 1. thermofisher.in [thermofisher.in]
- 2. molnova.com:443 [molnova.com:443]
- 3. biofargo.com [biofargo.com]
- 4. Adenosine 5 -triphosphate Disodium salt 51963-61-2 [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ATP disodium salt | 987-65-5 [amp.chemicalbook.com]
- 7. Adenosine 5′-triphosphate disodium salt, 99%, COA, Certificate of Analysis, 987-65-5, A 1475 [ottokemi.com]
- 8. ADENOSINE [sdfine.com]
- 9. Adenosine 5 -triphosphate Crystalline ATP, HPLC purified, aqueous solution for RNA transcription 987-65-5 [sigmaaldrich.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. HPLC Separation of Adenosine mono-, di- and triphosphates on Newcrom BH Column | SIELC Technologies [sielc.com]
- 13. Liquid Chromatography Method for Simultaneous Quantification of ATP and its Degradation Products Compatible with both UV-Vis and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. ATP Assays | What is an ATP Assay? [promega.sg]
- 16. promega.com [promega.com]
- 17. content.abcam.com [content.abcam.com]
- 18. researchgate.net [researchgate.net]
- 19. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cusabio.com [cusabio.com]
- 24. Intracellular ATP levels determine cell death fate by apoptosis or necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Adenosine triphosphate induced cell death: Mechanisms and implications in cancer biology and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Extracellular ATP and adenosine induce cell apoptosis of human hepatoma Li-7A cells via the A3 adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of ATP as a Substrate in Enzymatic Reactions: A Mechanistic Guide
Introduction
Adenosine (B11128) 5'-triphosphate (ATP) is a cornerstone of cellular bioenergetics, often referred to as the "molecular unit of currency" for intracellular energy transfer.[1] Found in all known forms of life, this nucleotide is composed of an adenine (B156593) base, a ribose sugar, and a triphosphate group.[2] Beyond its role as a simple energy shuttle, ATP is a critical substrate for a vast array of enzymatic reactions that drive metabolism, signal transduction, DNA and RNA synthesis, and mechanical work.[1][3] The high-energy phosphoanhydride bonds within the triphosphate chain are the primary source of chemical energy, which is harnessed by enzymes through specific catalytic mechanisms.[4] This technical guide provides an in-depth exploration of the mechanisms by which enzymes utilize ATP as a substrate, targeting researchers, scientists, and professionals in drug development.
Core Mechanisms of ATP-Dependent Reactions
Enzymes have evolved diverse strategies to utilize the chemical energy stored in ATP. These mechanisms can be broadly categorized into three main types of reactions at the phosphate (B84403) group.
-
Phosphoryl Group Transfer: In this common mechanism, the terminal (γ) phosphate group of ATP is transferred to a substrate, a process known as phosphorylation.[2] This reaction is catalyzed by kinases . The addition of a negatively charged, bulky phosphate group can induce conformational changes in the substrate, alter its activity, or create a binding site for other proteins. This is a fundamental mechanism in signal transduction cascades and metabolic regulation. The general reaction is:
-
ATP + Substrate → ADP + Phospho-substrate
-
-
Pyrophosphoryl Group Transfer: Some enzymes transfer a pyrophosphate group (the β and γ phosphates) from ATP to the substrate. This is less common but important in certain metabolic pathways.
-
Nucleotidyl (Adenylyl) Group Transfer: In this mechanism, the α-phosphate is attacked, leading to the cleavage of pyrophosphate (PPi) and the transfer of adenosine monophosphate (AMP) to the substrate. This process is called adenylylation. The subsequent hydrolysis of the released pyrophosphate into two inorganic phosphate (Pi) molecules is highly exergonic and provides a strong thermodynamic pull for the overall reaction. This mechanism is characteristic of ligases (also known as synthetases), which join two molecules together.[1] The reaction proceeds in two steps:
-
ATP + Substrate → AMP-Substrate + PPi
-
PPi + H₂O → 2 Pi
-
-
ATP Hydrolysis for Energy Transduction: ATPases are enzymes that catalyze the hydrolysis of ATP to adenosine diphosphate (B83284) (ADP) and inorganic phosphate (Pi).[5] The free energy released from this reaction is not transferred to a substrate but is instead used to drive energy-requiring processes, such as ion transport across membranes against a concentration gradient or the conformational changes in motor proteins that lead to muscle contraction and intracellular transport.[4][6]
-
ATP + H₂O → ADP + Pi
-
The Crucial Role of Mg²⁺ in ATP-Dependent Catalysis
Virtually all ATP-dependent enzymes require the presence of a divalent metal ion, typically magnesium (Mg²⁺), for their activity. The highly negatively charged triphosphate chain of ATP is stabilized by chelation with Mg²⁺. This interaction is critical for several reasons:
-
Charge Shielding: The Mg²⁺ ion neutralizes the negative charges on the phosphate groups, reducing the electrostatic repulsion that would otherwise hinder the nucleophilic attack on the phosphorus atom.
-
Proper Orientation: It helps to position and orient the ATP molecule correctly within the enzyme's active site for catalysis.
-
Enhancing Electrophilicity: The metal ion withdraws electrons, making the phosphorus atoms more electrophilic and thus more susceptible to nucleophilic attack by the substrate or a water molecule.
Key Classes of ATP-Dependent Enzymes
Kinases
Kinases are a large family of enzymes that mediate phosphorylation. They are central to cellular signaling and are major targets for drug development. By transferring a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on a protein, they act as molecular switches that turn cellular activities on or off.[3]
ATPases
ATPases harness the energy of ATP hydrolysis to perform work.[6] This diverse group includes:
-
Ion Pumps (e.g., Na⁺/K⁺-ATPase): These transmembrane proteins use ATP hydrolysis to pump ions across the cell membrane, maintaining electrochemical gradients.
-
Motor Proteins (e.g., Myosin, Kinesin): These proteins convert the chemical energy of ATP into mechanical force, driving muscle contraction and the transport of vesicles along the cytoskeleton.[7]
-
Chromatin Remodelers: These enzymes use the energy from ATP hydrolysis to reposition or restructure nucleosomes, thereby regulating gene expression.[8]
Ligases (Synthetases)
Ligases catalyze the joining of two molecules. For example, DNA ligase uses the adenylylation mechanism to form phosphodiester bonds, which is essential for DNA replication and repair. Aminoacyl-tRNA synthetases attach the correct amino acid to its corresponding tRNA, a critical step in protein synthesis, also using ATP.
Quantitative Data on ATP-Dependent Enzymes
The kinetic parameters of ATP-dependent enzymes are crucial for understanding their function and for designing inhibitors. The Michaelis constant (Km) for ATP reflects the concentration of ATP at which the enzyme operates at half its maximum velocity, indicating the affinity of the enzyme for its substrate. The catalytic constant (kcat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time.
| Enzyme Class | Representative Enzyme | Organism | Substrate(s) | Km (ATP) (µM) | kcat (s⁻¹) |
| Kinase | Hexokinase | Saccharomyces cerevisiae | D-Glucose | 100 - 400 | ~200 |
| Kinase | Protein Kinase A (PKA) | Bos taurus | Kemptide | 10 - 20 | ~20 |
| ATPase | Na⁺/K⁺-ATPase | Sus scrofa | Na⁺, K⁺ | 200 - 600 | ~100 |
| ATPase | F₁-ATPase (Mitochondrial) | Bos taurus | H₂O | 20 - 150 | >100 |
| Ligase | DNA Ligase | T4 Bacteriophage | Nicked DNA | 10 - 140 | ~0.1 |
| Ligase | Glutamine Synthetase | Escherichia coli | Glutamate, NH₃ | 50 - 300 | ~25 |
Note: These values are approximate and can vary significantly depending on experimental conditions (pH, temperature, ion concentrations).
Experimental Protocols for Studying ATP-Dependent Enzymes
Characterizing the activity of ATP-dependent enzymes is fundamental to biochemical research. Several robust assays are commonly employed.
Protocol 1: ATPase Activity Assay using Malachite Green
This colorimetric assay is widely used to measure the rate of ATP hydrolysis by quantifying the release of inorganic phosphate (Pi).
Principle: At an acidic pH, malachite green and molybdate (B1676688) form a complex with free inorganic phosphate. The formation of this complex results in a significant color change that can be measured spectrophotometrically at approximately 620-650 nm. The amount of Pi produced is directly proportional to the enzyme's activity.
Methodology:
-
Reagent Preparation:
-
Reaction Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing MgCl₂ (e.g., 5 mM) and any other required cofactors.
-
Enzyme Stock: Prepare a concentrated stock of the purified enzyme.
-
ATP Stock: Prepare a fresh, concentrated stock of ATP, neutralized to pH 7.0.
-
Malachite Green Reagent: Prepare a solution of malachite green hydrochloride and ammonium (B1175870) molybdate in acid. Commercial kits are readily available.
-
Phosphate Standard: Prepare a series of known concentrations of KH₂PO₄ to generate a standard curve.
-
-
Reaction Setup:
-
In a microplate or microcentrifuge tubes, set up the reactions on ice. A typical reaction might contain the reaction buffer, the enzyme, and the substrate (if applicable, e.g., DNA for a DNA-dependent ATPase).
-
Prepare negative controls, including a "no enzyme" control and a "time zero" control.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding ATP to bring the final concentration to the desired level (often near the Km).
-
Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
-
Termination and Detection:
-
Stop the reaction by adding the acidic malachite green reagent. This also initiates the color development.
-
Incubate at room temperature for 15-20 minutes to allow the color to stabilize.
-
-
Data Analysis:
-
Measure the absorbance of the samples and the phosphate standards at ~630 nm using a plate reader.
-
Subtract the background absorbance from the "no enzyme" control.
-
Calculate the concentration of Pi released in each sample using the standard curve.
-
Determine the specific activity of the enzyme (e.g., in nmol Pi/min/mg enzyme).
-
Protocol 2: Kinase Activity Assay using ³²P-ATP
This highly sensitive radioactive assay directly measures the transfer of the phosphate group from ATP to a substrate.
Principle: The assay uses ATP that has been radioactively labeled at the terminal (γ) phosphate with ³²P. When the kinase transfers this phosphate to its substrate (e.g., a protein or peptide), the substrate becomes radiolabeled. The labeled substrate can then be separated from the unreacted [γ-³²P]ATP and quantified.
Methodology:
-
Reaction Setup:
-
Prepare a reaction mix containing kinase buffer (e.g., HEPES, MgCl₂), the kinase enzyme, and the specific substrate.
-
Add [γ-³²P]ATP (spiked into a solution of cold ATP) to initiate the reaction.
-
-
Incubation:
-
Incubate the reaction at the optimal temperature for a defined time.
-
-
Termination and Separation:
-
Stop the reaction by adding a strong acid (e.g., phosphoric acid) or a denaturing solution.
-
Spot the reaction mixture onto a phosphocellulose paper membrane. The peptide substrate, being positively charged, will bind to the negatively charged paper, while the negatively charged ATP and free phosphate will not.
-
Wash the paper several times with an acid solution (e.g., phosphoric acid) to remove all unbound [γ-³²P]ATP.
-
-
Quantification:
-
Place the dried paper in a scintillation vial with scintillation fluid.
-
Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Calculate the kinase activity based on the specific activity of the [γ-³²P]ATP and the counts per minute (CPM) detected.
-
Visualizations of ATP Mechanisms and Workflows
Signaling Pathways and Logical Relationships
Caption: Mechanism of phosphoryl transfer by a kinase enzyme.
Caption: ATP hydrolysis cycle driving conformational changes in an ATPase.
Caption: Experimental workflow for a colorimetric ATPase assay.
References
- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 2. Adenosine triphosphate (ATP) | Definition, Structure, Function, & Facts | Britannica [britannica.com]
- 3. Physiology, Adenosine Triphosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Adenosine Triphosphate (ATP): The Key to Cellular Energy Metabolism - MetwareBio [metwarebio.com]
- 5. Adenosine Triphosphate (ATP): The Key to Cellular Energy Metabolism - Creative Proteomics [creative-proteomics.com]
- 6. news-medical.net [news-medical.net]
- 7. LabXchange [labxchange.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Storage and Stability of ATP Disodium Salt Hydrate Powder
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine (B11128) 5'-triphosphate (ATP) disodium (B8443419) salt hydrate (B1144303) is a pivotal molecule in cellular bioenergetics and signaling. Its stability as a raw material is critical for reliable and reproducible results in research and for the efficacy and safety of pharmaceutical products. This technical guide provides a comprehensive overview of the best practices for the storage of ATP disodium salt hydrate powder and a detailed analysis of its stability under various conditions. It includes recommended storage conditions, degradation pathways, and detailed experimental protocols for stability and quality assessment.
Introduction
Adenosine 5'-triphosphate (ATP) is the primary energy currency of the cell, driving numerous biological processes. The disodium salt hydrate form is a common and relatively stable solid form used in research and pharmaceutical applications. However, its inherent chemical lability, particularly the susceptibility of its phosphoanhydride bonds to hydrolysis, necessitates strict storage and handling protocols. Understanding the degradation kinetics and pathways is essential for ensuring the material's purity and potency. This guide aims to provide the necessary technical details to maintain the integrity of ATP disodium salt hydrate powder.
Storage and Handling Recommendations
Proper storage and handling are paramount to preserving the stability of ATP disodium salt hydrate powder.
Optimal Storage Conditions
For long-term storage, it is recommended to store ATP disodium salt hydrate powder at -20°C in a desiccated environment.[1] While the product is often shipped at ambient temperatures without significant degradation, prolonged exposure to higher temperatures and humidity can lead to decomposition.[1] Some suppliers also suggest storage at 2-8°C for shorter periods.
Handling Precautions
-
Hygroscopicity: The powder is hygroscopic and should be handled in a dry environment, such as a glove box or a room with controlled low humidity.[2] Containers should be kept tightly sealed when not in use.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling the powder.
-
Aqueous Solutions: When preparing aqueous solutions, it is advisable to use purified, sterile water and to prepare stock solutions in appropriate buffers. Solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[3] Frozen aqueous solutions at neutral pH are stable for at least a year at -20°C.[1]
Stability Profile and Degradation Pathways
The stability of ATP disodium salt hydrate is influenced by temperature, humidity, pH, and light.
Solid-State Stability
In its solid, powdered form, ATP disodium salt hydrate is relatively stable. Under recommended storage conditions (-20°C, desiccated), the decomposition rate is less than 0.5% per year, and the product is stable for at least two years.[1] The primary degradation pathway in the solid state is a slow dismutation reaction where two ATP molecules form one molecule of adenosine 5'-diphosphate (ADP) and one molecule of adenosine 5'-tetraphosphate.[1]
The presence of moisture can significantly impact solid-state stability. The crystal structure of ATP disodium salt can transition between dihydrate and trihydrate forms depending on the relative humidity, which can affect its stability.[2][4]
Solution Stability and Hydrolysis
In aqueous solutions, the primary degradation pathway is the hydrolysis of the phosphoanhydride bonds. This process is highly dependent on pH and temperature.
-
ATP → ADP + Pi (inorganic phosphate)
-
ADP → AMP + Pi
ATP solutions are most stable in the pH range of 6.8 to 7.4. At more extreme pH values, hydrolysis is rapid. The rate of hydrolysis increases significantly with temperature. For instance, at 120°C, the half-life of ATP is only a few minutes.[5]
Photostability
Exposure to light can also contribute to the degradation of ATP. Photostability testing is an essential part of stress testing to determine the intrinsic photostability of the molecule and to inform proper packaging and handling procedures to protect it from light.
Quantitative Stability Data
The following tables summarize the key quantitative data related to the stability of ATP disodium salt hydrate.
Table 1: Recommended Storage Conditions and Shelf Life for ATP Disodium Salt Hydrate Powder
| Parameter | Condition | Recommendation/Value | Citation |
| Storage Temperature | Long-term | -20°C | [1] |
| Short-term | 2-8°C | ||
| Atmosphere | Desiccated | [1] | |
| Shelf Life (Solid) | at -20°C | ≥ 2 years | [1] |
| Decomposition Rate (Solid) | at -20°C | < 0.5% per year | [1] |
| Shelf Life (Aqueous Solution) | at -20°C (neutral pH) | ≥ 1 year | [1] |
| at 0°C (neutral pH) | ~ 1 week |
Table 2: Factors Influencing the Stability of ATP in Aqueous Solution
| Factor | Condition | Impact on Stability | Citation |
| pH | 6.8 - 7.4 | Most stable | |
| Acidic (< 6.8) | Rapid hydrolysis | ||
| Alkaline (> 7.4) | Rapid hydrolysis | ||
| Temperature | Increasing Temperature | Increased rate of hydrolysis | [5] |
| Divalent Cations (e.g., Mg²⁺) | Presence | Can influence hydrolysis rate |
Experimental Protocols
Detailed and validated analytical methods are crucial for assessing the purity and stability of ATP disodium salt hydrate.
Stability-Indicating HPLC Method for Purity and Degradation Products
This method is designed to separate ATP from its primary degradation products (ADP, AMP) and other potential impurities.
-
Objective: To quantify the purity of ATP disodium salt hydrate and monitor the formation of degradation products under stability testing conditions.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Standard Preparation:
-
Prepare individual stock solutions of ATP, ADP, and AMP standards in the mobile phase.
-
Prepare a mixed standard solution containing known concentrations of ATP, ADP, and AMP.
-
Prepare a series of calibration standards by diluting the mixed standard solution.
-
-
Method Validation (as per ICH Q2(R1) Guidelines):
-
Specificity: Demonstrate the ability to assess the analyte unequivocally in the presence of its degradation products and any matrix components. This can be achieved by analyzing stressed samples.
-
Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range (e.g., 50-150% of the expected concentration). A correlation coefficient (r²) of ≥0.995 is typically required.[9]
-
Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: Determine the closeness of the test results to the true value. This can be assessed by recovery studies of spiked samples.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).
-
Accelerated Stability Study Protocol
This protocol is designed to predict the long-term stability of ATP disodium salt hydrate powder by subjecting it to elevated stress conditions. The protocol should be performed in accordance with ICH Q1A(R2) guidelines.
-
Objective: To evaluate the impact of elevated temperature and humidity on the solid-state stability of ATP disodium salt hydrate powder.
-
Materials and Equipment:
-
ATP disodium salt hydrate powder (at least one batch).
-
Stability chambers capable of maintaining controlled temperature and relative humidity (RH).
-
Appropriate containers that are representative of the proposed packaging.
-
-
Study Design:
-
Test Parameters:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay (Purity): Using the validated stability-indicating HPLC method (Protocol 5.1).
-
Degradation Products: Quantification of known and unknown degradation products using the HPLC method.
-
Water Content: Using Karl Fischer titration (Protocol 5.3).
-
-
Acceptance Criteria:
-
A "significant change" is defined as a failure to meet the established specifications. This typically includes a significant decrease in assay value from the initial value, any degradation product exceeding its specification limit, or failure to meet the acceptance criteria for appearance and water content.
-
Water Content Determination by Karl Fischer Titration
This protocol describes the determination of the water content in ATP disodium salt hydrate powder.
-
Objective: To accurately quantify the amount of water (both bound and adsorbed) in the powder.
-
Instrumentation:
-
Karl Fischer titrator (volumetric or coulometric).
-
-
Reagents:
-
Karl Fischer reagent (e.g., pyridine-free).
-
Anhydrous methanol (B129727) or other suitable solvent.
-
Water standard for titer determination (e.g., sodium tartrate dihydrate).
-
-
Procedure (Volumetric Titration):
-
Titer Determination:
-
Add a suitable volume of anhydrous methanol to the titration vessel and titrate to a stable endpoint with the Karl Fischer reagent to neutralize any residual water.
-
Accurately weigh a suitable amount of sodium tartrate dihydrate (with a known water content of 15.66%) and add it to the vessel.[11][12]
-
Titrate to the endpoint and calculate the water equivalent (titer) of the Karl Fischer reagent.[11][12]
-
-
Sample Analysis:
-
Neutralize the solvent in the titration vessel as in the titer determination.
-
Accurately weigh a suitable amount of ATP disodium salt hydrate powder and quickly transfer it to the titration vessel.
-
Stir to dissolve the sample completely.
-
Titrate with the Karl Fischer reagent to a stable endpoint.[11]
-
Calculate the water content of the sample based on the volume of titrant consumed and the determined titer.[11]
-
-
Visualizations
ATP Degradation Pathway
The primary degradation pathway for ATP in an aqueous environment is hydrolysis.
Experimental Workflow for Stability Testing
A logical workflow ensures a comprehensive assessment of stability.
Purinergic Signaling Pathway
ATP is a key signaling molecule in the purinergic signaling pathway, acting on P2 receptors.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydrolysis rate constants of ATP determined in situ at elevated temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells | MDPI [mdpi.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 12. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
The Solubility of ATP Disodium Salt Hydrate: A Technical Guide for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility of Adenosine 5'-triphosphate (ATP) Disodium (B8443419) Salt Hydrate (B1144303) in Various Biological Buffers.
Adenosine 5'-triphosphate (ATP) is a pivotal molecule in cellular bioenergetics and signaling. As a substrate for numerous enzymes and a ligand for purinergic receptors, its solubility in experimental buffers is a critical parameter for accurate and reproducible in vitro and in vivo studies. This technical guide provides a comprehensive overview of the solubility of ATP disodium salt hydrate in commonly used biological buffers, details experimental protocols for solubility determination, and illustrates key ATP-dependent signaling pathways.
Quantitative Solubility Data
The solubility of ATP disodium salt hydrate can be influenced by factors such as pH, temperature, and the ionic composition of the buffer. While specific quantitative data for all common buffers is not extensively published, the available information from various suppliers is summarized below. It is important to note the observed discrepancies in reported solubility values, which may arise from differences in experimental methodologies (e.g., kinetic vs. thermodynamic solubility) and the specific hydration state of the ATP salt.
| Buffer/Solvent | pH | Temperature (°C) | Reported Solubility (mg/mL) | Molar Solubility (mM)¹ | Source(s) |
| Water | ~3.5 | 25 | 50 - 110 | 90.7 - 200 | [Sigma-Aldrich, Thermo Scientific][1][2] |
| PBS | 7.2 | Not Specified | ~10 - 100 | ~18.1 - 181.4 | [Thermo Scientific, Cayman Chemical, MedchemExpress][2][3][4] |
| TRIS | - | - | Data not available | - | - |
| HEPES | - | - | Data not available | - | - |
| MES | - | - | Data not available | - | - |
¹ Molar solubility was calculated using a molecular weight of 551.15 g/mol for ATP disodium salt. The actual molecular weight can vary with the degree of hydration.
Experimental Protocols for Solubility Determination
The solubility of a compound can be determined through two primary methodologies: kinetic and thermodynamic solubility assays. The choice of method often depends on the stage of research, with kinetic assays being more common in high-throughput screening and thermodynamic assays providing a more precise measurement for lead optimization and formulation development.
Thermodynamic (Equilibrium) Solubility Assay
This method determines the solubility of a compound once equilibrium is reached between the dissolved and undissolved solute.
Materials:
-
ATP disodium salt hydrate (solid)
-
Buffer of interest (e.g., PBS, TRIS, HEPES)
-
Vials with caps
-
Incubator/shaker
-
Filtration device (e.g., syringe filters, filter plates)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid ATP disodium salt hydrate to a known volume of the desired buffer in a vial.
-
Equilibration: Seal the vials and place them in an incubator/shaker at a controlled temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: After incubation, allow the samples to settle. Carefully filter the supernatant to remove any undissolved solid. It is crucial to avoid any carryover of solid material.
-
Quantification: Analyze the clear filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved ATP. A standard curve of known ATP concentrations should be used for accurate quantification.
-
Solubility Determination: The determined concentration represents the thermodynamic solubility of ATP in that specific buffer at the tested temperature.
Kinetic Solubility Assay
This high-throughput method measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.
Materials:
-
ATP disodium salt hydrate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Buffer of interest
-
Microtiter plates (96- or 384-well)
-
Plate reader capable of nephelometry (light scattering) or UV absorbance
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of ATP disodium salt hydrate in DMSO (e.g., 10-20 mM).
-
Serial Dilution: In a microtiter plate, perform serial dilutions of the ATP stock solution with DMSO.
-
Addition to Buffer: Transfer a small, fixed volume of each DMSO dilution to a corresponding well in a new microtiter plate containing the aqueous buffer.
-
Incubation: Mix the plate and incubate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed indicates the kinetic solubility limit. Alternatively, after incubation and filtration, the concentration of the dissolved compound can be measured by UV spectrophotometry.
Key Signaling Pathways Involving ATP
ATP is a key signaling molecule that activates purinergic receptors, broadly classified into P2X and P2Y receptor families. It is also the substrate for adenylate cyclase in the synthesis of the second messenger cyclic AMP (cAMP).
P2X and P2Y Receptor Signaling
Extracellular ATP can bind to and activate P2X and P2Y receptors, initiating distinct downstream signaling cascades. P2X receptors are ligand-gated ion channels, while P2Y receptors are G protein-coupled receptors (GPCRs). The activation of these receptors plays a crucial role in numerous physiological processes, including neurotransmission, inflammation, and muscle contraction.[1][5][6]
Adenylate Cyclase Signaling Pathway
Intracellular ATP serves as the substrate for the enzyme adenylate cyclase, which, upon activation (typically by Gs protein-coupled receptors), catalyzes the conversion of ATP to cyclic AMP (cAMP).[7][8] cAMP acts as a second messenger, activating Protein Kinase A (PKA) and initiating a cascade of phosphorylation events that regulate various cellular processes.[9]
Experimental Workflow for Solubility Determination
The following diagram illustrates a generalized workflow for determining the thermodynamic solubility of ATP disodium salt hydrate in a given buffer.
Conclusion
The solubility of ATP disodium salt hydrate is a fundamental consideration for any research involving this critical biomolecule. While there is some variability in the reported solubility in PBS and a lack of readily available data for other common buffers like TRIS, HEPES, and MES, this guide provides a solid foundation for researchers. The detailed experimental protocols offer a clear path for determining solubility in specific buffer systems, ensuring data accuracy and reproducibility. Furthermore, the visualization of key ATP-dependent signaling pathways provides a valuable conceptual framework for understanding its multifaceted roles in cellular function. It is recommended that researchers empirically determine the solubility of ATP disodium salt hydrate under their specific experimental conditions to ensure the reliability of their findings.
References
- 1. P2 receptors: intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermo Scientific Chemicals Adenosine-5'-triphosphate disodium salt hydrate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. P2Y receptor - Wikipedia [en.wikipedia.org]
- 7. Adenylate Cyclase Pathway | Overview, Molecules & Importance | Study.com [study.com]
- 8. Adenylyl Cyclases - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
The Pivotal Role of ATP Disodium Salt in Elucidating Kinase Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine 5'-triphosphate (ATP) is the universal energy currency of the cell and a critical phosphate (B84403) donor in cellular signaling cascades orchestrated by kinases. The stable and highly soluble disodium (B8443419) salt of ATP is an indispensable tool in the study of kinase signaling pathways, enabling researchers to dissect molecular mechanisms, screen for novel therapeutic inhibitors, and understand the intricate regulation of cellular processes. This technical guide provides an in-depth exploration of the function of ATP disodium salt in kinase signaling, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts to empower research and drug discovery in this critical area.
The Core Function of ATP in Kinase Signaling
Protein kinases, a vast family of enzymes, catalyze the transfer of the γ-phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on substrate proteins.[1][2] This process, known as phosphorylation, acts as a molecular switch that can activate or deactivate the substrate protein, propagating signals that govern a multitude of cellular activities, including cell growth, proliferation, differentiation, and apoptosis.[1][2] ATP disodium salt serves as the primary in vitro source of the phosphate group in kinase assays, mimicking the physiological role of cellular ATP.[3]
The binding of ATP to the kinase active site is a fundamental prerequisite for catalysis.[4] This interaction is facilitated by a highly conserved ATP-binding pocket and is critically dependent on the presence of divalent cations, most notably magnesium (Mg²⁺), which forms a complex with ATP.[5] Beyond its role as a phosphate donor, ATP binding can also induce conformational changes in the kinase, influencing its stability and catalytic activity.[4] Furthermore, ATP can function as an allosteric modulator, impacting the kinase's function in ways that extend beyond the active site.[6]
Quantitative Data Presentation
The concentration of ATP is a critical parameter in in vitro kinase assays, as it directly influences the enzyme's activity and the apparent potency of ATP-competitive inhibitors.[7][8] Understanding the Michaelis constant (Km) for ATP for a given kinase and how inhibitor potency (IC50) changes with ATP concentration is paramount for accurate data interpretation and the translation of in vitro findings to a cellular context.[9]
ATP Kₘ Values for Common Protein Kinases
The Michaelis constant (Kₘ) for ATP represents the concentration of ATP at which the kinase reaction rate is half of its maximum. It is an inverse measure of the affinity of the kinase for ATP.[10] In biochemical assays, using an ATP concentration around the Kₘ value allows for a more direct measurement of an inhibitor's intrinsic binding affinity (Ki).[11]
| Kinase | ATP Kₘ (µM) |
| AKT3 | 564 ± 36 |
| CDK2/Cyclin A | 238 ± 12 |
| Protein Kinase C | ~50 |
| Rock II | 25 |
| Kinase A | 1 |
| Kinase B | 10 |
| CK1δ (GST-tagged) | 69.85 (IC50 of PF-670462) |
| CK1δ (6xHis-tagged) | 64.18 (IC50 of PF-670462) |
Note: Kₘ values can vary depending on the specific assay conditions, including the substrate used and buffer composition.[2][10][12][13]
Effect of ATP Concentration on IC₅₀ Values of ATP-Competitive Inhibitors
For ATP-competitive inhibitors, the measured half-maximal inhibitory concentration (IC₅₀) is highly dependent on the ATP concentration used in the assay.[13] This relationship is described by the Cheng-Prusoff equation: IC₅₀ = Kᵢ (1 + [ATP] / Kₘ) .[14] As the ATP concentration increases, a higher concentration of the inhibitor is required to achieve 50% inhibition.[14] This is a crucial consideration when comparing in vitro potency with cellular efficacy, as intracellular ATP concentrations are typically in the millimolar (mM) range, which is significantly higher than the Kₘ of most kinases.[9]
| Kinase Target | ATP Kₘ (µM) | Kᵢ of Inhibitor (nM) | IC₅₀ at ATP Kₘ (nM) | IC₅₀ at 1 mM ATP (nM) |
| Kinase A | 10 | 5 | 10 | 505 |
| Kinase B | 100 | 5 | 10 | 55 |
| Kinase C | 50 | 20 | 40 | 420 |
This table illustrates the theoretical impact of ATP concentration on the IC₅₀ of a hypothetical ATP-competitive inhibitor, as calculated by the Cheng-Prusoff equation.[14]
Visualizing Kinase Signaling and Experimental Workflows
Diagrammatic representations are essential for conceptualizing the complex interactions within signaling pathways and the logical flow of experimental procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. reactionbiology.com [reactionbiology.com]
- 3. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. shop.carnabio.com [shop.carnabio.com]
- 9. researchgate.net [researchgate.net]
- 10. kinaselogistics.com [kinaselogistics.com]
- 11. cdn-links.lww.com [cdn-links.lww.com]
- 12. researchgate.net [researchgate.net]
- 13. IC50 - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
ATP Disodium Salt as a Phosphate Donor: An In-depth Technical Guide for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Adenosine (B11128) 5'-triphosphate (ATP) disodium (B8443419) salt is a pivotal reagent in biological research, serving as the primary phosphate (B84403) donor in a vast array of enzymatic assays, particularly those involving kinases and ATPases. Its high purity, stability, and solubility in aqueous solutions make it an ideal choice for researchers studying cellular signaling, drug discovery, and enzyme kinetics. This guide provides a comprehensive overview of the properties of ATP disodium salt, detailed experimental protocols for its use, and a summary of key quantitative data to aid in experimental design and interpretation.
Core Properties and Handling
ATP disodium salt is the sodium salt form of adenosine triphosphate. It is a white to off-white crystalline powder that is soluble in water, yielding a clear, colorless, and mildly acidic solution (pH ~3.5). For most biological assays, the pH of the ATP solution should be adjusted to the optimal pH for the enzyme under investigation, typically between 7.0 and 8.0.
Data Presentation: Quantitative Properties of ATP Disodium Salt
For optimal experimental design and reproducibility, it is crucial to consider the quantitative properties of ATP disodium salt, including its purity, stability, and interaction with metal ions.
| Property | Value/Specification | Source(s) |
| Purity | ≥98% to ≥99% (HPLC) | [1][2] |
| Molecular Weight | 551.14 g/mol (anhydrous) | [1] |
| Solubility in Water | 50 mg/mL | [3] |
| Storage (Powder) | -20°C, desiccated | [3] |
| Stability (Powder) | Stable for at least 2 years with <0.5% decomposition per year | [3] |
| Storage (Aqueous Solution) | -20°C or -80°C for long-term storage | [4][5] |
| Stability (Aqueous Solution) | Stable for months at neutral pH when frozen | [6] |
| Metal Ion | Binding Constant (per mole) | Source(s) |
| Mg²⁺ | 9,554 | [3][6] |
| Ca²⁺ | 3,722 | [3][6] |
| Sr²⁺ | 1,381 | [3][6] |
| Na⁺ | 13 | [3][6] |
| K⁺ | 8 | [3][6] |
| Li⁺ | 25 | [3][6] |
The Critical Role of Magnesium in ATP-Dependent Assays
Magnesium ions (Mg²⁺) are essential cofactors for the vast majority of ATP-dependent enzymes, including kinases and ATPases.[7] Mg²⁺ forms a complex with ATP (MgATP²⁻), which is the actual substrate for these enzymes.[8] The binding of Mg²⁺ to the phosphate groups of ATP helps to:
-
Stabilize the conformation of the phosphate chain: This positions the γ-phosphate for efficient transfer.[9]
-
Shield the negative charges of the phosphate groups: This facilitates the nucleophilic attack by the substrate.[10]
-
Promote the proper binding of ATP to the enzyme's active site. [9]
The optimal concentration of Mg²⁺ is critical and should be empirically determined for each assay, but it is typically in slight excess of the ATP concentration.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and steps in biological assays is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate a generic kinase signaling pathway and common experimental workflows.
Kinase Signaling Pathway
Caption: A generic kinase signaling cascade.
Experimental Workflow: Radiometric Kinase Assay
Caption: Workflow for a radiometric kinase assay.
Experimental Workflow: Colorimetric ATPase Assay
Caption: Workflow for a colorimetric ATPase assay.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of biological assays. Below are generalized protocols for common assays utilizing ATP disodium salt.
Preparation of a Stock Solution of ATP Disodium Salt
-
Weighing: Accurately weigh the desired amount of ATP disodium salt powder.
-
Dissolving: Dissolve the powder in high-purity, nuclease-free water to a desired stock concentration (e.g., 100 mM).[11]
-
pH Adjustment: Adjust the pH of the solution to 7.0-7.5 using NaOH.[12] This is a critical step as the unadjusted solution will be acidic.
-
Concentration Determination: The precise concentration of the ATP stock solution can be determined by measuring its absorbance at 259 nm. The molar extinction coefficient for ATP at pH 7.0 is 15,400 M⁻¹cm⁻¹.[3][6]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4][5]
Radiometric Kinase Assay Protocol
This traditional and highly sensitive method measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate.[13][14][15]
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the kinase, the protein or peptide substrate, and the appropriate kinase assay buffer. The buffer typically contains a buffering agent (e.g., HEPES, Tris-HCl), a reducing agent (e.g., DTT), and phosphatase inhibitors.[16]
-
Reaction Initiation: Initiate the reaction by adding a solution of MgCl₂ and [γ-³²P]ATP (spiked with non-radiolabeled ATP to achieve the desired specific activity and final concentration).[14]
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.
-
Reaction Termination: Stop the reaction by adding a stop solution, such as a solution containing a high concentration of EDTA to chelate the Mg²⁺, or by spotting the reaction mixture onto a phosphocellulose paper which binds the substrate.[16]
-
Separation: Separate the radiolabeled substrate from the unreacted [γ-³²P]ATP. This can be achieved by washing the phosphocellulose paper or by SDS-PAGE.[16]
-
Detection: Quantify the amount of ³²P incorporated into the substrate using a scintillation counter or a phosphorimager.[14]
-
Data Analysis: Calculate the kinase activity, typically expressed in units of phosphate transferred per unit of time per amount of enzyme (e.g., nmol/min/mg).[15]
Colorimetric ATPase Assay Protocol
This method relies on the detection of inorganic phosphate (Pi) released from ATP hydrolysis using a chromogenic reagent, often based on malachite green.[5][17]
-
Reaction Mixture Preparation: In a 96-well plate, add the ATPase enzyme and the appropriate assay buffer.[5]
-
Reaction Initiation: Start the reaction by adding a solution of ATP disodium salt and MgCl₂.[5]
-
Incubation: Incubate the plate at the optimal temperature for the ATPase for a specific duration.
-
Reaction Termination and Color Development: Stop the reaction and initiate color development by adding a detection reagent (e.g., a malachite green-based solution).[5]
-
Incubation for Color Development: Incubate the plate at room temperature to allow the color to develop fully.
-
Measurement: Measure the absorbance of each well at the appropriate wavelength (typically around 620-660 nm) using a microplate reader.[17]
-
Data Analysis: Generate a standard curve using known concentrations of inorganic phosphate. Use the standard curve to determine the amount of Pi produced in the enzymatic reactions and calculate the ATPase activity.[5]
Fluorometric Kinase Assay Protocol
This high-throughput-compatible method measures kinase activity by detecting the amount of ADP produced.[18]
-
Reaction Mixture Preparation: In a 96-well or 384-well plate, combine the kinase, substrate, and assay buffer.[18]
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP disodium salt and MgCl₂.[18]
-
Incubation: Incubate the plate at the desired temperature for a set period (e.g., 30 minutes).[18]
-
ADP Detection: Add the ADP detection reagents. These reagents are part of an enzyme-coupled reaction that converts the produced ADP into a fluorescent signal.
-
Incubation for Signal Development: Incubate the plate at room temperature to allow the fluorescent signal to develop.
-
Measurement: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths (e.g., λex = 540 nm / λem = 590 nm).
-
Data Analysis: The fluorescence intensity is directly proportional to the amount of ADP produced, and therefore to the kinase activity. For inhibitor screening, a decrease in fluorescence indicates inhibition of the kinase.[18]
Conclusion
ATP disodium salt is an indispensable tool for researchers in numerous fields of biological science. A thorough understanding of its properties, the critical role of cofactors like magnesium, and the application of well-defined experimental protocols are paramount for obtaining accurate, reproducible, and meaningful data. This guide provides the foundational knowledge and practical methodologies to effectively utilize ATP disodium salt as a phosphate donor in a variety of essential biological assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ATP disodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 8. Magnesium induced structural reorganization in the active site of adenylate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. Mechanism of Mg2+ Binding in the Na+,K+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ATP, 100mM [novoprolabs.com]
- 12. Protocol B: Preparation of ATP for transfection [protocols.io]
- 13. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 16. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to the Use of ATP in In-Vitro Studies
Introduction
Adenosine (B11128) 5'-triphosphate (ATP) is the primary energy currency of all living cells, driving essential metabolic processes such as biosynthesis, transport, and cell division. In the realm of in-vitro research, ATP's central role makes it a powerful and versatile biomarker. The intracellular concentration of ATP is a direct indicator of metabolic activity and cellular health. Metabolically active, viable cells maintain a high and stable level of ATP.[1] Conversely, events like apoptosis or necrosis lead to a rapid decrease in ATP synthesis and swift degradation of the existing ATP pool by endogenous ATPases.[2][3] This fundamental principle allows researchers to reliably quantify cell viability, proliferation, and cytotoxicity by measuring intracellular ATP levels.
Beyond its role as a viability marker, ATP is a critical substrate for numerous enzymes, most notably kinases and ATPases.[4][5] Therefore, in-vitro assays that monitor the consumption of ATP or the generation of its byproduct, adenosine diphosphate (B83284) (ADP), are fundamental tools in drug discovery and basic research for studying enzyme activity and screening for inhibitors.[6][7] This guide provides an in-depth overview of the core principles, experimental protocols, and practical considerations for utilizing ATP in various in-vitro applications.
Measuring Intracellular ATP for Cell Viability and Cytotoxicity Assays
The most common method for quantifying intracellular ATP is the bioluminescent firefly luciferase assay.[8] This technique is renowned for its high sensitivity, wide dynamic range, and simple, homogeneous protocol, making it ideal for high-throughput screening (HTS).[1][2]
Principle of the Luciferase-Based ATP Assay
The assay relies on the enzyme luciferase, which catalyzes the oxidation of D-luciferin in an ATP-dependent reaction to produce oxyluciferin and light.[9][10] The reaction proceeds as follows:
ATP + D-luciferin + O₂ --(Luciferase, Mg²⁺)--> Oxyluciferin + AMP + PPi + CO₂ + Light (≈560 nm) [1][10]
When ATP is the limiting factor, the intensity of the emitted light is directly proportional to the concentration of ATP.[9] To measure intracellular ATP, a reagent is added that lyses the cells, releasing the ATP, which then reacts with the luciferase and luciferin (B1168401) in the reagent mix.[11]
Logical Relationship: Intracellular ATP as an Indicator of Cell Health
The diagram below illustrates the correlation between cellular ATP levels and the physiological state of the cell. Healthy, viable cells maintain high ATP pools, whereas cells undergoing apoptosis or necrosis exhibit a rapid decline in intracellular ATP.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. ATP Assays | What is an ATP Assay? [worldwide.promega.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 5. In vitro biosynthesis of ATP from adenosine and polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. ATP Assays | What is an ATP Assay? [promega.com]
- 10. Video: The ATP Bioluminescence Assay [jove.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol for the Preparation of a 100mM ATP Disodium Salt Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adenosine 5'-triphosphate (ATP) is a pivotal molecule in cellular metabolism, serving as the primary energy currency. In research and drug development, a precisely prepared ATP solution is fundamental for a multitude of biochemical and cellular assays, including kinase activity assays, in vitro transcription, and studies of cellular signaling pathways. The disodium (B8443419) salt of ATP is frequently used due to its stability and solubility in aqueous solutions.[] This document provides a detailed protocol for the preparation, quality control, and storage of a 100mM ATP disodium salt solution to ensure experimental reproducibility and accuracy.
Key Quantitative Data
| Parameter | Value | Reference |
| Molecular Weight (Anhydrous ATP Disodium Salt) | 551.14 g/mol | [2] |
| Amount for 1 L of 100mM Solution | 55.115 g | [3] |
| Solubility in Water | 50 mg/mL | [][4] |
| Initial pH of Aqueous Solution | ~3.5 | [4][5][6] |
| Final Adjusted pH | 7.0 - 7.5 | [7][8][9] |
| Molar Extinction Coefficient (at 259 nm, pH 7.0) | 15,400 M⁻¹cm⁻¹ | [8][9] |
| Storage Temperature (Aliquots) | -20°C to -80°C | [2][3][10][11][12] |
| Short-term Storage (Thawed Aliquot) | Up to 1 week at 4°C | [2] |
| Long-term Stability (Frozen) | Months to over a year | [2][10][13] |
Experimental Protocol
1. Materials
-
Adenosine 5'-triphosphate disodium salt (e.g., Sigma-Aldrich A7699)
-
Nuclease-free sterile distilled water
-
1 M Sodium Hydroxide (NaOH) solution
-
Sterile, nuclease-free microcentrifuge tubes
-
0.22 µm syringe filter
-
pH meter or pH strips (with a narrow range for accuracy)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
2. Procedure
2.1. Preparation of the ATP Solution
-
Calculate the required mass of ATP disodium salt. To prepare a specific volume of a 100mM solution, use the molecular weight of the ATP disodium salt (anhydrous: 551.14 g/mol ). For example, to prepare 10 mL of a 100mM solution, weigh out 0.551 g of ATP disodium salt.
-
Dissolve the ATP disodium salt. In a sterile container, dissolve the weighed ATP disodium salt in approximately 80% of the final desired volume of nuclease-free sterile water. For a 10 mL final volume, start with 8 mL of water. It is advisable to perform this step on ice to minimize potential hydrolysis.[12]
-
Adjust the pH. The initial pH of the ATP solution will be acidic (around 3.5).[4][5][6] Carefully adjust the pH to a final range of 7.0-7.5 by adding 1 M NaOH dropwise while gently stirring the solution on ice.[8][9][14] Monitor the pH using a calibrated pH meter or narrow-range pH strips. Avoid overshooting the pH, as a basic environment can also lead to ATP hydrolysis.[8]
-
Bring to the final volume. Once the desired pH is achieved, add nuclease-free sterile water to reach the final volume.
-
Sterilization. To ensure the solution is free from microbial contamination, sterile filter it through a 0.22 µm syringe filter into a sterile container.[9]
2.2. Quality Control: Concentration Verification
-
Prepare a dilute aliquot. Make a 1:4000 dilution of the 100mM ATP stock solution in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0).[8]
-
Measure the absorbance. Using a UV-Vis spectrophotometer, measure the absorbance of the diluted solution at 259 nm.[8][9] Use the same buffer as a blank.
-
Calculate the concentration. Use the Beer-Lambert law (A = εcl) to determine the exact concentration of your ATP stock solution. The molar extinction coefficient (ε) for ATP at 259 nm and pH 7.0 is 15,400 M⁻¹cm⁻¹.[8][9]
-
Concentration (M) = (Absorbance at 259 nm * Dilution Factor) / (15,400 M⁻¹cm⁻¹ * Path Length (cm))
-
2.3. Aliquoting and Storage
-
Aliquot the solution. Dispense the 100mM ATP solution into small, single-use volumes in sterile, nuclease-free microcentrifuge tubes.[3][8] This minimizes the number of freeze-thaw cycles the stock solution is subjected to, thereby preserving its integrity.[2][10][11]
-
Store at low temperature. Store the aliquots at -20°C for long-term use. For even greater stability, storage at -80°C is recommended.[2][10][12] Properly stored, the solution is stable for several months to a year.[2][10][13] Once an aliquot is thawed, it can be kept at 4°C for up to a week, but for critical applications, it is best to use it immediately and discard any unused portion.[2]
Visualizations
Caption: Workflow for preparing a 100mM ATP disodium salt solution.
Signaling Pathway and Experimental Context
ATP is a fundamental signaling molecule in numerous pathways. For instance, in the context of inflammation, extracellular ATP can act as a Damage-Associated Molecular Pattern (DAMP), activating purinergic receptors such as P2X7 on immune cells. This activation can trigger the assembly of the NLRP3 inflammasome, leading to the maturation and release of pro-inflammatory cytokines like IL-1β. A precisely prepared 100mM ATP stock solution is often used to stimulate cells in such assays.
References
- 2. ATP pH 7.1; 100mM | Hypermol, Germany [hypermol.com]
- 3. ATP, 100mM [novoprolabs.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. Protocol B: Preparation of ATP for transfection [protocols.io]
- 10. ATP 100mM, pH 7.4 easy-to-use | Hypermol [hypermol.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. quora.com [quora.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for ATP Disodium Salt Hydrate in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the effective use of Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt hydrate (B1144303) in various kinase assay formats. The information is intended to assist researchers in obtaining accurate and reproducible results in kinase activity screening and inhibitor profiling.
Introduction to Kinase Assays and the Role of ATP
Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate (B84403) group from a high-energy donor molecule, typically ATP, to a specific substrate molecule. This process, known as phosphorylation, is a fundamental mechanism for regulating a majority of cellular processes. The dysregulation of kinase activity is implicated in numerous diseases, making kinases a major target for drug discovery.
Kinase assays are essential tools for measuring the enzymatic activity of kinases and for screening potential inhibitors. ATP disodium salt hydrate is a crucial reagent in these assays, serving as the phosphate donor. The concentration and purity of the ATP solution can significantly impact the outcome of the assay.
Properties and Handling of ATP Disodium Salt Hydrate
ATP disodium salt hydrate is a stable, crystalline powder that is readily soluble in water.[1] It is the preferred form of ATP for most biochemical assays due to its purity and stability.
Key Properties:
-
Solubility: Soluble in water (up to 50 mg/mL), yielding a clear, colorless, and mildly acidic solution (pH ~3.5).[1][2]
-
Storage of Powder: The solid form should be stored at -20°C with desiccation.[1][2] It is stable for at least two years with minimal decomposition.[1][2]
-
Storage of Solutions: Aqueous solutions of ATP are stable for extended periods when stored frozen.[3] For short-term use, solutions can be kept at 4°C.[4] It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[4]
Preparation of ATP Stock Solutions
Accurate preparation of the ATP stock solution is critical for reproducible kinase assays.
Protocol for 100 mM ATP Stock Solution:
-
Weighing: Accurately weigh the required amount of ATP disodium salt hydrate powder.
-
Dissolving: Dissolve the powder in high-purity, nuclease-free water to the desired final volume.
-
pH Adjustment: The initial solution will be acidic.[2] Adjust the pH to 7.0-7.5 using a sodium hydroxide (B78521) (NaOH) solution. This is crucial as ATP is most stable in this pH range.[5]
-
Concentration Determination: The concentration of the ATP stock solution should be verified spectrophotometrically by measuring the absorbance at 259 nm. The molar extinction coefficient (ε) for ATP at pH 7.0 is 15,400 M⁻¹cm⁻¹.[1][2]
-
Aliquoting and Storage: Aliquot the ATP stock solution into smaller, single-use volumes and store at -20°C or -80°C.
The Critical Role of ATP Concentration in Kinase Assays
The concentration of ATP used in a kinase assay is a critical parameter that can significantly influence the interpretation of inhibitor data, particularly for ATP-competitive inhibitors.[6]
-
Assays at ATP Km: Performing assays at the Michaelis constant (Km) for ATP allows for a more direct measurement of an inhibitor's binding affinity (Ki).[6][7] This is a common practice in biochemical assays for ranking the potency of inhibitors against different kinases.[8]
-
Assays at Physiological ATP Concentrations: Cellular ATP concentrations are in the millimolar (mM) range, which is often significantly higher than the Km of most kinases.[7][9] Using physiological ATP concentrations (e.g., 1-10 mM) can provide a more accurate prediction of an inhibitor's efficacy in a cellular context.[6][10]
The relationship between IC₅₀, Kᵢ, and ATP concentration for an ATP-competitive inhibitor is described by the Cheng-Prusoff equation :
IC₅₀ = Kᵢ (1 + [ATP] / Km)[6]
This equation highlights that the IC₅₀ value of an ATP-competitive inhibitor will increase as the ATP concentration increases.[6]
Generic Kinase Assay Protocol
This protocol provides a general framework for a biochemical kinase assay. The specific concentrations of the kinase, substrate, and ATP, as well as the incubation time, should be optimized for each specific kinase-substrate pair.
Materials:
-
Kinase of interest
-
Substrate (peptide or protein)
-
ATP disodium salt hydrate
-
Kinase reaction buffer (see Table 2 for a typical formulation)
-
Detection reagent (e.g., for radiometric, fluorescence, or luminescence-based assays)
-
Microplate (e.g., 96-well or 384-well)
Experimental Workflow:
Figure 1: A generalized workflow for a biochemical kinase assay.
Protocol Steps:
-
Reaction Setup: In a microplate, add the kinase, substrate, and test compound (inhibitor) in the kinase reaction buffer. The final volume will depend on the plate format.
-
Initiation: Initiate the kinase reaction by adding the ATP solution. The final ATP concentration will vary depending on the experimental goal (e.g., Km or physiological concentration).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (typically 30°C) for a predetermined amount of time.
-
Termination: Stop the reaction. The method of termination depends on the assay format (e.g., adding a stop solution, heat inactivation).[11]
-
Detection: Add the appropriate detection reagent to quantify the kinase activity. This could involve measuring the incorporation of radioactive ³²P from [γ-³²P]ATP into the substrate, or detecting the amount of ADP produced using a coupled enzyme assay.[12][13]
-
Data Analysis: Analyze the data to determine the kinase activity or the inhibitory effect of the test compounds.
Data Presentation
Quantitative data from kinase assays should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Typical ATP Concentrations in Kinase Assays
| Assay Type | Typical ATP Concentration Range | Purpose |
| Biochemical Assays (Inhibitor Profiling) | Km of the kinase | Determine inhibitor potency (Kᵢ) |
| Cell-Based Assays | 1 - 10 mM | Mimic physiological conditions |
| Radiometric Assays | 10 - 100 µM (with [γ-³²P]ATP) | Detect phosphate incorporation |
| Fluorescence/Luminescence Assays | 1 - 100 µM | Optimize signal-to-background ratio |
Table 2: Example of a 1X Kinase Reaction Buffer
| Component | Final Concentration | Purpose |
| Tris-HCl (pH 7.5) | 25 mM | Buffering agent |
| β-glycerophosphate | 5 mM | Phosphatase inhibitor |
| Dithiothreitol (DTT) | 2 mM | Reducing agent |
| Na₃VO₄ | 0.1 mM | Phosphatase inhibitor |
| MgCl₂ | 10 mM | Essential cofactor for ATP binding |
Note: The optimal buffer composition can vary between different kinases.[14]
Signaling Pathway Visualization
Understanding the context of a kinase within a signaling pathway is crucial for interpreting experimental results.
Figure 2: A simplified generic kinase signaling cascade.
This diagram illustrates a typical signal transduction pathway involving a cascade of kinases, where the phosphorylation of downstream substrates ultimately leads to a cellular response, such as altered gene expression. Each phosphorylation step requires ATP as the phosphate donor.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. kinaselogistics.com [kinaselogistics.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. shop.carnabio.com [shop.carnabio.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. In vitro kinase assay [protocols.io]
- 12. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. Kinase Buffer (10X) | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for ATP Disodium Salt in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Extracellular adenosine (B11128) 5'-triphosphate (ATP) plays a crucial role as a signaling molecule in the cellular microenvironment, influencing a wide range of physiological and pathological processes.[1][2] When released from cells due to stress, damage, or active secretion, ATP can act as a danger signal, modulating immune responses, cell proliferation, migration, and death.[2][3][4][5] The disodium (B8443419) salt of ATP is a stable and soluble form commonly used in in vitro cell culture experiments to investigate these effects.
These application notes provide an overview of the use of ATP disodium salt in cell culture, including recommended concentration ranges, protocols for key experiments, and visualization of relevant signaling pathways.
Data Presentation: ATP Disodium Salt Concentration Ranges
The optimal concentration of ATP disodium salt is highly dependent on the cell type, the specific purinergic receptors expressed (P2X and P2Y families), and the biological question being investigated.[1][6] The P2X7 receptor, for instance, is known for its low affinity for ATP, often requiring concentrations in the high micromolar to millimolar range for activation.[3][6][7]
| Cell Type | Application | ATP Concentration Range | Reference(s) |
| HeLa (Cervical Cancer) | Cell Migration | 10 µM - 1 mM (maximal at 1 mM) | [4] |
| IMR-32 (Neuroblastoma) | Cell Migration | Maximal at 30 µM | [4] |
| MCF-7 (Breast Cancer) | Cell Migration | Significant at 100 µM | [4] |
| SiHa (Cervical Cancer) | Cytotoxicity / Apoptosis | Up to 5 mM | [8] |
| Mouse Hippocampal Astrocytes | H+ Flux / P2 Receptor Activation | 100 µM | [9] |
| THP-1 (Monocytic Leukemia) | NLRP3 Inflammasome Activation | 5 mM | [10] |
| Human 1321N1 Astrocytoma | P2Y2 Receptor Activation | EC50 = 0.0631 - 0.085 µM | [11] |
| Primary Rat Osteoblasts | ATP Release Inhibition | 0.1 - 10 µM (using P2X7 antagonists) | [3] |
| NSCLC A549 & H1299 | ATP Internalization | 10 µM - 1 mM | [12] |
Experimental Protocols
Protocol 1: Preparation of ATP Disodium Salt Stock Solution
A sterile, pH-adjusted stock solution is critical for reproducible results.
Materials:
-
ATP disodium salt powder (e.g., Sigma-Aldrich A2383)
-
Nuclease-free water or PBS
-
0.1 M NaOH and 0.1 M HCl for pH adjustment
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of ATP disodium salt powder in a sterile container.
-
Dissolve the powder in nuclease-free water or PBS to the desired stock concentration (e.g., 100 mM). ATP is soluble in water up to 50 mg/ml.
-
The initial solution will be mildly acidic (pH ~3.5). Adjust the pH to 7.0-7.4 using 0.1 M NaOH. Monitor the pH closely.
-
Once the pH is adjusted, bring the solution to the final volume with nuclease-free water or PBS.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. For short-term storage, 4°C is acceptable for a limited time.[13]
Protocol 2: Induction of Cellular Responses with ATP
This protocol describes the general procedure for treating cultured cells with ATP to study its effects.
Materials:
-
Cultured cells in appropriate multi-well plates
-
Complete cell culture medium
-
Prepared ATP stock solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a multi-well plate at a density appropriate for the specific assay and allow them to adhere and reach the desired confluency.
-
The day of the experiment, remove the old medium.
-
Wash the cells gently with sterile PBS if required by the specific experimental design (e.g., to remove serum components).
-
Prepare the working concentrations of ATP by diluting the stock solution in the appropriate cell culture medium (serum-free or serum-containing, depending on the experiment).
-
Add the ATP-containing medium to the cells. Include a vehicle control (medium without ATP).
-
Incubate the cells for the desired period (from minutes to hours or days, depending on the endpoint being measured).[8]
-
Proceed with the desired downstream analysis (e.g., cell viability assay, cytokine measurement, protein extraction for western blotting).
Protocol 3: Assessment of Cell Viability (ATP-based Luciferase Assay)
A common method to assess the effect of ATP treatment on cell viability is to measure the intracellular ATP levels of the remaining viable cells.[14][15][16]
Materials:
-
Cells treated with ATP disodium salt in a white-walled 96-well plate
-
Commercial ATP-based cell viability assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
After the ATP treatment period, equilibrate the plate to room temperature for approximately 30 minutes.[17]
-
Add the ATP detection reagent from the kit to each well in a volume equal to the culture medium volume.[17]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[17]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability by normalizing the luminescence of treated samples to the vehicle control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Extracellular ATP signaling and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extracellular ATP Signaling | Tanaka Lab | Washington State University [labs.wsu.edu]
- 3. The P2X7 Receptor is an Important Regulator of Extracellular ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extracellular ATP Mediates Cancer Cell Migration and Invasion Through Increased Expression of Cyclooxygenase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. P2X7 Receptors: An Untapped Target for the Management of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of the Rat P2X7 Receptor by Functionally Different ATP Activation Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. molbiolcell.org [molbiolcell.org]
- 9. Frontiers | Extracellular ATP-Induced Alterations in Extracellular H+ Fluxes From Cultured Cortical and Hippocampal Astrocytes [frontiersin.org]
- 10. invivogen.com [invivogen.com]
- 11. selleckchem.com [selleckchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. ATP cell viability assay | RE-Place [re-place.be]
- 16. ATP Assays | What is an ATP Assay? [worldwide.promega.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of ATP Disodium Salt in Bioluminescence Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine 5'-triphosphate (ATP) is the primary energy currency of all living cells, playing a crucial role in cellular metabolism and various enzymatic reactions. The quantification of ATP is a reliable indicator of cell viability and metabolic activity. Bioluminescence assays utilizing the firefly luciferase system offer a highly sensitive and rapid method for ATP detection. ATP disodium (B8443419) salt is a stable and soluble form of ATP, making it an ideal reagent for these assays. This document provides detailed application notes and protocols for the use of ATP disodium salt in bioluminescence assays.
The principle of this assay is based on the luciferin-luciferase reaction, where in the presence of ATP and oxygen, the enzyme firefly luciferase catalyzes the oxidation of D-luciferin. This reaction results in the emission of light, and the intensity of this light is directly proportional to the concentration of ATP in the sample.
Signaling Pathway: Firefly Luciferase Bioluminescence
The firefly luciferase reaction is a two-step process that requires ATP, D-luciferin, magnesium ions (Mg²⁺), and molecular oxygen.
Caption: The two-step enzymatic reaction of firefly luciferase.
Quantitative Data Summary
Bioluminescence assays using ATP disodium salt are characterized by their high sensitivity, wide dynamic range, and excellent linearity. The following tables summarize typical performance data.
Table 1: Assay Linearity with ATP Disodium Salt
| ATP Concentration Range | Cell Type/Matrix | Correlation Coefficient (R²) | Reference |
| 1 x 10⁻¹⁰ M to 1 x 10⁻⁵ M | Assay Buffer | ≥ 0.996 | [1] |
| 8 nM to 40 µM | HMI-9 Medium | 0.96 | [2] |
| Not Specified | HaCaT Cells | 0.998 | [3] |
| Not Specified | Jurkat Cells | Not Specified, linear over 6 orders of magnitude | [4] |
Table 2: Assay Sensitivity and Limit of Detection (LOD)
| Parameter | Value | Conditions | Reference |
| Limit of Detection (ATP) | 0.01 picomoles | In assay buffer | [4] |
| Limit of Detection (Cells) | As low as a single cell | In cell culture medium | [4] |
| Limit of Detection (ATP) | 10 femtomoles | ATP standard | [5] |
| Signal-to-Background (S/B) Ratio | 24.5 ± 2.6 | 8 nM ATP vs. no ATP control | [2] |
Experimental Protocols
Below are detailed protocols for common applications of ATP bioluminescence assays.
1. ATP Standard Curve Preparation
This protocol is essential for quantifying the absolute amount of ATP in a sample.
-
Materials:
-
ATP Disodium Salt
-
ATP-free water or appropriate assay buffer (e.g., PBS, cell culture medium)
-
White, opaque-walled 96-well plates suitable for luminescence measurements
-
Luminometer
-
-
Procedure:
-
Prepare a 1 mM ATP Stock Solution: Dissolve the appropriate amount of ATP disodium salt in ATP-free water. Aliquot and store at -20°C or -80°C.
-
Serial Dilutions: Perform serial dilutions of the ATP stock solution in the same buffer or medium as your samples to create a standard curve. A typical range is from 1 µM to 10 pM.
-
Plate Setup: Add 100 µL of each ATP standard to the wells of a white, opaque 96-well plate. Include wells with buffer/medium only as a background control.
-
Add Luciferase Reagent: Prepare the luciferase working solution according to the manufacturer's instructions. Add an equal volume (e.g., 100 µL) of the luciferase reagent to each well containing the ATP standards and background controls.
-
Incubation: Mix the plate gently on a plate shaker for 2 minutes to induce cell lysis and stabilize the luminescent signal. Incubate for 10 minutes at room temperature, protected from light.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the average luminescence of the background control from all other readings. Plot the net luminescence (Relative Light Units, RLU) versus the ATP concentration and perform a linear regression to determine the equation of the line.
-
2. Cell Viability Assay
This protocol is used to determine the number of viable cells in a culture.
-
Materials:
-
Cells in culture (adherent or suspension)
-
Culture medium
-
ATP Bioluminescence Assay Kit (containing cell lysis buffer, luciferase, and luciferin substrate)
-
White, opaque-walled 96-well plates
-
Luminometer
-
-
Procedure:
-
Cell Plating:
-
Adherent cells: Seed cells in a white, opaque 96-well plate at the desired density and allow them to attach overnight.
-
Suspension cells: Add the desired number of cells directly into the wells of a white, opaque 96-well plate.
-
-
Compound Treatment (Optional): If testing the effect of a compound on cell viability, add the compound to the appropriate wells and incubate for the desired period.
-
Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of the ATP detection reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Lysis and Signal Stabilization: Mix the contents of the wells on a plate shaker for 2 minutes to ensure complete cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence in a luminometer. The signal is proportional to the amount of ATP and, therefore, the number of viable cells.
-
Experimental Workflow
The following diagram illustrates a typical workflow for a cell-based ATP bioluminescence assay.
Caption: A typical experimental workflow for an ATP bioluminescence assay.
Conclusion
ATP disodium salt is a critical component in bioluminescence assays for the sensitive and accurate quantification of ATP. These assays are robust, and adaptable for high-throughput screening, making them invaluable tools in basic research, drug discovery, and toxicology studies. The provided protocols and data serve as a comprehensive guide for researchers and scientists to effectively implement ATP bioluminescence assays in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. A luciferase based viability assay for ATP detection in 384-well format for high throughput whole cell screening of Trypanosoma brucei brucei bloodstream form strain 427 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. High-fidelity ATP imaging via an isothermal cascade catalytic amplifier - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing ATP Disodium Salt in In Vitro Transcription Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vitro transcription (IVT) is a cornerstone technique for the production of RNA molecules for a myriad of applications, including the synthesis of mRNA for vaccines and therapeutics, functional RNAs such as sgRNAs for CRISPR-based gene editing, and RNA probes for molecular biology research. The efficiency and yield of IVT reactions are critically dependent on the optimal composition of the reaction mixture, including the quality and concentration of nucleotide triphosphates (NTPs). Adenosine triphosphate (ATP) is a fundamental component of this reaction. While available in various salt forms, the disodium (B8443419) salt of ATP is a commonly used option. These application notes provide a comprehensive guide to the use of ATP disodium salt in IVT reactions, including its properties, impact on the reaction, detailed protocols, and quality control measures.
Properties of ATP Disodium Salt
ATP disodium salt is a stable, crystalline powder that is readily soluble in water. Its use in IVT introduces sodium ions into the reaction buffer, a factor that must be considered when optimizing the overall ionic strength of the mixture. The product is typically of high purity (≥95%) and should be free of DNase and RNase activity to ensure the integrity of the template DNA and the transcribed RNA.
Storage and Stability:
ATP disodium salt powder is stable for years when stored at -20°C with desiccation.[1] Aqueous solutions are also stable for extended periods when stored frozen, though repeated freeze-thaw cycles should be avoided.[1] It is recommended to prepare aliquots of ATP solutions to maintain stability. While ATP in solution is generally stable, it is an unstable high-energy compound that can degrade over time, especially at room temperature.[2]
Impact of ATP Disodium Salt on In Vitro Transcription
The choice of counter-ions for NTPs can influence the overall performance of the IVT reaction. The introduction of sodium ions from ATP disodium salt contributes to the total ionic strength of the reaction, which can affect the activity of T7 RNA polymerase.
Ionic Strength and Enzyme Activity:
The activity of T7 RNA polymerase is sensitive to the ionic strength of the reaction buffer.[3][4] High salt concentrations can inhibit the binding of the polymerase to the DNA template, thereby reducing transcription efficiency.[5] However, optimal salt concentrations can enhance RNA yield by preventing product rebinding and subsequent extension activities of the polymerase.[5] While some studies have investigated the addition of sodium acetate (B1210297) (NaOAc) to IVT reactions, one study found no significant benefit in RNA yield from this addition, suggesting the initial ionic strength was already optimal.[3][6] It is crucial to consider the contribution of sodium ions from ATP disodium salt when optimizing the concentration of other salts, such as magnesium acetate or chloride.
Interaction with Magnesium:
Magnesium ions (Mg²⁺) are a critical cofactor for T7 RNA polymerase.[7][8] The concentration of Mg²⁺ and its ratio to the total NTP concentration are among the most significant factors affecting RNA yield.[7][9] ATP is a known chelator of divalent cations like Mg²⁺. Therefore, the concentration of free Mg²⁺ available to the polymerase is dependent on the total NTP concentration. When using ATP disodium salt, it is essential to optimize the Mg²⁺ concentration to ensure sufficient free magnesium for polymerase activity.
Experimental Protocols
Protocol 1: Standard In Vitro Transcription Reaction for mRNA Synthesis
This protocol is designed for the synthesis of capped and poly(A)-tailed mRNA using ATP disodium salt.
Materials:
-
Linearized DNA template (1 µg) with a T7 promoter
-
ATP disodium salt solution (100 mM, pH 7.0)
-
GTP, CTP, UTP or modified NTP solutions (100 mM, pH 7.0)
-
Cap analog (e.g., ARCA)
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 220 mM MgCl₂, 10 mM Spermidine (B129725), 50 mM DTT)
-
T7 RNA Polymerase
-
RNase Inhibitor
-
DNase I, RNase-free
-
Nuclease-free water
Procedure:
-
Thaw all reagents on ice. Keep enzymes and the cap analog on ice. Allow the transcription buffer to equilibrate to room temperature to avoid precipitation of spermidine by the DNA template.
-
Assemble the transcription reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 50 µL
-
10x Transcription Buffer: 5 µL
-
ATP disodium salt solution (100 mM): 2 µL (final concentration 4 mM)
-
GTP solution (100 mM): 2 µL (final concentration 4 mM)
-
CTP solution (100 mM): 2 µL (final concentration 4 mM)
-
UTP solution (100 mM): 2 µL (final concentration 4 mM)
-
Cap analog (e.g., 40 mM ARCA): 4 µL
-
Linearized DNA template: 1 µg
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.
-
Incubate the reaction at 37°C for 2 to 4 hours.
-
To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.
-
Purify the synthesized RNA using a suitable method such as lithium chloride precipitation or a column-based purification kit.
Data Presentation: Optimizing IVT Reaction Components
The following table summarizes key findings from studies on the optimization of IVT reaction components, which are relevant when using ATP disodium salt.
| Component | Finding | Quantitative Impact | Reference(s) |
| Magnesium (Mg²⁺) | Has the highest impact on RNA yield. Acetate is a more effective counter-ion than chloride. | Optimal concentrations are crucial; for example, one study found 75 mM MgOAc₂ to be optimal for long saRNA synthesis. | [3][9][10] |
| NTPs | The interaction between Mg²⁺ and NTPs is highly essential. | The optimal balance is critical; a molecular ratio of 1:1.875 between total NTPs and Mg²⁺ was suggested for high yield. | [6][11] |
| Sodium Acetate (NaOAc) | Further addition during IVT provided no added benefit in RNA yield in one study. | The addition of various NaOAc concentrations yielded lower RNA concentrations than reactions with no added salt. | [3][9][10] |
| Buffer System | The type of buffer can impact mRNA yield. | HEPES-NaOH buffer led to higher mRNA yields than Tris-based buffers in one study. | [7] |
Quality Control of In Vitro Transcribed RNA
Assessing the quality of the synthesized RNA is crucial for the success of downstream applications. The key parameters to evaluate are yield, purity, and integrity.[12][13]
Protocol 2: Quality Control Workflow
-
Quantification:
-
Measure the RNA concentration using UV-Vis spectrophotometry at 260 nm (A260). An A260 of 1.0 corresponds to approximately 40 µg/mL of single-stranded RNA.
-
Alternatively, use a fluorometric assay for more accurate quantification, especially for low-concentration samples.
-
-
Purity Assessment:
-
Integrity Analysis:
-
Perform denaturing agarose (B213101) gel electrophoresis to visualize the RNA. Intact RNA should appear as a sharp, distinct band corresponding to the expected size. Degraded RNA will appear as a smear. For eukaryotic total RNA, the 28S rRNA band should be about twice as intense as the 18S rRNA band.[15]
-
For more precise analysis, use automated capillary electrophoresis systems (e.g., Agilent Bioanalyzer). These systems provide an RNA Integrity Number (RIN) on a scale of 1 to 10, where a higher RIN value indicates better RNA integrity.[16]
-
Data Presentation: RNA Quality Control Metrics
| Parameter | Method | Acceptance Criteria | Reference(s) |
| Yield | UV-Vis Spectrophotometry (A260) or Fluorometry | Dependent on application and reaction scale. | [14] |
| Purity | UV-Vis Spectrophotometry (A260/A280, A260/A230) | A260/A280 ≈ 2.0; A260/A230 > 1.8 | [14] |
| Integrity | Denaturing Agarose Gel Electrophoresis | Sharp band at the expected size; minimal smearing. | [15] |
| Integrity | Capillary Electrophoresis (RIN) | RIN value ≥ 8 is generally considered high quality for many downstream applications. | [16][17] |
Visualizations
Experimental Workflow for In Vitro Transcription and Quality Control
Caption: Workflow for IVT using ATP disodium salt and subsequent RNA QC.
Logical Relationship of IVT Reaction Components
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. e-century.us [e-century.us]
- 3. biorxiv.org [biorxiv.org]
- 4. Effect of salt on the transcription of T7 DNA by RNA polymerase from T4 phage-infected E.coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-salt transcription of DNA cotethered with T7 RNA polymerase to beads generates increased yields of highly pure RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design-of-experiments in vitro transcription... | F1000Research [f1000research.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 10. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 11. biorxiv.org [biorxiv.org]
- 12. go.technologynetworks.com [go.technologynetworks.com]
- 13. agilent.com [agilent.com]
- 14. RNA quantification and quality assessment techniques | QIAGEN [qiagen.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. agilent.com [agilent.com]
- 17. Evaluation and Standardization of RNA Extractions with Quality for RNA-Seq for Balamuthia mandrillaris [mdpi.com]
Application Notes and Protocols for ATP Standard Curve Generation
Topic: Standard Protocol for ATP Standard Curve Generation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Adenosine triphosphate (ATP) is the primary energy currency of all living cells. The quantification of intracellular ATP is a reliable method for determining cell viability and cytotoxicity, making it a crucial tool in drug discovery and development. A standard curve is essential for accurately quantifying ATP in unknown samples. This document provides a detailed protocol for generating a robust and reproducible ATP standard curve using a bioluminescence assay, which is the most common and sensitive method.
Principle of the Assay
The ATP bioluminescence assay is based on the ATP-dependent oxidation of luciferin (B1168401) catalyzed by the enzyme luciferase, which results in the emission of light. The amount of light produced is directly proportional to the concentration of ATP in the sample. By measuring the luminescence of a series of known ATP concentrations (the standard curve), the ATP concentration in experimental samples can be accurately determined.
Materials and Reagents
-
ATP standard (e.g., 10 mM stock solution)[1]
-
ATP assay buffer[2]
-
Luciferase/luciferin reagent (ATP detection cocktail)[2]
-
Nuclease-free water
-
White, opaque 96-well plates (for luminescence assays)[3]
-
Multichannel pipette
-
Luminometer[2]
Experimental Protocol
This protocol outlines the steps for preparing ATP standards and generating a standard curve. It is crucial to maintain sterile conditions and use ATP-free labware to avoid contamination.[2]
Preparation of Reagents
-
ATP Stock Solution (10 mM): If starting with lyophilized ATP, reconstitute it in nuclease-free water to a final concentration of 10 mM.[1] Store aliquots at -20°C to avoid multiple freeze-thaw cycles.[4]
-
ATP Assay Buffer: Thaw the buffer and bring it to room temperature before use.[2]
-
Luciferase/Luciferin Reagent: Prepare the reagent according to the manufacturer's instructions. This often involves reconstituting a lyophilized powder with the assay buffer.[5] Allow the reconstituted reagent to equilibrate to room temperature for at least one hour before use.[5] Protect the reagent from light.[6]
Preparation of ATP Standard Dilutions
A serial dilution of the ATP stock solution is performed to create a range of concentrations for the standard curve. The following table provides an example of how to prepare a set of standards.
| Standard | Volume of ATP Solution | Volume of Diluent (Assay Buffer) | Final ATP Concentration |
| Stock | - | - | 10 mM |
| Working Stock | 10 µL of 10 mM Stock | 990 µL | 100 µM |
| A | 100 µL of 100 µM Working Stock | 900 µL | 10 µM |
| B | 100 µL of Standard A | 900 µL | 1 µM |
| C | 100 µL of Standard B | 900 µL | 100 nM |
| D | 100 µL of Standard C | 900 µL | 10 nM |
| E | 100 µL of Standard D | 900 µL | 1 nM |
| F (Blank) | 0 µL | 1000 µL | 0 nM |
Note: The range of the standard curve should encompass the expected ATP concentrations in your samples.[6] It is recommended to run each standard in triplicate.
Assay Procedure
-
Plate Setup: Add 10 µL of each ATP standard dilution to the wells of a white, opaque 96-well plate. Include a blank control containing only the assay buffer.
-
Reagent Addition: Using a multichannel pipette, add 100 µL of the prepared luciferase/luciferin reagent to each well containing the standards.[7]
-
Incubation: Incubate the plate at room temperature for 2-5 minutes to allow the enzymatic reaction to stabilize.[7][8] The plate should be protected from light during this time.
-
Measurement: Measure the luminescence of each well using a luminometer. The integration time for the measurement will depend on the instrument, but a 1-2 second integration time is common.[9]
Data Presentation
The data from the luminometer will be in Relative Light Units (RLU). A standard curve is generated by plotting the RLU values against the corresponding ATP concentrations.
Table of Representative Data
| ATP Concentration (nM) | RLU (Mean) | Standard Deviation |
| 1000 | 2,500,000 | 125,000 |
| 100 | 250,000 | 12,500 |
| 10 | 25,000 | 1,250 |
| 1 | 2,500 | 125 |
| 0.1 | 250 | 12 |
| 0 (Blank) | 50 | 5 |
Data Analysis
-
Subtract Background: Subtract the mean RLU of the blank from the RLU of all other standards.
-
Plot the Standard Curve: Plot the background-subtracted RLU values (Y-axis) against the known ATP concentrations (X-axis).
-
Perform Linear Regression: Perform a linear regression analysis on the data points. The resulting equation (y = mx + c) will be used to calculate the ATP concentration of unknown samples. A good standard curve should have a correlation coefficient (R²) of ≥ 0.99.[10]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for ATP standard curve generation.
Signaling Pathway
Caption: Bioluminescent reaction for ATP detection.
References
- 1. ATP Assay Kit (Colorimetric/Fluorometric) (ab83355/K354) | Abcam [abcam.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. promega.com [promega.com]
- 5. benchchem.com [benchchem.com]
- 6. preferred-cell-systems.com [preferred-cell-systems.com]
- 7. m.youtube.com [m.youtube.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. preferred-cell-systems.com [preferred-cell-systems.com]
- 10. researchgate.net [researchgate.net]
Application Notes: ATP Disodium Salt in Inflammasome Activation Assays
References
- 1. ATP-Induced Inflammasome Activation and Pyroptosis Is Regulated by AMP-Activated Protein Kinase in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | ATP release and purinergic signaling in NLRP3 inflammasome activation [frontiersin.org]
- 3. The Signaling Pathways Regulating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Extracellular ATP Activates the NLRP3 Inflammasome and Is an Early Danger Signal of Skin Allograft Rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 16. NLRP3 inflammasome activation and interleukin-1β release in macrophages require calcium but are independent of calcium-activated NADPH oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of ATP Working Solutions in Enzymatic Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adenosine 5'-triphosphate (ATP) is a pivotal molecule that serves as the primary energy currency in all known forms of life. In the context of enzymatic reactions, particularly those involving kinases, ATPases, and ligases, it functions as a critical substrate for phosphorylation, adenylylation, or as an allosteric regulator. The accurate and consistent preparation of ATP working solutions is paramount to obtaining reliable and reproducible experimental data in drug discovery and basic research.
This document provides detailed protocols for the preparation, quality control, and storage of ATP solutions for use in enzymatic assays. It includes quantitative data on stability and recommended working concentrations, as well as visual workflows to guide the user.
Quantitative Data Summary
Table 1: Stability of Aqueous ATP Solutions
| Storage Temperature | pH | Concentration | Duration of Stability | Primary Degradation Product | Reference |
| Room Temperature | Neutral | Not specified | Unstable, significant hydrolysis can occur overnight | ADP | [1] |
| 4°C (Refrigerated) | Neutral | Not specified | At least one week | ADP | [1][2] |
| -20°C | 7.0 - 7.5 | 10 mM - 100 mM | Stable for months, up to one year | ADP | [1][3] |
| -80°C | 7.0 - 7.5 | 10 mM - 100 mM | Stable for at least one year, potentially indefinitely | ADP | [1][4] |
Note: ATP is most stable in aqueous solutions between pH 6.8 and 7.4. At more extreme pH values, it rapidly hydrolyzes to ADP and phosphate (B84403).[5] Solid ATP disodium (B8443419) salt is stable for at least 2 years when stored at -20°C with desiccation.
Table 2: Typical ATP Working Concentrations in Enzymatic Assays
| Assay Type | Typical ATP Concentration | Rationale | Reference |
| Kinase Assays (Biochemical) | ~ Km of the kinase | Allows for sensitive detection of ATP-competitive inhibitors. The IC50 value becomes a direct measure of the inhibitor's affinity (Ki). | [6][7] |
| Kinase Assays (Biochemical) | 10 µM - 100 µM | A common range used for inhibitor profiling and allows for the detection of both ATP-competitive and non-competitive inhibitors. | [8] |
| Kinase Assays (Cell-based mimicry) | 1 mM | Mimics physiological ATP concentrations, which is crucial for determining a compound's specificity and cellular effects. | [6][7][9] |
| ATPase Assays | 100 µM - 200 µM | A common starting point for characterizing ATPase activity. | [10] |
| General Enzymatic Assays | Varies widely based on the specific enzyme's Km for ATP. | Concentration should be optimized for each specific enzyme and assay. | [11] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM ATP Stock Solution
Materials:
-
Adenosine 5'-triphosphate disodium salt hydrate (B1144303) (e.g., Sigma-Aldrich A7699)
-
Nuclease-free water
-
1 M NaOH or 1 M Tris base solution
-
pH meter or pH strips (narrow range, e.g., 6.5-8.0)
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
0.22 µm sterile filter and syringe (optional, for sterile applications)
Procedure:
-
Weighing ATP: On a calibrated analytical balance, weigh out the required amount of ATP disodium salt. For a 10 mL solution of 100 mM ATP (MW: 551.1 g/mol for anhydrous), you would need 0.551 g.
-
Dissolution: In a suitable container, dissolve the ATP powder in a minimal volume of nuclease-free water (e.g., 7-8 mL for a final volume of 10 mL).[12] Keep the solution on ice to minimize degradation, as the initial solution will be acidic (pH ~3.5).
-
pH Adjustment: Carefully adjust the pH of the ATP solution to 7.0 - 7.5 using 1 M NaOH or 1 M Tris base.[13][14] Add the base dropwise while gently stirring the solution on a magnetic stirrer. Monitor the pH frequently using a calibrated pH meter or pH strips. It is critical not to overshoot the pH, as ATP hydrolyzes rapidly in basic conditions.[12]
-
Final Volume Adjustment: Once the target pH is reached, add nuclease-free water to bring the solution to the final desired volume (e.g., 10 mL).
-
Sterilization (Optional): For applications requiring sterility, such as cell culture, filter the ATP solution through a 0.22 µm sterile syringe filter into a sterile container.[2][14]
-
Aliquoting and Storage: Aliquot the 100 mM ATP stock solution into smaller, single-use volumes (e.g., 50 µL or 100 µL) in sterile, nuclease-free microcentrifuge tubes.[12][15] Store the aliquots at -20°C or -80°C.[1][13] Avoid repeated freeze-thaw cycles.[16]
Protocol 2: Quality Control - Determination of ATP Concentration by UV-VIS Spectrophotometry
Principle:
The concentration of an ATP solution can be accurately determined by measuring its absorbance at 259 nm. The Beer-Lambert law (A = εcl) is used for the calculation, where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette.
Materials:
-
100 mM ATP stock solution (from Protocol 1)
-
100 mM Phosphate buffer, pH 7.0
-
UV-VIS spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Nuclease-free water
Procedure:
-
Prepare a Dilution: Prepare a 1:1000 or 1:4000 dilution of your ATP stock solution in 100 mM phosphate buffer, pH 7.0.[12][14] For example, to make a 1:1000 dilution, add 1 µL of the 100 mM ATP stock to 999 µL of the phosphate buffer.
-
Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 259 nm. Use the 100 mM phosphate buffer, pH 7.0, as the blank.
-
Measure Absorbance: Measure the absorbance of the diluted ATP solution at 259 nm.
-
Calculate Concentration: Use the Beer-Lambert law to calculate the precise concentration of your ATP stock solution. The molar extinction coefficient (ε) for ATP at 259 nm and pH 7.0 is 15,400 M-1cm-1.[12][14]
Concentration (M) = (Absorbance at 259 nm) / (15,400 M-1cm-1 * 1 cm) * Dilution Factor
For example, if the absorbance of a 1:1000 dilution is 0.77, the concentration of the stock solution is: (0.77 / 15,400) * 1000 = 0.05 M or 50 mM.
This indicates that the initial weighing may have included water or that some degradation has occurred. Adjust the concentration of your stock solution accordingly for future experiments.
Protocol 3: Preparation of ATP Working Solutions for a Kinase Assay
Objective:
To prepare a 100 µM ATP working solution for a typical kinase assay.
Materials:
-
Verified 100 mM ATP stock solution (from Protocols 1 and 2)
-
Kinase assay buffer (specific to the kinase of interest)
Procedure:
-
Determine Required Volume: Calculate the total volume of the 100 µM ATP working solution needed for your experiment.
-
Serial Dilution: It is recommended to perform serial dilutions to achieve the final working concentration accurately.
-
Step 1 (Intermediate Dilution): Prepare a 1 mM intermediate ATP solution by diluting the 100 mM stock 1:100 in the kinase assay buffer. For example, add 10 µL of the 100 mM ATP stock to 990 µL of kinase assay buffer.
-
Step 2 (Final Working Solution): Prepare the 100 µM final working solution by diluting the 1 mM intermediate solution 1:10 in the kinase assay buffer. For example, add 100 µL of the 1 mM ATP solution to 900 µL of kinase assay buffer.
-
-
Use Freshly Prepared: It is best practice to prepare the final ATP working solution fresh on the day of the experiment from the frozen stock. Keep the working solution on ice during use.
Visualizations
Caption: Workflow for the preparation of ATP working solutions.
Caption: Role of ATP in a generic kinase-catalyzed reaction.
Conclusion
The integrity of ATP solutions is a critical determinant of success in enzymatic assays. By following these detailed protocols for preparation, quantification, and storage, researchers can ensure the consistency and reliability of their experimental results. Adherence to best practices, such as preparing fresh working solutions, avoiding repeated freeze-thaw cycles, and maintaining a neutral pH, will minimize ATP degradation and contribute to the generation of high-quality data in drug discovery and molecular biology research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 6. shop.carnabio.com [shop.carnabio.com]
- 7. kinaselogistics.com [kinaselogistics.com]
- 8. promega.com.br [promega.com.br]
- 9. reactionbiology.com [reactionbiology.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. researchgate.net [researchgate.net]
- 14. Protocol B: Preparation of ATP for transfection [protocols.io]
- 15. ATP, 100mM [novoprolabs.com]
- 16. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Magnesium Chloride in ATP-Dependent Enzymatic Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine 5'-triphosphate (ATP) is the primary energy currency of the cell, fueling a vast array of enzymatic reactions essential for life. In vitro assays involving ATP-dependent enzymes, such as kinases, ATPases, and polymerases, are fundamental tools in basic research and drug discovery. The disodium (B8443419) salt of ATP is commonly used in these assays; however, the biologically active species is not free ATP but rather a complex of ATP with a divalent cation, most notably magnesium (Mg²⁺). Magnesium chloride (MgCl₂) is therefore a critical component of reaction buffers for these assays. This document provides detailed application notes on the role of MgCl₂, protocols for common ATP-dependent assays, and guidance on optimizing MgCl₂ concentration for reliable and reproducible results.
Application Notes: The Indispensable Role of MgCl₂
The primary role of MgCl₂ in assays utilizing ATP disodium salt is to provide magnesium ions (Mg²⁺) that form a chelate complex with ATP. The negatively charged phosphate (B84403) groups of ATP are stabilized by the positively charged Mg²⁺ ion, forming the MgATP²⁻ complex. This complex is the true substrate for most ATP-dependent enzymes.
Key Functions of Mg²⁺ in Enzymatic Assays:
-
Formation of the Active Substrate: For the majority of kinases, ATPases, and polymerases, MgATP²⁻ is the actual substrate that binds to the enzyme's active site. Free ATP can even be inhibitory to some enzymes.
-
Facilitating Phosphoryl Transfer: The Mg²⁺ ion helps to neutralize the negative charges on the phosphate groups of ATP. This charge neutralization facilitates the nucleophilic attack on the γ-phosphate by the enzyme or a co-substrate, which is the core mechanism of phosphoryl transfer reactions catalyzed by kinases.
-
Enzyme Activation: Beyond its role in forming the MgATP²⁻ complex, free Mg²⁺ can also act as an essential activator for some enzymes, particularly certain protein tyrosine kinases.[1] This suggests that some enzymes have a second Mg²⁺ binding site that is crucial for their catalytic activity.
-
Stabilizing Nucleic Acid Structures: In polymerase-catalyzed reactions like PCR, Mg²⁺ is crucial for the activity of DNA polymerase. It facilitates the incorporation of dNTPs and also stabilizes the duplex formed between the primer and the DNA template.
Optimizing MgCl₂ Concentration:
The concentration of MgCl₂ is a critical parameter that must be optimized for each specific assay and enzyme.
-
Insufficient MgCl₂: A concentration of MgCl₂ that is too low will result in a suboptimal concentration of the MgATP²⁻ complex, leading to reduced enzyme activity.
-
Excess MgCl₂: Conversely, an excessively high concentration of MgCl₂ can be inhibitory. High levels of free Mg²⁺ can interfere with enzyme conformation, substrate binding, or lead to the precipitation of assay components.
-
The Mg²⁺:ATP Ratio: The molar ratio of Mg²⁺ to ATP is a key consideration. A slight excess of MgCl₂ over ATP is often recommended to ensure that the majority of ATP is in the MgATP²⁻ form. However, the optimal ratio can vary depending on the specific enzyme and assay conditions.
Quantitative Data Summary
The following tables summarize typical concentration ranges and kinetic parameters for MgCl₂ and ATP in common enzymatic assays, compiled from various sources.
Table 1: Recommended Concentration Ranges for MgCl₂ and ATP in Kinase and ATPase Assays
| Assay Type | Component | Typical Concentration Range | Notes |
| Kinase Assays | MgCl₂ | 5 - 20 mM | Optimal concentration is enzyme-dependent.[2][3] |
| ATP | 10 - 200 µM | Often used at or near the Kₘ for ATP.[4][5] | |
| ATPase Assays | MgCl₂ | 1 - 10 mM | A 1:1 to 5:1 molar ratio of MgCl₂ to ATP is common.[6] |
| ATP | 0.5 - 5 mM | Higher concentrations are often used compared to kinase assays.[7][8][9] |
Table 2: Effect of Mg²⁺ Concentration on Kinase Kinetics
| Kinase | Effect of Increasing Free Mg²⁺ | Vₘₐₓ | Kₘ (ATP-Mg) | Reference |
| Csk and Src (soluble tyrosine kinases) | Activation | Increases | No change | [1] |
| Fibroblast Growth Factor Receptor Kinase | Activation | Increases | Decreases | [1] |
| Cyclin-Dependent Kinase 2 (CDK2) | Activation (requires two Mg²⁺ ions) | Increases | - | [10][11] |
| ITK (tyrosine kinase) | Activation | Increases | - | [12] |
Experimental Protocols
Protocol 1: In Vitro Protein Kinase Assay using a Synthetic Peptide Substrate
This protocol describes a general method for measuring the activity of a protein kinase using a synthetic peptide as a substrate. The assay measures the incorporation of phosphate from ATP into the peptide.
Materials:
-
Purified active protein kinase
-
Synthetic peptide substrate
-
Kinase Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.[2]
-
ATP solution (10 mM stock)
-
Stop Solution (e.g., 75 mM phosphoric acid or EDTA solution)
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit, HTRF® detection reagents)
-
Microplate reader
Procedure:
-
Prepare the Kinase Reaction Mix: In a microplate well, prepare the reaction mixture containing the kinase and peptide substrate in Kinase Assay Buffer. The final volume is typically 10-25 µL.
-
Enzyme and Substrate Concentrations: The optimal concentrations of the kinase and peptide substrate should be determined empirically. A common starting point for the peptide substrate is at or near its Kₘ value.
-
Initiate the Reaction: Start the kinase reaction by adding ATP to a final concentration of 10-100 µM.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time. This incubation time should be within the linear range of the reaction.
-
Terminate the Reaction: Stop the reaction by adding the Stop Solution.
-
Signal Detection: Add the detection reagents according to the manufacturer's protocol and measure the signal using a microplate reader.
Workflow for Kinase Assay:
Caption: General workflow for an in vitro kinase assay.
Protocol 2: Malachite Green-Based ATPase Assay
This protocol describes a colorimetric method to measure ATPase activity by quantifying the release of inorganic phosphate (Pi). The malachite green reagent forms a colored complex with free phosphate.
Materials:
-
Purified ATPase
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂.
-
ATP solution (10 mM stock)
-
Malachite Green Reagent: A solution of malachite green and ammonium (B1175870) molybdate (B1676688) in acid.
-
Phosphate Standard (e.g., KH₂PO₄) for standard curve.
-
Microplate reader
Procedure:
-
Prepare Phosphate Standards: Prepare a series of phosphate standards in the Assay Buffer to generate a standard curve.
-
Prepare the ATPase Reaction: In a microplate well, add the purified ATPase to the Assay Buffer.
-
Initiate the Reaction: Start the reaction by adding ATP to a final concentration of 1 mM. The total reaction volume is typically 50-100 µL. Include a no-enzyme control to measure non-enzymatic ATP hydrolysis.
-
Incubation: Incubate the reaction at the optimal temperature for the ATPase (e.g., 37°C) for a suitable time (e.g., 15-30 minutes).
-
Stop the Reaction and Develop Color: Stop the reaction by adding the Malachite Green Reagent. This will also initiate the color development.
-
Incubation: Incubate at room temperature for 15-20 minutes to allow the color to fully develop.
-
Measure Absorbance: Read the absorbance at a wavelength between 620-650 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-enzyme control from all readings. Use the phosphate standard curve to determine the amount of Pi produced in each reaction.
Workflow for Malachite Green ATPase Assay:
Caption: Workflow for a malachite green-based ATPase assay.
Signaling Pathway and Logical Relationships
The interaction between Mg²⁺, ATP, and an enzyme is a fundamental relationship in many signaling pathways. The following diagram illustrates this core logical relationship.
Caption: The central role of Mg²⁺ in forming the active MgATP²⁻ substrate for enzymes.
Conclusion
Magnesium chloride is a seemingly simple but absolutely essential reagent in any assay involving ATP disodium salt. Its role extends beyond being a simple salt in a buffer; it is integral to the formation of the biologically active MgATP²⁻ complex, which is the true substrate for a multitude of enzymes. Proper optimization of MgCl₂ concentration is paramount for obtaining accurate and reproducible data in kinase, ATPase, and other ATP-dependent enzyme assays. The protocols and guidelines presented here provide a solid foundation for researchers to design and execute robust and reliable experiments in their drug discovery and basic research endeavors.
References
- 1. Requirement for an additional divalent metal cation to activate protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. promega.com [promega.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. content.abcam.com [content.abcam.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mg2+ regulation of kinase signaling and immune function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Sterile Filtering ATP Disodium Salt Solutions for Cell-Based Assays
Introduction
Adenosine (B11128) 5'-triphosphate (ATP) is the primary energy currency of all living cells, playing a pivotal role in cellular metabolism, signal transduction, and various enzymatic reactions.[1][2] In the context of cell-based assays, the quantification of intracellular ATP is a robust indicator of cell viability, proliferation, and cytotoxicity.[3][4] Furthermore, extracellular ATP acts as a crucial signaling molecule, activating purinergic receptors to modulate a wide range of physiological processes.[5][6]
Accurate and reproducible results in these assays hinge on the quality and purity of the ATP solutions used. Contamination with microorganisms or particulates can interfere with measurements and compromise the integrity of the experiment. Therefore, sterile filtration is a critical step in the preparation of ATP disodium (B8443419) salt solutions for any cell-based application. These application notes provide a comprehensive guide and detailed protocols for the proper preparation, sterile filtration, and quality control of ATP solutions.
Physicochemical Properties and Handling of ATP Disodium Salt
Understanding the properties of ATP disodium salt is essential for its correct handling and storage. The solid form is a white to off-white powder.[7] While the powder is stable for years at -20°C with desiccation, aqueous solutions require more careful handling to prevent degradation.[1]
Table 1: Physicochemical Data for ATP Disodium Salt
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄N₅Na₂O₁₃P₃ | [7] |
| Molecular Weight | 551.14 g/mol | [7] |
| Solubility in Water | 50 mg/mL | [1] |
| pH of Aqueous Solution | ~3.5 (mildly acidic) | [1] |
| Optimal pH Stability | 6.8 - 7.4 | [8] |
| UV Absorbance (λmax) | 259 nm (at pH 7.0) | [8] |
| Molar Extinction Coeff. (ε) | 15,400 M⁻¹cm⁻¹ at 259 nm | [9] |
| Recommended Storage (Solid) | -20°C, desiccated | [1] |
| Recommended Storage (Solution) | -20°C or -80°C in aliquots | [9][10] |
Protocols for Preparation and Filtration
Protocol 1: Preparation of a Sterile 100 mM ATP Stock Solution
This protocol details the steps to prepare a sterile, pH-adjusted ATP stock solution suitable for use as a standard or reagent in various cell-based assays.
Materials:
-
ATP Disodium Salt (e.g., Sigma-Aldrich A2383 or A3377)[1]
-
Nuclease-free, sterile water
-
1 M Sodium Hydroxide (NaOH), sterile
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filters (low protein binding, e.g., PES or PVDF)[9]
-
Sterile syringes
-
Sterile, nuclease-free microcentrifuge tubes
-
UV-Vis Spectrophotometer
Methodology:
-
Dissolution:
-
pH Adjustment:
-
Sterile Filtration:
-
Draw the pH-adjusted ATP solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe tip. Filters with a pore size of 0.2 µm or 0.22 µm are considered sterilizing grade.[11][12] Polyethersulfone (PES) is a good choice for aqueous solutions due to its high flow rate and low protein binding properties.[13]
-
Filter the solution directly into a new sterile conical tube. This step removes any potential bacterial contamination.[14]
-
-
Concentration Verification (Quality Control):
-
Prepare a 1:100 or 1:1000 dilution of the filtered ATP stock solution in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0).
-
Measure the absorbance of the dilution at 259 nm using a UV-Vis spectrophotometer.[9]
-
Calculate the concentration using the Beer-Lambert law (A = εcl), with a molar extinction coefficient (ε) of 15,400 M⁻¹cm⁻¹.[9]
-
Concentration (M) = (Absorbance at 259 nm / 15,400) * Dilution Factor
-
-
Aliquoting and Storage:
-
Based on the verified concentration, adjust the solution to the final desired concentration (e.g., 100 mM) using sterile, pH-adjusted water.
-
Dispense the final stock solution into single-use, sterile, nuclease-free microcentrifuge tubes.[7]
-
Store the aliquots at -20°C or -80°C to prevent degradation.[9][10] Avoid repeated freeze-thaw cycles.[7]
-
Protocol 2: Application in a Luciferase-Based Cell Viability Assay
This protocol describes how to use the sterile ATP stock solution to generate a standard curve for quantifying intracellular ATP in a cell viability assay. The principle relies on the ATP-dependent oxidation of D-luciferin by firefly luciferase, which produces a luminescent signal proportional to the amount of ATP.[4]
Materials:
-
Sterile 100 mM ATP Stock Solution (from Protocol 1)
-
Cell culture medium or PBS (same as used for samples)
-
ATP detection cocktail (containing luciferase and D-luciferin)[3]
-
Cell samples (suspension or adherent cells) lysed to release intracellular ATP
-
Opaque, white 96-well plates (for luminescence assays)
-
Luminometer
Methodology:
-
Preparation of ATP Standards:
Table 2: Example Serial Dilution for ATP Standard Curve
| Standard | Volume of Previous Standard | Volume of Diluent (Medium/PBS) | Final ATP Concentration |
| A (10 µM) | 1 µL of 10 mM stock | 999 µL | 10 µM |
| B (1 µM) | 100 µL of Standard A | 900 µL | 1 µM |
| C (100 nM) | 100 µL of Standard B | 900 µL | 100 nM |
| D (10 nM) | 100 µL of Standard C | 900 µL | 10 nM |
| E (1 nM) | 100 µL of Standard D | 900 µL | 1 nM |
| F (Blank) | 0 µL | 1000 µL | 0 nM |
| A 1:10 dilution of the 100 mM stock is first made to get a 10 mM working stock. |
-
Assay Procedure:
-
Add 10-100 µL of each ATP standard to triplicate wells of an opaque 96-well plate.
-
Add 10-100 µL of your lysed cell samples to other wells.
-
Prepare the ATP detection cocktail according to the manufacturer's instructions. This should be done freshly before use.[3]
-
Add an equal volume (e.g., 100 µL) of the ATP detection cocktail to all wells containing standards and samples.
-
Mix briefly on an orbital shaker.
-
Immediately measure the luminescence using a plate-reading luminometer. The signal is often transient and stable for about one minute.[4]
-
-
Data Analysis:
-
Subtract the average luminescence of the blank (0 nM ATP) from all other readings.
-
Plot the net luminescence values for the standards against their corresponding ATP concentrations.
-
Use the resulting standard curve to determine the ATP concentration in your experimental samples.
-
Application: ATP in Cellular Signaling
Extracellular ATP is a potent signaling molecule that mediates its effects through P2 purinergic receptors, which are broadly classified into P2X (ion channels) and P2Y (G protein-coupled) receptors.[5] Activation of these receptors can trigger diverse downstream pathways involved in processes like inflammation, neurotransmission, and cell proliferation.[5][16] For instance, the P2Y₂ receptor, upon binding ATP, couples to the Gq protein, activating Phospholipase C (PLC) and leading to an increase in intracellular calcium.[5]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. quora.com [quora.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Adenosine-5'-Triphosphate Disodium Salt Calcium-Free – Purity, Uses, Benefits, Supplier in China [sinochem-nanjing.com]
- 8. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 9. Protocol B: Preparation of ATP for transfection [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Sterile Filtration | Sartorius [sartorius.com]
- 12. Sterile Filtration | Sartorius [sartorius.com]
- 13. criticalprocess.com [criticalprocess.com]
- 14. CN1682750A - Disodium adenosine triphosphate solid composition for injection and its preparing method - Google Patents [patents.google.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. Multiple signal transduction pathways lead to extracellular ATP-stimulated mitogenesis in mammalian cells: I. Involvement of protein kinase C-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing ATP Concentration for Kinase Inhibitor Screening
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing ATP concentration for kinase inhibitor screening. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ATP concentration for a kinase inhibitor screening assay?
The optimal ATP concentration for a kinase inhibitor screening assay is typically at or near the Michaelis constant (Km) of the kinase for ATP.[1][2] Using the Km value for ATP allows for a more accurate determination of an inhibitor's potency, as the resulting IC50 value will be approximately twice the inhibitor constant (Ki) for ATP-competitive inhibitors.[1] However, for certain applications, such as selecting for non-ATP binding site inhibitors, higher ATP concentrations may be used.[3] Cellular ATP concentrations are in the millimolar (mM) range, which is significantly higher than the Km of most kinases.[1][4] Therefore, testing at physiological ATP concentrations (e.g., 1 mM) can provide a more biologically relevant assessment of inhibitor potency.[5]
Q2: Why is it important to determine the Michaelis constant (Km) for ATP?
Determining the kinase-specific Km for ATP is a critical first step in assay development for several reasons:
-
Standardization and Comparability: Using the Km of ATP allows for the standardization of assay conditions, enabling a more accurate comparison of inhibitor potencies across different kinases.[2][6]
-
Accurate Potency Determination: For ATP-competitive inhibitors, the IC50 value is dependent on the ATP concentration.[1] When the ATP concentration is equal to its Km, the relationship between IC50 and the inhibition constant (Ki) is simplified (IC50 ≈ 2Ki), providing a more direct measure of the inhibitor's affinity for the kinase.[1]
-
Understanding Inhibition Mechanism: Varying the ATP concentration can provide insights into the mechanism of action of an inhibitor.[7] For example, a significant shift in IC50 with changing ATP concentrations is characteristic of an ATP-competitive inhibitor.
Q3: How does ATP concentration affect the IC50 of a kinase inhibitor?
For an ATP-competitive inhibitor, the IC50 value will increase as the concentration of ATP increases. This is because the inhibitor and ATP are competing for the same binding site on the kinase. At higher ATP concentrations, a higher concentration of the inhibitor is required to achieve 50% inhibition. The relationship between IC50, Ki, and ATP concentration can be described by the Cheng-Prusoff equation: IC50 = Ki (1 + [ATP]/Km).[1]
Q4: What are the different types of kinase inhibitors, and how does ATP concentration affect their apparent potency?
The primary types of kinase inhibitors are:
-
ATP-Competitive Inhibitors (Type I): These inhibitors bind to the ATP-binding pocket of the kinase in its active conformation.[8] Their potency is highly dependent on the ATP concentration.
-
Non-Competitive Inhibitors: These inhibitors bind to a site on the kinase that is distinct from the ATP-binding pocket. Their potency is generally not affected by the ATP concentration.
-
Uncompetitive Inhibitors: These inhibitors bind only to the enzyme-substrate complex. Their apparent potency increases with increasing substrate (ATP) concentration.
-
Allosteric Inhibitors (Type III): These inhibitors bind to a site remote from the active site, inducing a conformational change that inhibits kinase activity. Their potency is typically not dependent on the ATP concentration.
Troubleshooting Guide
Q1: My Z'-factor is low. What could be the cause?
A low Z'-factor (typically < 0.5) indicates poor assay quality, with a small separation between positive and negative controls and/or high data variability.[3] Potential causes include:
-
Suboptimal Reagent Concentrations: Incorrect concentrations of the kinase, substrate, or ATP can lead to a low signal-to-background ratio.
-
High Background Signal: This can be caused by compound interference with the detection reagents or non-specific binding.[9]
-
Inconsistent Pipetting: Inaccurate liquid handling can introduce significant variability.
-
Edge Effects: Evaporation from wells on the edge of the plate can lead to inconsistent results.
-
Reaction Not at Initial Velocity: If the kinase reaction proceeds too far, it can lead to an underestimation of inhibitor potency and increased variability.
Q2: I am not seeing any inhibition, even with known inhibitors. What should I check?
-
High ATP Concentration: If the ATP concentration is too high (significantly above the Km), it can mask the effect of ATP-competitive inhibitors.[9]
-
Inactive Kinase or Inhibitor: Verify the activity of your kinase and the integrity of your inhibitor stock solution.[10]
-
Incorrect Assay Conditions: Ensure that the pH, temperature, and buffer components are optimal for the kinase.[11]
-
Substrate Quality: The purity and concentration of the substrate are important for proper kinase activity.
Q3: The IC50 values for my compound are highly variable. Why?
-
Inconsistent ATP Concentration: Small variations in the final ATP concentration can lead to shifts in IC50 values for ATP-competitive inhibitors.
-
DMSO Concentration: The final concentration of DMSO should be kept consistent across all wells, as it can affect kinase activity.[11]
-
Incubation Times: The duration of the kinase reaction should be consistent and within the initial velocity conditions.
-
Data Analysis: Use a standardized data analysis workflow for background subtraction, normalization, and curve fitting.
Data Presentation
| Parameter | Low ATP (e.g., < Km) | At ATP Km | High ATP (e.g., > 10x Km) | Physiological ATP (e.g., 1 mM) |
| Apparent IC50 (ATP-competitive) | Lower | Baseline (IC50 ≈ 2Ki) | Higher | Significantly Higher |
| Assay Sensitivity to ATP-competitive inhibitors | High | Moderate | Low | Very Low |
| Biological Relevance | Low | Moderate | Low | High |
| Potential for False Positives | Higher | Moderate | Lower | Lower |
| Use Case | Identifying weak inhibitors | Standard inhibitor profiling | Identifying non-ATP competitive inhibitors | Assessing cellular potency |
Experimental Protocols
Protocol: Determination of Kinase ATP Km
This protocol outlines a general method for determining the ATP Km for a specific kinase using a luminescence-based ATP detection assay (e.g., Kinase-Glo®).
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
Kinase reaction buffer (optimal for the specific kinase)
-
ATP stock solution (e.g., 10 mM)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Multichannel pipette or liquid handler
-
Luminometer
Methodology:
-
ATP Dilution Series: Prepare a serial dilution of ATP in kinase reaction buffer. A typical concentration range would be from 2048 µM to 2 µM in two-fold dilution steps, including a no-ATP control.[2]
-
Reaction Setup:
-
Add the kinase to each well of a white, opaque plate at a predetermined optimal concentration.
-
Add the kinase substrate to each well at a saturating concentration.
-
Initiate the kinase reaction by adding the ATP dilution series to the wells. The final reaction volume will depend on the plate format (e.g., 20-50 µL for a 96-well plate).
-
-
Kinase Reaction: Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time that is within the linear range of the reaction (initial velocity conditions).[6] This time should be determined in a preliminary experiment by measuring product formation at several time points.
-
Reaction Termination and Signal Detection:
-
Stop the kinase reaction by adding the ATP detection reagent according to the manufacturer's instructions. This reagent will lyse the cells (if applicable) and contain luciferase and luciferin (B1168401) to generate a luminescent signal proportional to the remaining ATP.
-
Incubate the plate as recommended by the reagent manufacturer to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Calculate the amount of ATP consumed at each initial ATP concentration by subtracting the luminescence signal of the reaction wells from the signal of the no-enzyme control wells.
-
Plot the initial reaction velocity (ATP consumed per unit time) against the ATP concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km.
-
Mandatory Visualizations
References
- 1. shop.carnabio.com [shop.carnabio.com]
- 2. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com.br [promega.com.br]
- 4. kinaselogistics.com [kinaselogistics.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. application.wiley-vch.de [application.wiley-vch.de]
troubleshooting low signal in ATP-dependent luciferase assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low signal in ATP-dependent luciferase assays. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my luciferase assay signal weak or absent?
A low or non-existent signal in your luciferase assay can stem from several factors, ranging from reagent integrity to cellular health.[1][2][3] A systematic approach to troubleshooting is crucial for identifying the root cause.
Troubleshooting Steps:
-
Reagent Integrity and Preparation:
-
Functionality: Ensure your luciferase, luciferin (B1168401), and ATP stocks are not expired and have been stored correctly.[1][3] Luciferin is particularly sensitive to degradation and repeated freeze-thaw cycles.[1][3]
-
Preparation: Prepare reagents freshly for each experiment whenever possible.[1] If using frozen stocks, ensure they have not been subjected to multiple freeze-thaw cycles.[1] When preparing the ATP detection cocktail, follow the manufacturer's instructions precisely regarding dilution and mixing.[4]
-
-
Cellular Health and Lysis:
-
Viability: Unhealthy or stressed cells will have lower metabolic activity and, consequently, lower intracellular ATP levels.[3] Ensure cells are healthy and within an optimal confluency range (typically 70-80%) at the time of the assay.[3]
-
Complete Lysis: Incomplete cell lysis will result in an underestimation of the intracellular ATP concentration. Ensure your lysis buffer is compatible with your cell type and that you are following the recommended incubation times for complete cell lysis.[5]
-
-
Experimental Conditions:
-
Temperature: Ensure all reagents and samples are equilibrated to the same temperature before starting the assay, as temperature can affect enzyme kinetics.[5]
-
Pipetting Accuracy: Inconsistent pipetting can introduce significant variability.[1][2] Use calibrated pipettes and consider preparing a master mix of your assay reagents to minimize well-to-well variations.[1][2]
-
-
Instrumentation:
Q2: My signal is inconsistent across replicates. What could be the cause?
High variability between replicates is a common issue that can often be traced back to inconsistencies in experimental technique.[1][2]
Troubleshooting Steps:
-
Pipetting: As mentioned above, pipetting errors are a major source of variability.[1][2] Using a multichannel pipette for adding reagents to a 96-well plate can help, but ensure it is properly calibrated.[1] Creating a master mix for your working solution is highly recommended.[1][2]
-
Cell Seeding: Uneven cell distribution in the wells can lead to variability in cell number and, consequently, ATP levels.[2] Ensure cells are thoroughly resuspended before plating and avoid disturbing the plate after seeding to allow for even attachment.
-
Mixing: Inadequate mixing of the lysate with the luciferase reagent can lead to inconsistent results.[5] Ensure thorough but gentle mixing after reagent addition.
Q3: Could my choice of microplate be affecting the signal?
Yes, the type of microplate used for a luminescence assay is critical for optimal signal detection.
-
Plate Color: For luminescence assays, opaque, white-walled plates are recommended.[1][3] White plates reflect light, maximizing the signal detected by the luminometer. Black plates are also acceptable and can reduce crosstalk between wells, but may result in a lower overall signal compared to white plates.[7] Clear plates are not ideal as they can lead to significant crosstalk and lower signal intensity.[3]
-
Well Bottom: If you need to visualize your cells before the assay, consider using white-walled plates with clear bottoms.[2]
Q4: Can components in my sample or media interfere with the assay?
Certain compounds can inhibit the luciferase enzyme or quench the luminescent signal.[1]
-
Sample Components: Some compounds, such as certain flavonoids or dyes, can directly inhibit luciferase activity or interfere with the light signal.[1] If you are testing compounds, it's advisable to run a control experiment with the compound and purified luciferase to check for direct inhibition.
-
Media Components: While most standard cell culture media are compatible, some components in specialized media or serum could potentially interfere with the assay.[7] For instance, high concentrations of certain dyes in the medium could quench the signal.[1]
Data Presentation
Table 1: Common Causes of Low Signal and Corresponding Solutions
| Potential Cause | Troubleshooting Suggestion | Reference |
| Reagent Degradation | Use fresh reagents; avoid multiple freeze-thaw cycles of luciferin and luciferase. | [1][3] |
| Suboptimal Reagent Concentration | Perform a titration of ATP and luciferin to determine the optimal concentrations for your assay. | [8] |
| Poor Cell Health | Ensure cells are healthy and not overly confluent; check for signs of stress or contamination. | [3] |
| Incomplete Cell Lysis | Optimize lysis buffer and incubation time; ensure complete cell disruption. | [5] |
| Pipetting Inaccuracy | Use calibrated pipettes; prepare a master mix of reagents. | [1][2] |
| Incorrect Plate Choice | Use opaque, white-walled microplates for luminescence measurements. | [1][3] |
| Suboptimal Luminometer Settings | Increase the signal integration time on the luminometer. | [3][6] |
| Sample Interference | Test for direct inhibition of luciferase by sample components in a cell-free system. | [1] |
Experimental Protocols
Protocol 1: Standard ATP-Dependent Luciferase Assay
This protocol outlines the general steps for measuring intracellular ATP from cultured cells.
-
Cell Culture: Plate cells in a 96-well, white-walled, clear-bottom plate at a density that ensures they are in the exponential growth phase at the time of the assay.
-
Cell Lysis:
-
Remove the culture medium from the wells.
-
Add an appropriate volume of cell lysis buffer to each well.
-
Incubate at room temperature for the manufacturer-recommended time to ensure complete lysis.
-
-
Reagent Preparation:
-
Prepare the luciferase assay reagent by reconstituting the lyophilized luciferase enzyme in the provided buffer, then adding the luciferin substrate. Protect the reagent from light.
-
Allow the reagent to equilibrate to room temperature.
-
-
Luminescence Measurement:
-
Add the luciferase assay reagent to each well containing the cell lysate.
-
Immediately measure the luminescence using a luminometer. An integration time of 1 to 10 seconds is typical, but may need optimization.[4]
-
Protocol 2: Generating an ATP Standard Curve
To quantify the absolute amount of ATP in your samples, a standard curve should be generated.
-
Prepare ATP Standards: Create a series of ATP dilutions in the same buffer used for your samples (e.g., cell culture medium or PBS). A typical concentration range might be from 1 nM to 1 µM.
-
Assay Procedure:
-
Add the same volume of each ATP standard to separate wells of your 96-well plate.
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence as you would for your experimental samples.
-
-
Data Analysis: Plot the luminescence signal (RLU - Relative Light Units) against the known ATP concentration. Use the resulting standard curve to determine the ATP concentration in your unknown samples.
Visualizations
Signaling Pathway
Caption: The enzymatic reaction of firefly luciferase.
Experimental Workflow
Caption: A typical workflow for an ATP-dependent luciferase assay.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low signal.
References
- 1. goldbio.com [goldbio.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Preventing ATP Degradation in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing ATP degradation in solution during experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Troubleshooting Guide
Issue 1: Inconsistent or low signal in ATP-dependent assays.
This is a common problem that can often be traced back to ATP degradation. Use the following steps to troubleshoot.
Troubleshooting Steps:
-
Verify ATP Stock Solution Integrity:
-
pH Check: Ensure the pH of your ATP stock solution is between 6.8 and 7.4.[1] ATP is most stable in this pH range and will rapidly hydrolyze at more extreme pH levels.[1]
-
Storage Conditions: Confirm that your ATP stock solution is stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[2][3][4]
-
Age of Stock: If the stock is old, consider preparing a fresh solution. While a buffered and frozen solution can be stable for years, it's a potential source of error.[5]
-
-
Assess Experimental Conditions:
-
Buffer Composition: Ensure your reaction buffer has a pH between 6.8 and 7.4.[1]
-
Divalent Cations: The presence of divalent cations, particularly Mg²⁺, is crucial for ATP stability and the activity of many ATP-utilizing enzymes.[1][6] ATP in solution is often present as a complex with Mg²⁺.[1]
-
Temperature Control: Maintain a consistent and appropriate temperature for your experiment. Elevated temperatures can increase the rate of ATP hydrolysis.[7][8]
-
-
Rule out Enzymatic Degradation:
Logical Flow for Troubleshooting Inconsistent Assay Signal:
Caption: Troubleshooting workflow for inconsistent ATP-dependent assay signals.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of ATP degradation in solution?
A1: The primary cause of ATP degradation is hydrolysis, which is the breaking of the high-energy phosphoanhydride bonds by water.[12][13] This process converts ATP to adenosine (B11128) diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi), releasing energy.[12][13] Hydrolysis can be non-enzymatic, accelerated by factors like extreme pH and high temperatures, or enzymatic, catalyzed by ATPases.[1][7][8][9]
Q2: What is the optimal pH for storing and using ATP solutions?
A2: ATP is most stable in aqueous solutions with a pH between 6.8 and 7.4.[1] Outside of this range, the rate of hydrolysis increases significantly.[1] It is crucial to buffer your ATP stock and experimental solutions within this pH range.
Q3: How should I prepare and store my ATP stock solution?
A3: For optimal stability, prepare a concentrated stock solution (e.g., 100 mM) in a buffer with a pH of ~7.0-7.5.[4] Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[2][3][4] When preparing the solution from solid ATP, be aware that dissolving it in water will result in a low pH, which needs to be adjusted.[4]
Q4: Do I need to add magnesium to my ATP solutions?
A4: Yes, it is highly recommended. ATP binds to divalent cations like Mg²⁺ with high affinity.[1] This complex is often the biologically active form and is more stable. The presence of Mg²⁺ can regulate the activity of kinases and other ATP-utilizing enzymes.[1][6] Typically, MgCl₂ is added at a concentration equal to or slightly higher than the ATP concentration.
Q5: My experiment requires a long incubation time. How can I ensure a stable ATP concentration?
A5: For long-duration experiments, non-enzymatic hydrolysis and consumption by enzymes can significantly deplete ATP levels. To counteract this, you can use an ATP regeneration system. These systems continuously regenerate ATP from ADP, maintaining a stable ATP concentration throughout the experiment. Common systems include those based on creatine (B1669601) kinase/creatine phosphate or pyruvate (B1213749) kinase/phosphoenolpyruvate.[14][15]
ATP Regeneration System Workflow:
Caption: Workflow of an ATP regeneration system.
Q6: Can I use heat to inactivate potential contaminating ATPases?
A6: While heat can inactivate some enzymes, it is not a recommended method for protecting ATP, as high temperatures will also accelerate the non-enzymatic hydrolysis of ATP itself.[7][9] A better approach is to use specific ATPase inhibitors or to deproteinize the sample using methods like trichloroacetic acid (TCA) precipitation if compatible with your downstream application.[9][16]
Data Summary
Table 1: Factors Affecting ATP Stability in Solution
| Factor | Optimal Condition | Consequence of Deviation | Citation(s) |
| pH | 6.8 - 7.4 | Rapid hydrolysis at acidic or alkaline pH | [1] |
| Temperature | -20°C to -80°C for storage | Increased hydrolysis rate at higher temperatures | [2][4][7][8] |
| Divalent Cations | Presence of Mg²⁺ | Reduced stability and altered enzyme kinetics | [1][6] |
| Enzymes | Absence of ATPases/nucleotidases | Enzymatic degradation to ADP and AMP | [9][10][11] |
| Freeze-Thaw Cycles | Minimized (single-use aliquots) | Repeated cycles can lead to degradation | [2][3] |
Table 2: ATP Hydrolysis Rate Constants at Different Temperatures and pH
| Temperature (°C) | pH | Rate Constant (s⁻¹) | Half-life | Citation(s) |
| 120 | 3 | 4.34 x 10⁻³ | ~2.7 minutes | [7] |
| 120 | 7 | 2.91 x 10⁻³ | ~4.0 minutes | [7] |
Note: These values are from high-temperature experiments and illustrate the significant effect of temperature on ATP stability.
Experimental Protocols
Protocol 1: Preparation of a Stable ATP Stock Solution
Objective: To prepare a 100 mM ATP stock solution with optimal stability for long-term storage.
Materials:
-
Adenosine 5'-triphosphate disodium (B8443419) salt hydrate (B1144303) (or similar)
-
High-purity water (e.g., nuclease-free)
-
1 M Tris-HCl, pH 7.5
-
1 M NaOH
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Weigh out the required amount of ATP salt to prepare a 100 mM solution.
-
Dissolve the ATP in high-purity water to approximately 90% of the final volume. Keep the solution on ice.
-
The initial pH of the solution will be acidic. Slowly add 1 M NaOH while monitoring the pH with a calibrated pH meter until the pH reaches 7.0 - 7.5.
-
Add 1 M Tris-HCl, pH 7.5 to a final concentration of 10 mM to buffer the solution.
-
Adjust the final volume with high-purity water.
-
Confirm the final pH is within the 7.0 - 7.5 range.
-
Dispense the stock solution into single-use aliquots in sterile, nuclease-free tubes.
-
Store the aliquots at -20°C or -80°C.
ATP Degradation Pathway:
Caption: Enzymatic degradation pathway of ATP to adenosine.
References
- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 2. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. Role of magnesium and other divalent cations in ATP-utilizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrolysis rate constants of ATP determined in situ at elevated temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [The effect of temperature and pH on ATP hydrolysis of Na,K-ATPase in duck salt glands] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The enzymatic degradation of ATP to adenosine by microglial CD39 regulates neurovascular coupling and metabolic supply to the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ATP and Its Metabolite Adenosine as Regulators of Dendritic Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ATP: Synthesis, Breakdown and Cycles - Creative Proteomics [creative-proteomics.com]
- 13. ATP hydrolysis - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
impact of freeze-thaw cycles on ATP disodium salt stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of ATP disodium (B8443419) salt, specifically addressing the impact of freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: How should I store my ATP disodium salt stock solution to ensure its stability?
A1: For long-term stability, it is recommended to store aqueous solutions of ATP disodium salt at -20°C or -80°C. To avoid degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes. This practice minimizes the exposure of the entire stock to temperature fluctuations.
Q2: How many times can I freeze-thaw my ATP solution without significant degradation?
A2: There is no definitive number of freeze-thaw cycles that an ATP solution can withstand without any degradation. Each cycle can contribute to the hydrolysis of ATP to ADP and subsequently to AMP. Therefore, it is strongly recommended to avoid repeated freeze-thaw cycles altogether by preparing single-use aliquots.
Q3: What are the primary degradation products of ATP?
A3: The primary degradation products of ATP are Adenosine Diphosphate (ADP) and inorganic phosphate (B84403). Further hydrolysis can lead to the formation of Adenosine Monophosphate (AMP).
Q4: What is the expected stability of an ATP solution when stored properly?
A4: When stored at -20°C in aliquots, a neutral ATP solution is expected to be stable for at least one year. If refrigerated at around 4°C, the solution is generally stable for about a week.
Q5: Does the pH of the ATP solution affect its stability?
A5: Yes, the pH of the solution is a critical factor. ATP is most stable in aqueous solutions with a pH between 6.8 and 7.4.[1] At more extreme pH values, it rapidly hydrolyzes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected results in ATP-dependent assays. | Degradation of ATP stock solution due to multiple freeze-thaw cycles. | Prepare new single-use aliquots of your ATP stock solution from a fresh powder. Avoid using a stock solution that has been repeatedly frozen and thawed. |
| Improper storage temperature of the ATP solution. | Ensure your ATP stock solution is consistently stored at -20°C or -80°C. | |
| Incorrect pH of the ATP solution. | Prepare the ATP solution in a buffer that maintains a neutral pH (around 7.0). Verify the pH of your final solution. | |
| Appearance of extra peaks in HPLC analysis of the ATP solution. | Hydrolysis of ATP into ADP and AMP. | This is a clear indication of ATP degradation. Discard the current stock and prepare a fresh solution, ensuring proper aliquoting and storage. |
| Gradual decrease in the activity of an ATP-dependent enzyme over time when using the same stock solution. | Progressive degradation of ATP with each use (and potential freeze-thaw cycle). | Immediately switch to using single-use aliquots of your ATP stock to ensure consistent ATP concentration in your experiments. |
Impact of Freeze-Thaw Cycles on ATP Disodium Salt Stability
The following table summarizes the qualitative impact and key factors influencing stability.
| Parameter | Impact on ATP Stability | Recommendation |
| Number of Freeze-Thaw Cycles | Each cycle increases the likelihood of degradation (hydrolysis to ADP and AMP). | Minimize to a single freeze-thaw event. Prepare single-use aliquots. |
| Storage Temperature | Stable for at least a year at -20°C or -80°C. Stability decreases significantly at higher temperatures. | Store aliquots at -20°C for routine use and -80°C for long-term storage. |
| Solution pH | Most stable at a neutral pH (6.8-7.4).[1] Unstable in acidic or alkaline conditions. | Prepare solutions in a neutral buffer (e.g., Tris-HCl, pH 7.0). |
| Presence of Divalent Cations (e.g., Mg²⁺) | Can influence the rate of hydrolysis. | While Mg²⁺ is often required for enzymatic reactions involving ATP, for storage, it is best to prepare the stock solution in a buffer without divalent cations. |
Experimental Protocols
Protocol for Assessing ATP Stability after Freeze-Thaw Cycles using HPLC
This protocol outlines a method to quantify the degradation of ATP disodium salt into its hydrolysis products, ADP and AMP, after subjecting a solution to a series of freeze-thaw cycles.
1. Materials:
-
ATP Disodium Salt
-
ADP and AMP standards
-
Mobile Phase: 50 mM Potassium Phosphate buffer (pH 6.8)
-
High-purity water
-
Microcentrifuge tubes
-
HPLC system with a UV detector and a C18 column (e.g., 3 µm particle size, 150 x 4.6 mm)
2. Preparation of Solutions:
-
ATP Stock Solution (e.g., 10 mM): Dissolve the appropriate amount of ATP disodium salt in a neutral buffer (e.g., 10 mM Tris-HCl, pH 7.0).
-
Aliquoting: Dispense the ATP stock solution into multiple single-use microcentrifuge tubes.
-
Standards: Prepare a series of known concentrations of ATP, ADP, and AMP in the mobile phase to generate a standard curve for quantification.
3. Freeze-Thaw Cycling:
-
Initial Analysis (Cycle 0): Immediately after preparation, analyze one aliquot of the ATP solution by HPLC to establish the initial concentration.
-
Freeze-Thaw Cycles: Subject the remaining aliquots to a defined number of freeze-thaw cycles. A typical cycle might consist of:
-
Freezing at -20°C for at least 1 hour.
-
Thawing at room temperature until completely liquid.
-
-
Sample Collection: After 1, 3, 5, and 10 freeze-thaw cycles, take one aliquot for HPLC analysis.
4. HPLC Analysis:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic elution with 50 mM Potassium Phosphate buffer (pH 6.8).
-
Flow Rate: e.g., 1.0 mL/min.
-
Detection: UV absorbance at 259 nm.
-
Injection Volume: e.g., 20 µL.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standards to generate a calibration curve.
-
Inject the ATP samples from each freeze-thaw cycle.
-
Record the chromatograms and integrate the peak areas for ATP, ADP, and AMP.
-
5. Data Analysis:
-
Use the standard curve to determine the concentration of ATP, ADP, and AMP in each sample.
-
Calculate the percentage of remaining ATP at each freeze-thaw cycle relative to the initial concentration (Cycle 0).
-
Calculate the percentage of ADP and AMP formed at each cycle.
Visualizations
References
why is my ATP-dependent enzyme assay not working
Welcome to the Technical Support Center for ATP-Dependent Enzyme Assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
FAQ 1: Why is my signal low or absent?
A low or non-existent signal is a frequent issue that can arise from various factors, ranging from reagent integrity to suboptimal assay conditions.
Possible Causes and Troubleshooting Steps:
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage, handling (e.g., repeated freeze-thaw cycles), or the presence of inhibitors.[1][2][3]
-
Solution: Verify enzyme activity using a known positive control substrate. Ensure proper storage conditions and aliquot the enzyme to avoid multiple freeze-thaw cycles.[1]
-
-
Suboptimal Concentrations of Enzyme or Substrate (ATP): The concentrations of your enzyme or ATP may be too low to generate a detectable signal.[2]
-
Incorrect Reaction Conditions: The pH, temperature, or incubation time of the assay may not be optimal for your specific enzyme.[6][7][8][9]
-
Solution: Review the literature for the optimal pH and temperature for your enzyme. Optimize incubation time to ensure the reaction is in the linear range (initial velocity conditions), typically with less than 10-20% substrate conversion.[4]
-
-
Problem with Detection Reagent: If using a luminescence-based assay (e.g., luciferin/luciferase), the detection reagent may be inactive or improperly prepared.
FAQ 2: Why is my background signal high?
High background can mask the true signal from your enzyme, leading to a low signal-to-background ratio and inaccurate results.
Possible Causes and Troubleshooting Steps:
-
Contaminated Reagents: Reagents, especially the ATP stock, may be contaminated with ATPases or have high intrinsic luminescence/fluorescence.
-
Solution: Use high-purity reagents.[12] Prepare solutions with ATP-free water and use ATP-free labware.[13] Check for free phosphate (B84403) in your enzyme preparation and buffers, as this can be a source of background in ATPase assays.[14]
-
-
Compound Interference: The test compounds themselves may be fluorescent or luminescent, or they may interfere with the detection chemistry.[15][16]
-
Solution: Run controls containing the compound without the enzyme to measure its intrinsic signal. If interference is observed, consider using a different assay format with an alternative detection method.
-
-
Substrate Instability: ATP can hydrolyze non-enzymatically, especially at non-optimal pH or temperature, leading to a high background signal.
-
Solution: Prepare ATP solutions fresh and store them on ice during use. Ensure the assay buffer has the appropriate pH to maintain ATP stability.
-
-
Inappropriate Microplate: The type of microplate used can significantly impact background signal.[10][17]
FAQ 3: Why are my results highly variable between replicates?
Possible Causes and Troubleshooting Steps:
-
Pipetting Inaccuracy: Inconsistent pipetting is a major source of variability, especially when dealing with small volumes.[10][12]
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction kinetics.[12]
-
Solution: Avoid using the outer wells of the plate for experimental data. Instead, fill them with buffer or media to create a humidity barrier.[12]
-
-
Inconsistent Incubation Times: Variations in the start and stop times of the reaction across the plate can lead to significant differences in product formation.
-
Solution: Use a multi-channel pipette or an automated liquid handler to start and stop reactions simultaneously.[12]
-
-
Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. Inconsistent temperatures across the plate or between experiments can introduce variability.
-
Solution: Ensure all reagents and the plate are equilibrated to the assay temperature before starting the reaction.[1] Use a temperature-controlled plate reader.
-
Data Presentation: Optimizing Assay Component Concentrations
The following table provides typical concentration ranges for key components in an ATP-dependent enzyme assay. These are starting points, and optimal concentrations should be determined empirically for each specific enzyme and assay system.
| Component | Typical Concentration Range | Key Considerations |
| Enzyme | 1 - 100 nM | Titrate to find a concentration that gives a linear reaction rate over the desired time course. |
| ATP | 1 µM - 1 mM | Should be at or below the Km for inhibitor studies to ensure sensitivity.[4] |
| Substrate (non-ATP) | 0.5 - 10 x Km | Saturating concentrations are often used when determining the Km for ATP.[4] |
| Mg2+ | 1 - 10 mM | A critical cofactor for most ATP-dependent enzymes.[1] |
| DMSO | < 1% (v/v) | High concentrations can inhibit enzyme activity. Keep consistent across all wells.[15] |
Common Interfering Substances in Enzyme Assays [10]
| Substance | Inhibitory Concentration |
| EDTA | > 0.5 mM |
| Ascorbic Acid | > 0.2% |
| SDS | > 0.2% |
| Sodium Azide | > 0.2% |
| NP-40, Tween-20 | > 1% |
Experimental Protocols
Generic Kinase Activity Assay Protocol (Luminescence-based)
This protocol describes a general method for measuring the activity of a protein kinase by quantifying the amount of ATP remaining after the kinase reaction using a luciferase-based detection system.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution
-
Test compounds (dissolved in DMSO)
-
Luminescence-based ATP detection kit (e.g., ADP-Glo™, Kinase-Glo®)
-
White, opaque 96- or 384-well microplates
Methodology:
-
Reagent Preparation: Prepare all reagents and allow them to equilibrate to room temperature.
-
Assay Setup:
-
Add 5 µL of kinase solution (at 2x final concentration) to each well.
-
Add 2.5 µL of test compound or DMSO (vehicle control) to the appropriate wells.
-
Incubate for 10-15 minutes at room temperature to allow for compound binding.
-
-
Reaction Initiation:
-
Add 2.5 µL of a pre-mixed solution of ATP and substrate (at 4x final concentration) to each well to start the reaction.
-
-
Kinase Reaction:
-
Incubate the plate at the optimal temperature (e.g., 30°C) for the desired time (e.g., 60 minutes). Ensure the reaction is within the linear range.
-
-
ATP Detection:
-
Add the ATP detection reagent according to the manufacturer's instructions (this typically stops the kinase reaction).
-
Incubate as recommended by the kit manufacturer to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for an ATP-dependent enzyme assay.
Troubleshooting Decision Tree
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3 Overlooked Factors About Kinases in Drug Discovery - The Daily Scientist [thedailyscientist.org]
- 4. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements [synapse.patsnap.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. biologydiscussion.com [biologydiscussion.com]
- 8. Factors Affecting Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
- 9. teachmephysiology.com [teachmephysiology.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 16. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bitesizebio.com [bitesizebio.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: ATP Disodium Salt Solution Stability
This technical support center provides guidance on the stability of adenosine (B11128) 5'-triphosphate (ATP) disodium (B8443419) salt solutions, with a focus on the effects of pH. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of an ATP disodium salt solution?
A1: ATP disodium salt solutions are most stable in the pH range of 6.8 to 7.4.[1][2][3] At this slightly alkaline pH, the rate of hydrolysis of the phosphoanhydride bonds is minimized.
Q2: How does pH affect the stability of ATP solutions?
A2: ATP is susceptible to hydrolysis, particularly at extreme pH values.[1][2]
-
Acidic conditions (low pH): In acidic solutions, ATP is rapidly hydrolyzed to adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi).[1][2] Protonation of the phosphate groups can increase the susceptibility of the phosphorus atoms to nucleophilic attack by water.
-
Alkaline conditions (high pH): While more stable than in acidic conditions, highly alkaline solutions also promote the hydrolysis of ATP.[1][2]
Q3: What are the degradation products of ATP in an aqueous solution?
A3: The primary degradation products of ATP hydrolysis are ADP and inorganic phosphate. Further hydrolysis can lead to the formation of adenosine monophosphate (AMP) and pyrophosphate.
Q4: How should I prepare and store my ATP disodium salt stock solutions?
A4: To ensure maximum stability, it is recommended to:
-
Dissolve the ATP disodium salt in a buffer solution with a pH between 6.8 and 7.4.[1][2][3]
-
Aqueous solutions of ATP are stable for several months when stored frozen.[4] For long-term storage, it is advisable to store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5]
-
For short-term storage, solutions can be kept at 4°C for a limited time, although freezing is recommended for periods longer than a few days.[6]
Q5: Can I dissolve ATP disodium salt in water instead of a buffer?
A5: While ATP disodium salt is soluble in water, dissolving it in unbuffered water is not recommended as the resulting solution will be mildly acidic (pH ~3.5), which can lead to rapid hydrolysis.[4][7] Using a buffer within the optimal pH range of 6.8-7.4 is crucial for stability.[1][2][3]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results using ATP solutions. | ATP degradation due to improper storage or handling. | • Prepare fresh ATP solutions from a solid stock for each experiment. • Ensure the pH of the solution is within the optimal range of 6.8-7.4. • Aliquot stock solutions to avoid repeated freeze-thaw cycles.[5][8] |
| Low signal in ATP-dependent assays (e.g., kinase assays, luciferase assays). | ATP concentration is lower than expected due to hydrolysis. | • Verify the pH of your ATP stock solution and experimental buffers. • Use a fresh, properly stored aliquot of ATP. • Consider quantifying the ATP concentration in your stock solution using methods like UV spectroscopy (absorbance at 259 nm). |
| Precipitate forms in the ATP solution upon freezing. | The concentration of the ATP solution may be too high, or the buffer system may not be suitable for freezing. | • Use a lower concentration of ATP if possible. • Ensure the buffer components are soluble at low temperatures. |
| Unexpected enzymatic activity in an assay. | Contamination of the ATP stock with ATP-degrading enzymes (ATPases). | • Prepare ATP solutions under sterile conditions. • Filter-sterilize the ATP solution using a 0.22 µm filter.[6] |
Quantitative Data on ATP Stability
The stability of ATP is highly dependent on both pH and temperature. The following tables summarize the hydrolysis rates under different conditions.
Table 1: Effect of pH on ATP Hydrolysis Rate Constant at Elevated Temperatures
| Temperature (°C) | pH | Rate Constant (s⁻¹) | Half-life |
| 120 | 3 | 4.34 x 10⁻³ | A few minutes |
| 120 | 7 | 2.91 x 10⁻³ | A few minutes |
Data adapted from a study on in situ Raman spectroscopic analysis of ATP hydrolysis.[9]
Experimental Protocols
Protocol 1: Preparation of a Stable ATP Disodium Salt Stock Solution (100 mM)
Materials:
-
Adenosine 5'-triphosphate disodium salt
-
High-purity water (e.g., nuclease-free)
-
A suitable buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Weigh out the required amount of ATP disodium salt. For a 100 mM solution, this would be approximately 55.1 mg per 1 mL of final solution.
-
Dissolve the ATP disodium salt in a volume of high-purity water slightly less than the final desired volume.
-
Adjust the pH of the solution to 7.0 - 7.5 using the buffer solution. Monitor the pH using a calibrated pH meter.
-
Bring the solution to the final desired volume with high-purity water.
-
(Optional) For applications requiring sterility, filter the solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Assessing ATP Solution Stability by HPLC
Objective: To quantify the degradation of ATP in solutions at different pH values over time.
Methodology:
-
Sample Preparation: Prepare several ATP solutions at a known concentration (e.g., 10 mM) in different buffers with varying pH values (e.g., pH 4.0, 7.0, and 9.0).
-
Incubation: Incubate the prepared solutions at a constant temperature (e.g., 37°C or room temperature).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
HPLC Analysis:
-
Column: Use a suitable reversed-phase C18 column.
-
Mobile Phase: A gradient of a low-concentration phosphate buffer and methanol (B129727) is commonly used.
-
Detection: Monitor the eluent at 259 nm.
-
Quantification: The concentrations of ATP and its degradation products (ADP, AMP) are determined by comparing the peak areas to those of known standards.
-
-
Data Analysis: Plot the concentration of ATP as a function of time for each pH value to determine the degradation rate.
Visualizations
Caption: ATP Hydrolysis Pathway
Caption: ATP Stability Testing Workflow
References
- 1. biology.stackexchange.com [biology.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. neb.com [neb.com]
- 9. Hydrolysis rate constants of ATP determined in situ at elevated temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
common contaminants in ATP disodium salt and their effects
Welcome to the Technical Support Center for ATP Disodium (B8443419) Salt. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to contaminants in ATP disodium salt and their impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common contaminants in commercially available ATP disodium salt?
A1: The most prevalent contaminants in ATP disodium salt are its own degradation products, Adenosine Diphosphate (ADP) and Adenosine Monophosphate (AMP).[1][2] ATP in solution, and even in powdered form over time, can hydrolyze, leading to the formation of these lower-energy nucleotides.[1] Other potential contaminants include heavy metals (such as lead, mercury, cadmium, and arsenic) and divalent cations (like iron and calcium), which can be introduced during the manufacturing process.[3][4][5]
Q2: How can ADP and AMP contamination affect my experiments?
A2: ADP and AMP can act as competitive inhibitors for many ATP-dependent enzymes, such as kinases and ATPases.[1][6] This inhibition can lead to inaccurate kinetic measurements, altered IC50 values for potential drug candidates, and reduced overall enzyme activity.[7] For example, ADP has been shown to be an efficient inhibitor of several kinases, with inhibition constants (Ki) similar to or even lower than the Km values of ATP.[6]
Q3: What are the effects of heavy metal contamination on enzymatic assays?
A3: Heavy metals are known to be potent enzyme inhibitors.[6][8] They can disrupt enzyme function by binding to critical amino acid residues, particularly sulfhydryl groups in cysteines, which can deform the enzyme's active site and render it inactive.[5][8] For instance, mercury, lead, and methylmercury (B97897) have been shown to inhibit Protein Kinase C (PKC) activity at micromolar concentrations.[6] Heavy metal contamination can lead to a significant decrease in enzymatic activity and unreliable experimental results.
Q4: How do divalent cation contaminants impact experiments involving ATP?
A4: Many ATP-utilizing enzymes require a specific divalent cation, typically magnesium (Mg²⁺), for their activity.[3] The true substrate for many of these enzymes is not free ATP but rather a complex of ATP and a divalent cation (e.g., MgATP²⁻).[3] Contamination with other divalent cations, such as calcium (Ca²⁺) or zinc (Zn²⁺), can interfere with this process.[3] These contaminating ions can either be less effective at promoting enzyme activity or act as inhibitors.[3] For example, while Mg²⁺ is an essential activator for many protein tyrosine kinases, other divalent cations can have inhibitory effects.[3]
Q5: How can I minimize ATP degradation and the formation of ADP and AMP?
A5: To minimize degradation, ATP disodium salt powder should be stored at -20°C in a desiccated environment.[1] When preparing ATP solutions, it is recommended to use high-purity, nuclease-free water and to adjust the pH to a neutral range (6.8-7.4), as ATP is more stable at this pH.[1] Aliquoting the ATP solution into single-use volumes and storing them at -20°C or -80°C can prevent repeated freeze-thaw cycles, which can accelerate degradation.
Troubleshooting Guides
Issue 1: High Background Signal in Luminescence-Based Assays
High background in luminescence-based assays, such as those measuring ATP levels or using luciferase reporters, can mask the true signal and reduce assay sensitivity.
| Potential Cause | Recommended Solution |
| ATP Contamination in Reagents | Use high-purity water and other reagents certified as ATP-free. Ensure that all consumables, such as pipette tips and microplates, are sterile and free of ATP.[9] |
| Dirty Luminometer or Consumables | Regularly clean the luminometer's reading chamber. Use fresh, sterile assay tubes and pipette tips for each experiment to avoid cross-contamination.[9] |
| Light Exposure | Protect assay plates and reagents from direct light, as some plastics can phosphoresce after light exposure, leading to high background readings.[9] |
Issue 2: Inconsistent or Lower-Than-Expected Enzyme Activity
Variability in enzyme activity can compromise the reliability and reproducibility of your results.
| Potential Cause | Recommended Solution |
| ATP Degradation | Prepare fresh ATP solutions regularly and store them properly in single-use aliquots at -20°C or below. Avoid multiple freeze-thaw cycles. |
| ADP/AMP Inhibition | Verify the purity of your ATP stock using a method like HPLC. If significant degradation is detected, use a fresh, high-purity lot of ATP disodium salt.[6] |
| Heavy Metal or Divalent Cation Contamination | If unexplained inhibition is observed, consider testing your ATP stock for heavy metal or divalent cation contamination. Using a different lot of ATP or a higher purity grade may resolve the issue.[3][6] |
| Incorrect ATP Concentration | The concentration of ATP is a critical parameter in kinase assays, as it can significantly influence the apparent potency of inhibitors.[7] It is important to use an ATP concentration that is appropriate for the specific enzyme and assay format and to keep it consistent across all experiments.[7] |
Quantitative Data on Contaminants
Table 1: Effects of Common Contaminants on ATP-Dependent Enzymes
| Contaminant | Typical Source | General Effect | Example IC50/Ki Values |
| ADP | ATP Degradation | Competitive inhibitor of many kinases and ATPases.[6] | Ki values can be similar to or lower than the Km of ATP for some kinases.[6] |
| AMP | ATP Degradation | Can allosterically regulate some enzymes, but generally a weaker inhibitor than ADP.[1] | - |
| Lead (Pb²⁺) | Manufacturing Process | Inhibition of enzyme activity.[6] | IC50 for Protein Kinase C: 2.12 µM.[6] |
| Mercury (Hg²⁺) | Manufacturing Process | Potent inhibitor of enzymes, particularly those with sulfhydryl groups.[6] | IC50 for Protein Kinase C: 1.5 µM.[6] |
| Cadmium (Cd²⁺) | Manufacturing Process | Activates distinct MAPK pathways and can inhibit other enzymes.[3] | - |
| Zinc (Zn²⁺) | Manufacturing Process | Can be an enzyme activator or inhibitor depending on the enzyme and concentration.[3] | - |
| Iron (Fe²⁺/Fe³⁺) | Manufacturing Process | Can interfere with assays through redox activity or by chelating ATP. | - |
| Calcium (Ca²⁺) | Manufacturing Process | Can interfere with Mg²⁺-dependent enzymes.[3] | - |
Experimental Protocols
Protocol 1: Quantitative Analysis of ATP, ADP, and AMP by HPLC
This protocol provides a general method for separating and quantifying ATP and its degradation products, ADP and AMP, using High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Sample Preparation:
-
Dissolve the ATP disodium salt in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0) to a known concentration.
-
Prepare standard solutions of ATP, ADP, and AMP of known concentrations in the same buffer.
-
-
HPLC System:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of two buffers is typically employed. For example:
-
Buffer A: 0.1 M KH₂PO₄, 4 mM tetrabutylammonium (B224687) (TBA) bisulfate, pH 6.0.
-
Buffer B: 70% Buffer A and 30% Methanol.
-
-
Flow Rate: Typically around 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 254 nm or 259 nm.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject a known volume of the sample or standard onto the column.
-
Run a gradient program to separate ATP, ADP, and AMP. A typical gradient might involve increasing the percentage of Buffer B over time.
-
Monitor the absorbance at the specified wavelength. The retention times for ATP, ADP, and AMP will be different, allowing for their separation and identification.
-
-
Analysis:
-
Generate a standard curve for each nucleotide by plotting the peak area against the known concentration of the standards.
-
Determine the concentration of ATP, ADP, and AMP in the sample by comparing their peak areas to the standard curves.
-
Protocol 2: General Screening for Heavy Metal Contamination
This protocol outlines general methods for detecting heavy metal impurities in biochemical reagents.
Methodology:
-
Review Certificate of Analysis (CoA): The first step is to check the CoA provided by the supplier for information on heavy metal testing.[4]
-
Spectroscopic Methods (Quantitative):
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive method capable of detecting a wide range of heavy metals at very low concentrations (parts per billion or lower).[4]
-
Atomic Absorption Spectroscopy (AAS): This technique is also very sensitive and is used to quantify the concentration of individual heavy metals.[4]
-
-
Colorimetric Assays (Semi-Quantitative/Screening):
-
These assays utilize reagents that produce a color change in the presence of specific heavy metals.
-
While less sensitive than spectroscopic methods, they can be a useful screening tool. Kits for specific heavy metals are commercially available.
-
Visualizations
Caption: ATP Degradation Pathway.
Caption: Troubleshooting workflow for inconsistent results.
Caption: Experimental workflow for ATP quality control.
References
- 1. mdpi.com [mdpi.com]
- 2. Toxic heavy metal ions activate the heme-regulated eukaryotic initiation factor-2 alpha kinase by inhibiting the capacity of hemin-supplemented reticulocyte lysates to reduce disulfide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Toxic Mechanisms of Five Heavy Metals: Mercury, Lead, Chromium, Cadmium, and Arsenic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of protein kinase C by heavy metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shop.carnabio.com [shop.carnabio.com]
- 7. chesci.com [chesci.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
how to correct for ATP hydrolysis in long-term experiments
Technical Support Center: ATP Hydrolysis Correction
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and detailed protocols for managing ATP hydrolysis in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: Why is correcting for ATP hydrolysis important in long-term experiments?
A1: Adenosine triphosphate (ATP) is the primary energy currency for most enzymatic reactions, including those catalyzed by kinases and ATPases.[1] In long-term experiments (lasting several hours), ATP can be significantly depleted through enzymatic consumption and chemical instability. This depletion can lead to non-linear reaction kinetics, underestimation of enzyme activity, and inaccurate assessment of inhibitors, ultimately compromising the reliability and reproducibility of the results.[2]
Q2: What are the main factors that contribute to ATP degradation in an assay?
A2: ATP degradation is caused by two main factors:
-
Enzymatic Hydrolysis: The target enzyme (e.g., a kinase) and any contaminating ATPases in the reagents consume ATP.
-
Chemical Instability: ATP is susceptible to hydrolysis, which is accelerated by increased temperature and non-neutral pH.[3][4] While stable for about a week when refrigerated in a neutral solution, its stability decreases at room or elevated temperatures typical for enzyme assays.[3]
Q3: What are the primary methods to counteract ATP hydrolysis?
A3: The three most common strategies are:
-
ATP Regeneration Systems: These systems use a secondary enzyme and a phosphate (B84403) donor to continuously regenerate ATP from the ADP produced, keeping the ATP concentration nearly constant.[5]
-
Non-Hydrolyzable ATP Analogs: These are molecules that mimic ATP by binding to the enzyme's active site but are resistant to hydrolysis, effectively pausing the enzymatic cycle.[6]
-
Computational Correction: This involves developing a kinetic model that accounts for ATP depletion and using it to correct the experimental data. This is a complex approach typically used when other methods are not feasible.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Signal decreases over time in a kinase/ATPase assay. | ATP Depletion: The enzyme is consuming ATP, reducing the reaction rate as the substrate becomes limited. | 1. Incorporate an ATP regeneration system to maintain a constant ATP level.[5] 2. Quantify ATP levels at different time points to confirm depletion.[7][8] |
| Inconsistent results or poor reproducibility between experiments. | Variable ATP Hydrolysis: Differences in incubation times, temperature fluctuations, or reagent quality (e.g., ATPase contamination) are causing inconsistent ATP levels. | 1. Standardize all assay parameters (time, temperature, reagent handling). 2. Use high-purity reagents to minimize contaminating enzymes.[2] 3. Always use an ATP regeneration system for long-term assays. |
| An ATP-competitive inhibitor appears less potent than expected. | High ATP Concentration: If the initial ATP concentration is too high or not maintained, the inhibitor must compete with a saturating level of substrate, masking its true potency.[9] | 1. Run the assay with an ATP concentration at or near the Michaelis constant (Km) of the enzyme.[10] 2. Use an ATP regeneration system to ensure the ATP concentration remains at this optimal, constant level. |
| Assay signal is high in "no enzyme" control wells. | Compound Interference / Reagent Instability: The test compound may interfere with the detection method (e.g., luciferase), or the ATP in the master mix may be degrading non-enzymatically.[11] | 1. Run a counterscreen to check for compound interference with the detection reagents.[9] 2. Prepare ATP-containing solutions fresh and keep them on ice to minimize chemical hydrolysis.[3] |
Solutions & Experimental Protocols
ATP Regeneration Systems
An ATP regeneration system works by using a phosphotransferase enzyme to transfer a phosphate group from a high-energy donor molecule back to ADP, replenishing the ATP pool.
Caption: Workflow of an ATP regeneration system coupled to a primary kinase assay.
Comparison of Common ATP Regeneration Systems
| System | Enzyme | Phosphate Donor | Pros | Cons |
| PK/PEP | Pyruvate Kinase (PK) | Phosphoenolpyruvate (B93156) (PEP) | High efficiency; components are well-characterized.[12][13] | PEP can be unstable; Pyruvate may inhibit some enzymes. |
| CK/PC | Creatine Kinase (CK) | Phosphocreatine (PCr) | PCr is very stable; system is robust and widely used in cell-free systems.[14][15] | Creatine may not be compatible with all assay types. |
Protocol: Pyruvate Kinase/PEP Regeneration System
This protocol describes setting up a standard reaction with a PK/PEP system for a final volume of 50 µL.
-
Prepare Reagent Stocks:
-
1 M HEPES (pH 7.5): Standard buffer.
-
1 M MgCl₂: Divalent cation essential for kinase activity.
-
100 mM ATP: High-concentration stock, neutralized to pH 7.0.
-
500 mM Phosphoenolpyruvate (PEP): Phosphate donor.
-
Pyruvate Kinase (PK): ~1000 units/mL stock solution.
-
Lactate (B86563) Dehydrogenase (LDH): ~1000 units/mL stock solution (optional, for coupled assays).[16]
-
100 mM NADH: (optional, for coupled assays).[16]
-
-
Prepare Kinase Reaction Master Mix (for 10 reactions):
-
To a microcentrifuge tube, add the components in the order listed. Adjust water volume to reach 500 µL.
-
| Component | Stock Conc. | Volume for 10 Rxns | Final Conc. |
| Nuclease-Free Water | - | to 500 µL | - |
| HEPES (pH 7.5) | 1 M | 2.5 µL | 50 mM |
| MgCl₂ | 1 M | 0.5 µL | 10 mM |
| ATP | 100 mM | 0.05 µL | 100 µM (or Km) |
| PEP | 500 mM | 1.5 µL | 3 mM |
| Pyruvate Kinase | 1000 U/mL | 1.0 µL | 20 U/mL |
| Target Kinase & Substrate | - | Variable | User-defined |
-
Assay Procedure:
-
Aliquot 45 µL of the master mix into each well of a microplate.
-
Add 5 µL of your test compound (inhibitor) or vehicle control to start the reaction.
-
Incubate at the desired temperature for the duration of the experiment.
-
Measure product formation or ATP depletion using a suitable detection method (e.g., luminescence, fluorescence).[2]
-
Non-Hydrolyzable ATP Analogs
These analogs are ideal for experiments where ATP binding, but not its hydrolysis, is the subject of study, such as in structural biology or binding affinity assays.[4][17] They act as competitive inhibitors.[18]
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. researchgate.net [researchgate.net]
- 4. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 5. yen.fccc.edu [yen.fccc.edu]
- 6. benchchem.com [benchchem.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Optimizing the conversion of phosphoenolpyruvate to lactate by enzymatic channeling with mixed nanoparticle display - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reactome | Pyruvate kinase dephosphorylates PEP to PYR [reactome.org]
- 14. Creatine - Wikipedia [en.wikipedia.org]
- 15. Creatine Phosphokinase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Determination of the H+-ATP Synthase and Hydrolytic Activities [bio-protocol.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
dealing with lot-to-lot variability of ATP disodium salt
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling lot-to-lot variability of ATP disodium (B8443419) salt. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is lot-to-lot variability in ATP disodium salt and why is it a concern?
A: Lot-to-lot variability refers to the slight differences in purity, composition, and quality of ATP disodium salt between different manufacturing batches. These variations can significantly impact experimental reproducibility by altering the effective concentration of ATP and introducing contaminants that may interfere with assays. For instance, impurities such as ADP and AMP can competitively inhibit ATP-dependent enzymes, while trace metal ions can affect enzyme kinetics.[1]
Q2: What are the common impurities found in ATP disodium salt and how can they affect my experiments?
A: Common impurities include:
-
Adenosine Diphosphate (ADP) and Adenosine Monophosphate (AMP): These are degradation products of ATP.[1] They can act as competitive inhibitors for many kinases and ATPases, leading to an underestimation of enzyme activity.[2]
-
Metal Ions: Trace amounts of divalent cations like calcium (Ca²⁺) and iron (Fe²⁺) can be present.[2][3] ATP is a potent chelator of divalent cations, and variations in their levels can affect enzymes that require specific cations (like Mg²⁺) for their activity.[4]
-
Water Content: The hydration state of the salt can vary between lots, affecting the actual concentration of ATP when preparing solutions by weight.
Q3: How should I properly store and handle ATP disodium salt to minimize degradation?
A: To ensure the stability of ATP disodium salt:
-
Storage of solid: Store the powdered form at -20°C with a desiccant.[1] Under these conditions, decomposition is less than 0.5% per year.[1]
-
Storage of solutions: Prepare fresh aqueous solutions for each experiment if possible. If storage is necessary, aliquot and store at -20°C for up to a few months. Avoid repeated freeze-thaw cycles. The pH of the solution should be maintained around 7.0 to prevent acid-catalyzed hydrolysis.[5]
Q4: I'm observing inconsistent results in my kinase assay. Could it be related to the ATP lot?
A: Yes, inconsistent kinase assay results are a common consequence of ATP lot-to-lot variability. Potential causes include:
-
Different ATP Purity: A lower purity lot will have a lower effective ATP concentration, affecting reaction kinetics.
-
Presence of Inhibitors: Contamination with ADP can competitively inhibit the kinase.
-
Variable Divalent Cation Content: If your assay is sensitive to Mg²⁺ concentration, variations in chelating metal ions from the ATP lot can alter the free Mg²⁺ available to the enzyme.
Troubleshooting Guides
Issue 1: Increased Variability in Bioluminescence-Based ATP Assays
If you are experiencing high variability or a sudden shift in the signal-to-background ratio of your bioluminescence assay (e.g., luciferase-based assays), consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| New Lot of ATP Standard | 1. Qualify the new lot against the previous, validated lot using a parallel standard curve. 2. Prepare both standards simultaneously and compare the slopes and R² values of the calibration curves. | The new lot should produce a standard curve with a slope within ±10% of the old lot and an R² value >0.99. |
| Degradation of ATP Standard | 1. Prepare a fresh dilution of the ATP standard from the powdered stock. 2. Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. | A freshly prepared standard should restore the expected signal intensity and reduce variability. |
| Contamination of Reagents | 1. Use fresh, nuclease-free water and pipette tips for all reagent preparations. 2. Test for background luminescence in all buffer components. | Reduced background signal and improved consistency between replicate wells. |
Issue 2: Altered Enzyme Kinetics in a Kinase Assay with a New ATP Lot
If you observe a change in the Michaelis constant (Km) or maximum velocity (Vmax) of your kinase reaction after switching to a new lot of ATP disodium salt, follow this guide:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Purity Difference Between Lots | 1. Determine the purity of the new lot using HPLC or by comparing its performance in a highly sensitive kinase assay against a known standard. 2. Adjust the concentration of the new ATP stock solution based on the purity assessment. | Correcting the ATP concentration should yield kinetic parameters (Km, Vmax) consistent with previous experiments. |
| ADP/AMP Contamination | 1. Analyze the new ATP lot for the presence of ADP and AMP using HPLC. 2. If significant contamination is detected, consider purifying the ATP or purchasing a higher-purity grade. | Reduced competitive inhibition and restoration of expected enzyme kinetics. |
| Divalent Cation Chelation | 1. Titrate MgCl₂ into your kinase assay using the new ATP lot to determine the optimal concentration. 2. Compare this to the optimal MgCl₂ concentration with the old lot. | Re-optimization of the Mg²⁺ concentration should rescue the enzyme's activity. |
Illustrative Data: Impact of ATP Lot Purity on Kinase X Kinetics
| Lot ID | Purity (HPLC) | ADP Contamination | Km for ATP (µM) | Vmax (RFU/min) |
| Lot A (Old) | 99.5% | 0.3% | 10.2 | 15,800 |
| Lot B (New) | 95.2% | 4.5% | 15.8 | 14,200 |
| Lot B (Conc. Adjusted) | 95.2% | 4.5% | 15.5 | 15,750 |
This table illustrates how a lower purity and higher ADP content in a new lot (Lot B) can lead to an apparent increase in the Km and a slight decrease in Vmax. Adjusting the concentration of Lot B to account for its lower purity can partially recover the Vmax, but the effect on Km due to ADP contamination remains.
Experimental Protocols
Protocol 1: Qualification of a New Lot of ATP Disodium Salt
This protocol outlines a procedure to qualify a new lot of ATP disodium salt against a previously validated or "gold standard" lot.
Objective: To ensure the new lot of ATP performs within acceptable parameters in a relevant biological assay.
Materials:
-
Old (validated) lot of ATP disodium salt
-
New lot of ATP disodium salt
-
Relevant enzyme (e.g., a well-characterized kinase)
-
Enzyme substrate
-
Assay buffer
-
Detection reagents (e.g., for a fluorescence or luminescence-based assay)
-
Microplate reader
Methodology:
-
Prepare Stock Solutions:
-
Accurately weigh out both the old and new lots of ATP disodium salt.
-
Dissolve each in the appropriate assay buffer to create concentrated stock solutions (e.g., 100 mM).
-
Determine the precise concentration of each stock solution spectrophotometrically by measuring the absorbance at 260 nm (extinction coefficient for ATP is 15.4 x 10³ L mol⁻¹ cm⁻¹).[3] Adjust the stock concentrations as necessary.
-
-
Perform a Dose-Response Experiment:
-
Prepare serial dilutions of both the old and new ATP lots.
-
Perform your standard enzyme assay (e.g., kinase assay) with the range of ATP concentrations for both lots.
-
Include appropriate controls (no enzyme, no ATP).
-
-
Data Analysis:
-
Plot the enzyme activity versus ATP concentration for both lots on the same graph.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each lot.
-
-
Acceptance Criteria:
-
The Km and Vmax values for the new lot should be within a predefined range of the old lot (e.g., ± 15%).
-
The overall dose-response curves should be highly similar.
-
Caption: Workflow for qualifying a new lot of ATP disodium salt.
Signaling Pathway Diagrams
ATP-Mediated P2 Receptor Signaling
Extracellular ATP can act as a signaling molecule by binding to P2 purinergic receptors, which are broadly classified into P2X (ionotropic) and P2Y (metabotropic) receptors.[6][7][8][9]
References
- 1. ATP Binding and ATP Hydrolysis Play Distinct Roles in the Function of 26S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Chelation of divalent cations by ATP, studied by titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FAQs - ATP determination kits - proteinkinase.biz [proteinkinase.biz]
- 6. researchgate.net [researchgate.net]
- 7. P2 receptors: intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P2X and P2Y receptor signaling in red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P2X and P2Y receptor signaling in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for ATP-Dependent Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize buffer conditions for their ATP-dependent reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions.
Problem 1: Low or No Enzyme Activity
Q: I am not observing any significant signal in my kinase/ATPase assay. What could be the issue?
A: Several factors can contribute to low or absent enzyme activity. A systematic approach to troubleshoot this issue is crucial.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inactive Enzyme | Ensure the enzyme has been stored correctly (typically at -80°C) and has not undergone multiple freeze-thaw cycles.[1][2] Verify the integrity of your enzyme stock by running it on an SDS-PAGE gel.[2] If possible, test the enzyme's activity with a known positive control substrate.[1] |
| Suboptimal Buffer pH | Enzymes have an optimal pH for activity.[3] Prepare a pH titration curve for your enzyme to determine its optimal pH. A good starting point for many ATP-dependent enzymes is a pH between 7.0 and 8.5.[4][5][6] |
| Incorrect Mg²⁺ Concentration | Most ATP-dependent enzymes require Magnesium (Mg²⁺) as a cofactor, as the true substrate is Mg-ATP.[7][8][9] The optimal Mg²⁺ concentration is typically slightly above the ATP concentration to ensure all ATP is complexed with Mg²⁺. A common starting point is 5-10 mM MgCl₂.[10] |
| ATP Degradation | ATP solutions can degrade over time, especially with repeated freeze-thaw cycles or improper storage.[1][11] Prepare fresh ATP stocks and store them in small aliquots at -20°C or -80°C.[11][12] |
| Suboptimal Ionic Strength | The ionic strength of the buffer, primarily determined by the salt concentration (e.g., NaCl, KCl), can significantly impact enzyme activity.[13][14][15] The effect is enzyme-dependent; some enzymes are inhibited by high ionic strength, while others are activated.[13][14] It is recommended to test a range of salt concentrations (e.g., 0-200 mM).[16] |
| Missing Reducing Agent | If your enzyme has critical cysteine residues in its active site, it may require a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol to prevent oxidation. A typical concentration is 1-2 mM DTT.[16] |
| Substrate Issues | Confirm the concentration and integrity of your substrate. If using a peptide substrate, ensure it is fully dissolved in the assay buffer.[1] |
Problem 2: High Background Signal
Q: My "no enzyme" control shows a very high signal. What are the common causes and how can I fix this?
A: A high background signal can mask the true enzyme activity and is a common issue in many assay formats.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Phosphate (B84403) Contamination | In ATPase assays that detect inorganic phosphate (Pi), contamination in buffers, glassware, or the enzyme preparation itself is a frequent cause of high background.[10] Use phosphate-free buffers like HEPES or Tris, and ensure all labware is thoroughly rinsed with phosphate-free water.[10][17] If the enzyme stock is contaminated, consider dialysis or using a desalting column.[10] |
| Non-Enzymatic ATP Hydrolysis | ATP can spontaneously hydrolyze, especially at elevated temperatures or non-optimal pH.[10][18] Always include a "no enzyme" control to quantify the rate of non-enzymatic hydrolysis.[2][10] Prepare ATP solutions fresh and keep them on ice.[10][11] |
| Compound Interference | If you are screening small molecule inhibitors, the compound itself might interfere with the detection method.[19][20] This is common in fluorescence- or luminescence-based assays where compounds can be autofluorescent or inhibit the detection enzyme (e.g., luciferase).[19] Run a control with your compound and the detection reagents in the absence of the primary enzyme to test for interference.[1][19] |
| Assay Plate Issues | Certain types of microplates, particularly some white opaque plates, can exhibit phosphorescence, leading to high background in luminescence assays.[1] Test different plates or pre-read the plate before adding any reagents.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an ATP-dependent reaction?
A1: The optimal pH varies for different enzymes. While a pH of 7.4 is often used to mimic physiological conditions, many ATP-dependent enzymes have optimal activity in the range of pH 7.5 to 8.5.[4][5] For example, the optimal pH for ATP and ADP hydrolysis by some ecto-NTPDases is 8.0.[4] It is crucial to determine the optimal pH for your specific enzyme empirically by performing the assay across a range of pH values.[3] Be aware that the addition of ATP, which is acidic, can lower the pH of a poorly buffered solution.[21]
Q2: Why is Mg²⁺ essential, and what is the optimal concentration to use?
A2: Magnesium is a critical cofactor for the vast majority of ATP-dependent enzymes.[8][9] ATP in solution exists as a complex with a divalent cation, and Mg-ATP is the biologically active form.[7][9] Mg²⁺ helps to stabilize the conformation of the phosphate chain of ATP and neutralize its negative charges, facilitating the enzymatic reaction.[7][22] The optimal Mg²⁺ concentration is generally in slight excess of the ATP concentration to ensure that all ATP molecules are complexed with Mg²⁺. A common starting point is a 1:1 to 2:1 molar ratio of Mg²⁺ to ATP. For example, if you are using 1 mM ATP, a Mg²⁺ concentration of 2-5 mM is a good starting point.
Q3: How does ionic strength affect my assay?
A3: Ionic strength, adjusted with salts like KCl or NaCl, can have a profound effect on enzyme activity by influencing the enzyme's structure and the interaction between the enzyme and its substrate.[13][23] The effect is highly enzyme-specific. For some enzymes, activity increases with ionic strength, while for others, it is inhibitory.[13][14][15] Therefore, it is essential to optimize the ionic strength for your specific enzyme and assay conditions. A typical range to test is between 25 mM and 200 mM of added salt.[16]
Q4: What concentration of ATP should I use in my assay?
A4: The ATP concentration is a critical parameter. For kinetic studies, it is often desirable to use an ATP concentration around the Michaelis constant (Km) of the enzyme. When screening for ATP-competitive inhibitors, the measured IC50 value will be dependent on the ATP concentration.[1] Using an ATP concentration close to the Km can provide a more accurate measure of the inhibitor's potency (Ki).[1] For routine activity assays, a saturating concentration of ATP (e.g., 5-10 times the Km) may be used to ensure the reaction rate is not limited by the ATP concentration.
Q5: What are some common buffer components and additives I should consider?
A5: A well-designed buffer is critical for a successful experiment.
| Component | Recommended Starting Concentration | Purpose |
| Buffering Agent | 20-100 mM | To maintain a stable pH. Common choices include HEPES (pKa ~7.5), Tris (pKa ~8.1), and MOPS (pKa ~7.2).[16][24] Phosphate buffers should be avoided in assays that detect phosphate release.[16] |
| Divalent Cation (MgCl₂) | 1-10 mM | Essential cofactor for ATP-dependent enzymes.[10] |
| Salt (KCl or NaCl) | 50-150 mM | To optimize ionic strength for enzyme activity.[16] |
| Reducing Agent (DTT) | 1-5 mM | To prevent oxidation of cysteine residues in the enzyme.[16] |
| Detergent (Triton X-100 or Tween-20) | 0.01-0.1% | To prevent enzyme aggregation and non-specific binding.[16] |
| BSA | 0.1 mg/mL | To stabilize the enzyme, especially at low concentrations, and prevent it from adhering to surfaces.[16] |
| Glycerol | 5-20% | To stabilize the protein structure.[16] |
Experimental Protocols
Protocol 1: Determining the Optimal pH for a Kinase Assay
This protocol provides a general method for identifying the optimal pH for a kinase reaction using a fluorescence-based assay.
-
Buffer Preparation: Prepare a series of 100 mM buffer stocks with overlapping pH ranges (e.g., MES for pH 6.0-6.5, HEPES for pH 7.0-8.0, and Tris for pH 8.0-9.0). Adjust the pH of each buffer at the intended assay temperature.
-
Reaction Setup: In a microplate, set up reactions for each pH point. Each reaction should contain:
-
The appropriate buffer at its final working concentration (e.g., 50 mM).
-
Saturating concentrations of your kinase substrate.
-
Optimal concentrations of MgCl₂ and ATP.
-
Any other necessary cofactors or additives.
-
-
Enzyme Addition: Initiate the reaction by adding a constant amount of the kinase to each well. Include "no enzyme" controls for each pH point to measure background signal.
-
Incubation: Incubate the plate at the optimal temperature for the kinase for a predetermined time that falls within the linear range of the reaction.
-
Detection: Stop the reaction (if necessary for your assay format) and add the detection reagent according to the manufacturer's instructions.
-
Data Analysis: Read the plate on a suitable plate reader. Subtract the background signal from the signal of the enzyme-containing wells for each pH point. Plot the enzyme activity versus pH to determine the optimal pH.
Protocol 2: Malachite Green-Based ATPase Assay
This protocol describes an endpoint assay to measure ATPase activity by quantifying the release of inorganic phosphate (Pi).
-
Reagent Preparation:
-
Assay Buffer: Prepare your optimized assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT).
-
ATP Stock: Prepare a fresh, concentrated stock of ATP in water and adjust the pH to ~7.0.
-
Phosphate Standard: Prepare a series of known phosphate concentrations (e.g., 0-50 µM) in the assay buffer to generate a standard curve.
-
Malachite Green Reagent: Prepare or use a commercial malachite green solution for phosphate detection. This reagent is typically acidic and will stop the enzymatic reaction.[25]
-
-
Reaction Setup: In a 96-well plate, set up the following reactions in triplicate:[10]
-
Blank: Assay buffer only.
-
Phosphate Standards: The series of known phosphate concentrations.
-
No-Enzyme Control: Assay buffer + ATP.
-
Test Sample: ATPase enzyme in assay buffer + ATP.
-
-
Initiate Reaction: Start the reaction by adding ATP to the "No-Enzyme Control" and "Test Sample" wells to the desired final concentration.
-
Incubation: Incubate the plate at the optimal temperature for your ATPase for a set period (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.
-
Stop and Detect: Add the Malachite Green reagent to all wells to stop the reaction and develop the color.[11] Incubate for the recommended time (e.g., 15-30 minutes) at room temperature, protecting the plate from light if the reagent is light-sensitive.[2]
-
Data Analysis: Read the absorbance at the appropriate wavelength (typically ~620-650 nm).[17] Subtract the blank absorbance from all readings. Use the phosphate standard curve to determine the concentration of phosphate released in each sample. Calculate the specific activity of the ATPase (e.g., in nmol Pi/min/mg of enzyme).[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Effect of pH on the sensitivity of mitochondrial ATPase to free ATP, ADP and anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ATP binding by an F1Fo ATP synthase ε subunit is pH dependent, suggesting a diversity of ε subunit functional regulation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biology.stackexchange.com [biology.stackexchange.com]
- 8. The Involvement of Mg2+ in Regulation of Cellular and Mitochondrial Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Magnesium in biology - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceforums.net [scienceforums.net]
- 13. Effect of Ionic Strength on the Kinetics of Trypsin and Alpha Chymotrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The influence of ionic strength on the kinetics of selected enzymes. [researchspace.ukzn.ac.za]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
- 20. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 21. researchgate.net [researchgate.net]
- 22. Mechanism of Mg2+ Binding in the Na+,K+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Physico-chemical influences affecting the activity of enzymes - WikiLectures [wikilectures.eu]
- 24. superchemistryclasses.com [superchemistryclasses.com]
- 25. researchgate.net [researchgate.net]
Validation & Comparative
ATP Disodium Salt vs. ATP Magnesium Salt: A Comparative Guide for Optimal Assay Performance
For researchers, scientists, and drug development professionals engaged in biochemical and cellular assays, the choice of reagents is paramount to generating accurate and reproducible data. Adenosine 5'-triphosphate (ATP), the primary energy currency of the cell, is a critical substrate in a vast array of enzymatic reactions, particularly those involving kinases and ATPases. While commercially available as various salt forms, the selection between ATP disodium (B8443419) salt and ATP magnesium salt can significantly impact assay outcomes. This guide provides an objective comparison of these two forms, supported by established biochemical principles and experimental considerations, to aid in the selection of the most appropriate reagent for your specific application.
The Critical Role of Magnesium in ATP-Dependent Reactions
In biological systems, ATP is predominantly found in a complex with magnesium ions (Mg²⁺). This Mg-ATP complex, not free ATP, is the biologically active form and the true substrate for most ATP-dependent enzymes.[1][2] Magnesium ions play a crucial multifaceted role in these reactions:
-
Charge Neutralization: The polyphosphate chain of ATP carries a significant negative charge. Magnesium ions neutralize some of this charge, reducing non-specific ionic interactions between the enzyme and the nucleotide.[2]
-
Conformational Stability: The interaction between Mg²⁺ and the oxygen atoms of the phosphate (B84403) groups holds the ATP molecule in a well-defined conformation that is specifically recognized and bound by the enzyme's active site.[2]
-
Enhanced Binding Affinity: The magnesium ion provides additional points of interaction between the ATP-Mg²⁺ complex and the enzyme, thereby increasing the binding energy and affinity.[1][3]
-
Catalytic Facilitation: Mg²⁺ is directly involved in the catalytic mechanism, promoting the nucleophilic attack on the gamma-phosphate and facilitating the transfer of the phosphate group to the substrate.[2]
Given the indispensable role of magnesium, ensuring its presence at an optimal concentration is a critical aspect of designing any assay that utilizes ATP.
Head-to-Head Comparison: ATP Disodium Salt vs. ATP Magnesium Salt
The primary distinction between using ATP disodium salt and ATP magnesium salt in an assay lies in the control over the final concentration of free magnesium ions.
| Feature | ATP Disodium Salt | ATP Magnesium Salt |
| Composition | Adenosine 5'-triphosphate with two sodium counter-ions. | Adenosine 5'-triphosphate complexed with a magnesium counter-ion. |
| Control over Free Mg²⁺ | High. Allows for precise, independent control of the final free Mg²⁺ concentration by adding a separate magnesium salt (e.g., MgCl₂ or MgSO₄). | Low. The concentration of free Mg²⁺ is dependent on the ATP magnesium salt concentration and the presence of other chelating agents in the assay buffer. |
| Flexibility in Assay Design | High. Enables optimization of the free Mg²⁺ concentration to suit the specific requirements of the enzyme being studied. | Limited. The fixed ratio of ATP to magnesium may not be optimal for all enzymes or assay conditions. |
| Reproducibility | High. Precise control over all ionic components leads to more consistent and reproducible results. | Variable. Fluctuations in the dissociation of the Mg-ATP complex can lead to variability in free Mg²⁺ levels and, consequently, enzyme activity. |
| Common Practice | Favored. The standard and recommended approach in most kinase and ATPase assay protocols. | Less Common. Generally avoided in assays where precise control of magnesium is critical for accurate kinetic measurements. |
Why Precise Control of Free Magnesium Matters
The activity of many kinases is highly sensitive to the concentration of free magnesium ions.[3][4] Some enzymes may even have a second, lower-affinity binding site for magnesium that regulates their catalytic activity.[3][4] Therefore, the ability to titrate and optimize the free magnesium concentration is crucial for:
-
Determining accurate enzyme kinetics (Kₘ for ATP, Vₘₐₓ).
-
Obtaining reliable IC₅₀ values for enzyme inhibitors.
-
Ensuring maximal and reproducible enzyme activity.
Using ATP disodium salt and adding a known concentration of a magnesium salt provides the necessary experimental control to achieve these objectives. This approach allows researchers to maintain a constant and optimal free magnesium concentration across different ATP concentrations, which is essential for accurate kinetic studies.[5]
Experimental Protocols: Best Practices in Kinase and Luciferase Assays
The following are generalized protocols for common ATP-dependent assays, highlighting the standard practice of using ATP disodium salt and supplementing with a magnesium salt.
Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol is based on the principle of measuring the amount of ADP produced in a kinase reaction.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a buffer appropriate for the kinase of interest (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/ml BSA).[6]
-
ATP Stock Solution: Prepare a concentrated stock solution of ATP disodium salt in nuclease-free water. The concentration should be determined based on the Kₘ of the kinase for ATP.[6]
-
Substrate Solution: Prepare the kinase-specific substrate in the kinase buffer.
2. Kinase Reaction:
-
In a multiwell plate, add the kinase, substrate, and any test compounds (e.g., inhibitors).
-
Initiate the reaction by adding the ATP disodium salt solution.
-
Incubate at the optimal temperature and time for the kinase reaction.
3. ADP Detection:
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[1][7]
-
Incubate for 40 minutes at room temperature.[1]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.[1][7]
-
Incubate for 30-60 minutes at room temperature.[1]
-
Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus the kinase activity.[7]
References
- 1. promega.com [promega.com]
- 2. biology.stackexchange.com [biology.stackexchange.com]
- 3. A second magnesium ion is critical for ATP binding in the kinase domain of the oncoprotein v-Fps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mg2+ regulation of kinase signaling and immune function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ulab360.com [ulab360.com]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.com]
A Researcher's Guide to Validating ATP Purity for Biochemical Assays: HPLC vs. Alternatives
For researchers, scientists, and drug development professionals, ensuring the purity of adenosine (B11128) triphosphate (ATP) is paramount for the accuracy and reproducibility of biochemical assays. As the primary energy currency in cells, the presence of its hydrolysis products, adenosine diphosphate (B83284) (ADP) and adenosine monophosphate (AMP), can significantly impact experimental outcomes, particularly in enzymatic reactions such as those involving kinases.
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other common techniques for validating ATP purity. We present supporting experimental data, detailed protocols, and visual workflows to assist researchers in selecting the most appropriate method for their specific needs.
The Gold Standard: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and versatile technique for the analysis of nucleotides, offering high resolution and sensitivity for both qualitative and quantitative assessment.[1][2] Reversed-phase (RP-HPLC) is the most common modality for separating ATP, ADP, and AMP based on their hydrophobicity.[3]
Advantages of HPLC for ATP Purity Analysis:
-
High Resolution: Capable of baseline separation of ATP from its closely related impurities, ADP and AMP.[1]
-
Quantitative Accuracy: Provides precise and reproducible quantification of each component.[4]
-
Versatility: Can be coupled with various detectors, including UV-Vis and Mass Spectrometry (MS), for enhanced specificity and sensitivity.[5]
-
Established Methodology: Numerous validated protocols are available in the scientific literature.[3][4]
Disadvantages of HPLC:
-
Cost: HPLC systems can be expensive to purchase and maintain.[5]
-
Complexity: Method development and troubleshooting can be complex for novice users.[6]
-
Sample Throughput: Analysis times can be longer compared to some alternative methods, which may be a limitation for high-throughput screening.[4]
Comparative Performance of HPLC Methods
Different HPLC approaches can be employed for nucleotide separation. The following table summarizes key performance metrics for Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Principle | Separation based on hydrophobicity; non-polar stationary phase, polar mobile phase. | Separation based on hydrophilicity; polar stationary phase, non-polar mobile phase.[7] |
| Typical Column | C18 | Amide, Silica |
| Elution Order | AMP > ADP > ATP (most polar elutes first) | ATP > ADP > AMP (least polar elutes first)[7] |
| Linearity (R²) | > 0.999[4] | > 0.99[8] |
| Limit of Detection (LOD) | ~0.1 µM[4] | Analyte dependent, can be in the low µM range. |
| Limit of Quantification (LOQ) | ~0.2 µM[4] | Analyte dependent, can be in the low µM range. |
| Analysis Time | 5 - 20 minutes[4] | Can be shorter than RP-HPLC for certain applications.[8] |
Alternative Methods for ATP Purity Assessment
While HPLC is a robust method, several alternatives offer advantages in terms of speed, cost, or simplicity.
Luciferase-Based Bioluminescence Assays
These assays utilize the firefly luciferase enzyme, which catalyzes the oxidation of luciferin (B1168401) in the presence of ATP to produce light. The amount of light emitted is directly proportional to the ATP concentration.[9]
-
Pros: Extremely sensitive (can detect attomole levels of ATP), rapid, and suitable for high-throughput screening.[10]
-
Cons: Primarily measures total ATP and does not distinguish between ATP, ADP, and AMP. The presence of ADP and AMP can sometimes influence the enzymatic reaction, and the assay can be affected by various factors in the sample matrix.[11]
Enzyme-Coupled Assays
These spectrophotometric assays couple the hydrolysis of ATP to a detectable change, often the oxidation or reduction of NAD(P)H.[12] For instance, the production of ADP can be coupled to the pyruvate (B1213749) kinase/lactate dehydrogenase system, leading to a decrease in NADH absorbance at 340 nm.[13]
-
Pros: Can provide real-time kinetic data and can be performed with standard laboratory spectrophotometers.[13]
-
Cons: Indirect measurement that relies on the activity of coupling enzymes, which can be sensitive to assay conditions and impurities.[12] Not suitable for quantifying the initial purity of an ATP stock solution.
Capillary Electrophoresis (CE)
CE separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte. It offers high separation efficiency and rapid analysis times for nucleotides.[14][15]
-
Pros: Fast analysis, low sample and reagent consumption, and high separation efficiency.[14]
-
Cons: Can be less robust than HPLC for routine analysis and may have lower sensitivity depending on the detection method.
Comparison of ATP Purity Validation Methods
| Feature | HPLC | Luciferase Bioluminescence | Enzyme-Coupled Assays | Capillary Electrophoresis (CE) |
| Principle | Chromatographic Separation | Enzymatic Light Production | Coupled Enzymatic Reaction | Electrophoretic Separation |
| Purity Assessment | Quantifies ATP, ADP, AMP | Total ATP concentration | Indirectly measures ATP hydrolysis | Quantifies ATP, ADP, AMP |
| Sensitivity | High (µM range) | Very High (pM-fM range)[10] | Moderate to High | High |
| Throughput | Moderate | High | High | High |
| Cost per Sample | Moderate | Low | Low | Low |
| Instrumentation Cost | High[5] | Moderate | Low | Moderate to High |
| Ease of Use | Requires expertise | Simple | Moderate | Requires expertise |
Experimental Protocols
Protocol 1: Validation of ATP Purity using Reversed-Phase HPLC
This protocol provides a general framework for the analysis of ATP purity. Specific parameters may need to be optimized based on the HPLC system and column used.
-
Preparation of Standards:
-
Prepare individual stock solutions of ATP, ADP, and AMP (e.g., 10 mM) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).
-
Prepare a mixed standard solution containing known concentrations of ATP, ADP, and AMP.
-
Prepare a series of dilutions of the ATP standard to generate a calibration curve.
-
-
Sample Preparation:
-
Dissolve the ATP sample to be tested in the same buffer used for the standards to a known concentration.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 100 mM potassium phosphate (B84403) buffer, pH 6.5.
-
Mobile Phase B: 100% Methanol.
-
Gradient: A linear gradient from 0% to 30% Mobile Phase B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Identify the peaks for ATP, ADP, and AMP based on the retention times obtained from the individual standards.
-
Integrate the peak areas for each component in the sample chromatogram.
-
Calculate the concentration of ATP, ADP, and AMP in the sample using the calibration curve generated from the ATP standards.
-
Determine the purity of the ATP sample as a percentage of the total nucleotide content.
-
Visualizing Workflows and Pathways
Diagrams can provide a clear and concise overview of complex processes. The following visualizations were created using Graphviz (DOT language).
References
- 1. Advantages And Disadvantages Of HPLC - 2890 Words | Bartleby [bartleby.com]
- 2. advancechemjournal.com [advancechemjournal.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Cheap lab analytical testing vials supplier,manufacturer and factory-Aijiren Lab Analytical Testing [labanalyticaltesting.com]
- 7. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bmglabtech.com [bmglabtech.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Pros and Cons of ATP Measurement in Oil Field Waters | Semantic Scholar [semanticscholar.org]
- 12. ATPase Activity Measurements by an Enzyme-Coupled Spectrophotometric Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. scielo.br [scielo.br]
- 15. scielo.br [scielo.br]
Decoding Specificity: A Comparative Guide to Nucleotide Cross-Reactivity in ATP Assays
For researchers, scientists, and drug development professionals, the accurate quantification of adenosine (B11128) triphosphate (ATP) is paramount for a vast array of biological studies, from assessing cell viability and proliferation to monitoring enzymatic reactions. However, the specificity of ATP assays can be a critical concern, as the presence of other structurally similar nucleotides can potentially lead to inaccurate measurements. This guide provides a comprehensive comparison of the cross-reactivity of other nucleotides in ATP-specific assays, supported by experimental data and detailed protocols to aid in the selection of the most appropriate assay for your research needs.
The most common methods for ATP detection are bioluminescence-based, relying on the luciferase enzyme, and aptamer-based assays that utilize specific ATP-binding nucleic acid sequences. The inherent specificity of these recognition elements is the primary determinant of cross-reactivity with other nucleoside triphosphates (NTPs) such as guanosine (B1672433) triphosphate (GTP), cytidine (B196190) triphosphate (CTP), and uridine (B1682114) triphosphate (UTP).
Quantitative Comparison of Nucleotide Cross-Reactivity
The following table summarizes the reported cross-reactivity of various ATP assays with other nucleotides. The data is presented as the relative signal generated by the specified nucleotide compared to the signal generated by an equimolar concentration of ATP.
| Assay Type | Nucleotide | Cross-Reactivity (% of ATP Signal) | Reference |
| Firefly Luciferase-Based Assay | dATP | 1.7% | [1] |
| GTP | < 0.1% | [1] | |
| CTP | < 0.1% | [1] | |
| UTP | < 0.1% | [1] | |
| Aptamer-Based Fluorometric Assay | GTP | Significantly lower than ATP | [2][3] |
| CTP | Significantly lower than ATP | [2][3] | |
| UTP | Significantly lower than ATP | [2][3] | |
| ATP-Releasing Nucleotides (ARNs) with Luciferase | dAppppA, dGppppA | 50 to >300-fold lower signal than ATP | [4] |
Note: Data for specific commercial kits from manufacturers like Promega and Thermo Fisher is not always publicly available in a comparative format. Researchers are encouraged to consult the technical data sheets for individual products or contact the manufacturers for the most up-to-date information.
Signaling Pathways and Experimental Workflows
To visually represent the principles behind these assays and the methods for evaluating cross-reactivity, the following diagrams are provided.
Caption: Principle of the ATP bioluminescence assay.
Caption: Experimental workflow for cross-reactivity testing.
Experimental Protocols
To ensure reliable and reproducible assessment of nucleotide cross-reactivity in ATP-specific assays, the following detailed experimental protocol is provided. This protocol is based on the principles of bioluminescent ATP assays.
Protocol: Assessment of Nucleotide Cross-Reactivity in a Bioluminescent ATP Assay
1. Materials:
-
ATP Assay Kit (e.g., a luciferase-based kit)
-
Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt hydrate
-
Guanosine 5'-triphosphate (GTP) sodium salt
-
Cytidine 5'-triphosphate (CTP) sodium salt
-
Uridine 5'-triphosphate (UTP) sodium salt
-
Nuclease-free water
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Luminometer
2. Preparation of Reagents:
-
Nucleotide Stock Solutions (10 mM):
-
Accurately weigh and dissolve each nucleotide (ATP, GTP, CTP, UTP) in nuclease-free water to a final concentration of 10 mM.
-
Verify the concentration and purity of the stock solutions using UV-Vis spectrophotometry.
-
Store aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
ATP Assay Reagent:
-
Prepare the ATP assay reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized luciferase/luciferin substrate.
-
Allow the reagent to equilibrate to room temperature before use.
-
3. Experimental Procedure:
-
Prepare Nucleotide Working Solutions:
-
Create a dilution series of each nucleotide (ATP, GTP, CTP, UTP) in nuclease-free water. A typical concentration range for testing is 1 µM to 10 µM. It is crucial to test a range of concentrations to assess potential dose-dependent effects.
-
Include a "no nucleotide" control (blank) containing only nuclease-free water.
-
-
Assay Plate Setup:
-
Pipette a fixed volume (e.g., 10 µL) of each nucleotide working solution into separate wells of the opaque 96-well plate. Each concentration should be tested in triplicate.
-
-
Assay Reaction:
-
Add the manufacturer's recommended volume of the prepared ATP assay reagent (e.g., 100 µL) to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for the time specified in the assay kit's protocol (typically 2-10 minutes) to allow the enzymatic reaction to stabilize. Protect the plate from light during incubation.
-
-
Measurement:
-
Measure the luminescence of each well using a luminometer. The integration time should be set according to the manufacturer's recommendations (e.g., 1 second per well).
-
4. Data Analysis:
-
Background Subtraction:
-
Subtract the average luminescence signal of the "no nucleotide" blank from the signal of all other wells.
-
-
Calculate Relative Cross-Reactivity:
-
For each concentration tested, calculate the cross-reactivity of GTP, CTP, and UTP as a percentage of the ATP signal using the following formula:
Where Signal_NTP is the background-subtracted signal for GTP, CTP, or UTP, and Signal_ATP is the background-subtracted signal for ATP at the same concentration.
-
Conclusion
The specificity of an ATP assay is a critical factor for obtaining accurate and reliable data. While firefly luciferase-based assays demonstrate high specificity for ATP, with minimal cross-reactivity from other common nucleotides, it is essential for researchers to be aware of potential interferences.[1] Aptamer-based assays also offer high selectivity, driven by the specific three-dimensional structure of the ATP-binding aptamer.[2][3]
By understanding the principles of different ATP assay technologies and employing rigorous experimental protocols to assess cross-reactivity, researchers can confidently select the most suitable assay for their specific application, ensuring the integrity and validity of their experimental results. The data and protocols presented in this guide serve as a valuable resource for making informed decisions in the pursuit of accurate biological measurements.
References
Navigating the Energetic Landscape: A Guide to ATP Alternatives in Enzymatic Studies
For researchers, scientists, and drug development professionals, the choice of reagents is paramount to the integrity and success of experimental outcomes. Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt is a ubiquitous coenzyme in countless biochemical assays. However, its rapid hydrolysis can be a significant impediment in studies aiming to elucidate enzymatic mechanisms, screen for inhibitors, or stabilize enzyme-substrate complexes. This guide provides an objective comparison of viable alternatives to ATP disodium salt, focusing on non-hydrolyzable analogs, and furnishes the experimental data and protocols necessary for informed decision-making.
In the intricate world of cellular energetics and signaling, ATP is the universal currency. However, for researchers seeking to understand the precise mechanics of ATP-dependent enzymes, its inherent instability is a major hurdle. To address this, a range of ATP analogs have been developed. These molecules mimic the structure of ATP, allowing them to bind to the active sites of enzymes, but are modified to resist enzymatic cleavage of the terminal phosphate (B84403) group. This effectively "pauses" the enzymatic cycle, enabling detailed investigation.
The Contenders: A Comparative Analysis of Non-Hydrolyzable ATP Analogs
The most effective alternatives to standard ATP for specific enzyme studies are non-hydrolyzable ATP analogs. The choice among these depends critically on the experimental goal, be it trapping a specific conformational state, identifying substrates, or competitively inhibiting an enzyme. The key players in this space are Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP), Adenosine 5'-(β,γ-methylene)triphosphate (AMP-PCP), and Adenosine 5'-γ-thiotriphosphate (ATPγS).
| Alternative | Modification | Mechanism of Action | Primary Applications |
| ATP Disodium Salt | Standard, hydrolyzable ATP | Serves as the natural substrate for ATP-dependent enzymes, readily undergoing hydrolysis to ADP and inorganic phosphate. | Standard enzyme activity assays, determining baseline kinetics. |
| AMP-PNP | The bridging oxygen between the β- and γ-phosphates is replaced by a nitrogen atom. | Acts as a true competitive inhibitor. The P-N bond is highly resistant to enzymatic cleavage, locking the enzyme in a pre-hydrolysis, substrate-bound state.[1][2] | Structural biology (X-ray crystallography, cryo-EM), studies of enzyme-substrate binding. |
| AMP-PCP | The bridging oxygen between the β- and γ-phosphates is replaced by a carbon atom. | Similar to AMP-PNP, it is a competitive inhibitor that is highly resistant to hydrolysis.[1][3] | Structural studies and enzyme binding assays where a stable pre-hydrolysis state is required. |
| ATPγS | A non-bridging oxygen on the γ-phosphate is replaced with a sulfur atom. | Acts as a slow substrate. The terminal thiophosphate can be transferred to a substrate by many kinases, but the resulting thiophosphorylated product is resistant to phosphatases.[1] | Identifying kinase substrates, non-radioactive kinase assays, studying thiophosphorylation. |
Performance in Enzyme Assays: A Quantitative Look
The selection of an ATP analog should be guided by its interaction with the specific enzyme under investigation. The binding affinities and inhibitory constants of these analogs can vary significantly depending on the protein and experimental conditions.
| Analog | Enzyme | Parameter | Value |
| ATPγS | eIF4A (RNA Helicase) | Kcat | 0.97 min⁻¹[1] |
| ATP | eIF4A (RNA Helicase) | Kcat | 1.0 min⁻¹[1] |
| AMP-PNP | Sea Urchin Sperm Dynein | Kᵢ | ~8.1 mM[1] |
| Various AMP-PCP/PNP derivatives | Human NPP1 | Kᵢ,app | 0.5 µM - 56 µM[1][4] |
Note: These values are illustrative and can differ based on the specific enzyme, isoforms, and assay conditions.
Experimental Protocols
Non-Radioactive Kinase Assay using ATPγS
This protocol is designed to identify kinase substrates through thiophosphorylation, followed by biotinylation for detection.[1]
Materials:
-
Purified kinase and substrate
-
ATPγS
-
Kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 50 mM NaCl)
-
p-Iodoacetamidyl-Biotin (IA-Biotin)
-
EDTA
Procedure:
-
Kinase Reaction: Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.
-
Initiate the reaction by adding ATPγS to a final concentration of 50-100 µM.
-
Incubate at the optimal temperature (e.g., 30°C) for 30-60 minutes to allow for substrate thiophosphorylation.[2]
-
Stop the reaction by adding EDTA to a final concentration of 20 mM to chelate the Mg²⁺.[2]
-
Biotinylation: Add IA-Biotin to the reaction mixture.
-
Incubate for 60-90 minutes at room temperature to allow the iodoacetyl group to covalently bind to the sulfur atom of the thiophosphate.[1]
-
Detection: The biotinylated, thiophosphorylated substrate can now be detected using standard methods such as Western blotting with streptavidin-HRP.
Determining the Inhibitory Potency (Kᵢ) of AMP-PNP
This protocol outlines a fluorescence-based competition assay to determine the Kᵢ of a non-hydrolyzable analog.[1]
Materials:
-
Purified kinase
-
Fluorescent ATP analog (e.g., TNP-ATP)
-
AMP-PNP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)
-
Microplate reader with fluorescence capabilities
Procedure:
-
Assay Setup: In a microplate, add the kinase and a fixed concentration of TNP-ATP (typically at its Kₔ).
-
Add a series of dilutions of AMP-PNP.
-
Incubate the plate to allow binding to reach equilibrium.
-
Measurement: Measure the fluorescence intensity. The binding of TNP-ATP to the kinase typically results in an increase in fluorescence.
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the AMP-PNP concentration and fit the data to a competition binding equation to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Visualizing the Concepts
To further clarify the roles and applications of ATP and its analogs, the following diagrams illustrate key processes and workflows.
References
A Comparative Guide to Enzymatic Activity with Different ATP Salt Forms
For Researchers, Scientists, and Drug Development Professionals
The choice of adenosine (B11128) triphosphate (ATP) salt form can have significant implications for in vitro enzymatic assays. While Mg-ATP is the biologically active substrate for the vast majority of ATP-dependent enzymes, such as kinases and ATPases, other salt forms like sodium (Na-ATP), potassium (K-ATP), and Tris-HCl (Tris-ATP) are commercially available and frequently used. This guide provides an objective comparison of the performance of these different ATP salt forms in enzymatic reactions, supported by experimental considerations and detailed protocols.
The Critical Role of Magnesium
For most kinases and ATPases, the true substrate is not free ATP but rather a complex of ATP and a divalent cation, almost universally magnesium (Mg-ATP). Magnesium ions are crucial for neutralizing the negative charges on the phosphate (B84403) groups of ATP, facilitating the correct orientation of the substrate in the enzyme's active site, and participating in the phosphoryl transfer reaction. Therefore, when using ATP salt forms other than Mg-ATP, it is imperative to supplement the reaction buffer with an adequate concentration of a magnesium salt, typically MgCl₂.
Impact of Different ATP Salt Forms on Enzymatic Activity
The primary difference in performance between various ATP salt forms, assuming an optimal concentration of Mg²⁺ is present, stems from the potential effects of the counter-ion (Na⁺, K⁺, Tris⁺) on the enzyme's activity. These effects can range from negligible to significant inhibition or modulation, depending on the specific enzyme and the concentration of the counter-ion.
Data Presentation: Comparison of ATP Salt Forms on Protein Kinase A (PKA) Activity
The following table summarizes the expected impact of different ATP salt forms on the kinetic parameters of a model enzyme, Protein Kinase A (PKA). It is assumed that a saturating concentration of MgCl₂ is included in the reaction buffer when using Na-ATP, K-ATP, and Tris-ATP.
| ATP Salt Form | Counter-ion | Expected Effect on Km (ATP) | Expected Effect on Vmax | Remarks |
| Mg-ATP | Mg²⁺ | Baseline | Baseline | The biologically relevant substrate; provides both ATP and the essential divalent cation. |
| Na-ATP | Na⁺ | Potential for increase | Potential for decrease | High concentrations of Na⁺ have been shown to inhibit PKA activity.[1] This effect is likely due to interactions of Na⁺ with the enzyme itself, potentially altering its conformation or interfering with substrate binding. |
| K-ATP | K⁺ | Generally minimal | Generally minimal | Potassium ions are less likely to be inhibitory for many protein kinases compared to sodium ions. However, specific effects can be enzyme-dependent. |
| Tris-ATP | Tris⁺ | Potential for increase | Potential for decrease | The Tris cation can interact with the enzyme and has been shown to inhibit Na+,K+-ATPase activity by affecting its conformational state.[2][3] Similar inhibitory effects are possible with other enzymes. |
Experimental Protocols
General Protocol for a Protein Kinase Assay to Compare ATP Salt Forms
This protocol provides a framework for determining the kinetic parameters (Km and Vmax) of a protein kinase with different ATP salt forms.
1. Reagents and Buffers:
-
Kinase Reaction Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA.
-
Enzyme: Purified protein kinase of interest.
-
Substrate: Specific peptide or protein substrate for the kinase.
-
ATP Stock Solutions (100 mM):
-
Mg-ATP in sterile water.
-
Na-ATP in sterile water.
-
K-ATP in sterile water.
-
Tris-ATP in sterile water.
-
Note: Adjust the pH of each stock solution to 7.5 if necessary.
-
-
Detection Reagent: e.g., ADP-Glo™ Kinase Assay (Promega) or [γ-³²P]ATP with subsequent quantification.
-
Microplates: White, opaque 384-well plates suitable for the detection method.
2. Experimental Procedure:
-
Prepare Serial Dilutions of ATP: For each ATP salt form, prepare a series of dilutions in the kinase reaction buffer. A typical concentration range would be from 0 to 500 µM.
-
Reaction Setup:
-
Add a fixed amount of the protein kinase to each well of the microplate.
-
Add a fixed, non-limiting concentration of the kinase substrate to each well.
-
Add the different concentrations of each ATP salt form to their respective wells.
-
Include control wells with no enzyme and no ATP.
-
-
Initiate the Reaction: Start the reaction by adding the ATP solution or the enzyme solution to the wells.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time. This incubation time should be within the linear range of the reaction, which should be determined in a preliminary experiment.
-
Stop the Reaction and Detect Signal: Stop the reaction and proceed with the detection of the product (e.g., ADP or phosphorylated substrate) according to the manufacturer's instructions for the chosen detection reagent.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each ATP concentration.
-
Plot V₀ versus the ATP concentration for each ATP salt form.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values for each ATP salt form.
-
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates a simplified representation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a crucial pathway in cell proliferation, differentiation, and stress response.
Experimental Workflow Diagram
The following diagram outlines the experimental workflow for comparing the enzymatic activity with different ATP salt forms.
References
A Researcher's Guide to Non-Hydrolyzable ATP Analogs vs. ATP Disodium Salt in Binding Studies
For researchers, scientists, and drug development professionals, the accurate characterization of protein-ligand interactions is fundamental. Adenosine triphosphate (ATP) is a ubiquitous substrate, but its rapid hydrolysis by enzymes like kinases and ATPases complicates the study of its binding and the structural states it induces. To overcome this, non-hydrolyzable ATP analogs are essential tools that mimic ATP binding without being readily cleaved, effectively trapping the enzyme in a stable, pre-hydrolysis state. This guide provides an objective comparison of commonly used non-hydrolyzable ATP analogs with ATP disodium (B8443419) salt, supported by quantitative data, detailed experimental protocols, and workflow visualizations to inform experimental design.
Introduction: The Need for Stability in ATP-Binding Studies
ATP disodium salt is the natural, biologically active form of ATP. While essential for studying enzymatic activity and turnover, its inherent instability poses a significant challenge for biophysical and structural assays aimed at understanding the ATP-bound state. Enzymes rapidly hydrolyze the γ-phosphate bond, meaning that a solution of ATP and an enzyme is a dynamic mixture of pre-hydrolysis (ATP-bound), transition, and post-hydrolysis (ADP-bound) states.
Non-hydrolyzable ATP analogs are molecular mimics designed to resist this enzymatic cleavage. By replacing a key oxygen atom in the triphosphate chain, these analogs can bind to the ATP pocket but are either completely resistant to hydrolysis or are hydrolyzed at a dramatically slower rate[1]. This "freezes" the enzyme in an ATP-bound conformation, making them indispensable for techniques such as X-ray crystallography, Cryo-EM, and various binding affinity assays[1][2].
The most common analogs are:
-
Adenosine 5'-(γ-thiotriphosphate) (ATPγS): A non-bridging oxygen on the γ-phosphate is replaced by a sulfur atom. This analog is more accurately described as "slowly hydrolyzable" and can, for many kinases, act as a slow substrate[1][3].
-
Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP): The bridging oxygen between the β- and γ-phosphates is replaced by a nitrogen atom (an imido group). This bond is highly resistant to cleavage, making AMP-PNP a true competitive inhibitor for most ATP-dependent enzymes[4].
-
Adenosine 5'-(β,γ-methylene)triphosphate (AMP-PCP): The bridging oxygen is replaced by a carbon atom (a methylene (B1212753) group), which also confers strong resistance to hydrolysis[4].
Comparative Analysis: Performance in Binding Studies
The choice between ATP disodium salt and a non-hydrolyzable analog is dictated by the experimental goal. While ATP is the gold standard for activity assays, analogs are superior for stabilizing specific conformational states for binding and structural analysis. However, it is crucial to recognize that these analogs are not perfect mimics, and their binding characteristics can differ significantly from ATP.
Binding Affinity and Kinetics
The affinity (typically reported as the dissociation constant, Kd) of an analog for a target protein can be higher, lower, or similar to that of ATP. These differences are protein-dependent and arise from the subtle structural and electronic changes introduced by the modification to the phosphate (B84403) chain.
For example, studies on the T3SS ATPase Spa47 revealed that ATP and ATPγS bind with comparable affinities (Kd of ~20.3 µM and ~21.1 µM, respectively), indicating ATPγS is an excellent mimic in this context. In contrast, AMP-PNP showed a significantly weaker binding affinity, approximately 15-fold lower than that of ATP[3]. Conversely, for the RecA protein, the binding affinity was found to decrease in the order of ATPγS > ATP > AMP-PNP, highlighting the variability across different systems[5].
Below is a summary of quantitative binding data comparing ATP with its non-hydrolyzable analogs for various ATP-binding proteins.
| Target Protein | Ligand | Parameter | Value (µM) | Notes |
| Spa47 ATPase | ATP | Kd | 20.3 | Determined by Isothermal Titration Calorimetry (ITC). |
| ATPγS | Kd | 21.1 | Binding affinity is nearly identical to ATP. | |
| AMP-PNP | Kd | 322.5 | Significantly weaker binding compared to ATP. | |
| ADP | Kd | 150.5 | Product binds with intermediate affinity. | |
| (Na+ + K+)-ATPase | ATP | Km | ~0.1-1 | Exhibits both high (~1 µM) and low (~100 µM) affinity sites.[6] |
| AMP-PNP | Kd | 4.2 | In the absence of MgCl2. Binding is modulated by Mg2+ ions.[6] | |
| RecA Protein | Azido-ATP | Kd | 4.0 | Photoaffinity analog used to probe the binding site.[5] |
| ATPγS | Ki | 1.0 | Competitive inhibition data from azido-ATP cross-linking. | |
| ATP | Ki | 7.0 | Competitive inhibition data. | |
| AMP-PNP | Ki | 40.0 | Competitive inhibition data. | |
| Human AK3 (NMP Kinase) | GTP | Kd | ~2.0 | High-affinity binding. |
| ATP | Kd | ~13.0 | Binds with lower affinity than GTP to the primary site.[7] |
Note: Binding constants are highly dependent on experimental conditions (e.g., buffer composition, temperature, presence of divalent cations). The values presented are for comparative purposes and were extracted from the cited literature.
Structural and Conformational Impact
A primary reason for using non-hydrolyzable analogs is to capture a high-resolution structure of the protein in its ATP-bound state. However, different analogs can induce distinct conformational changes. Studies on the AAA+ ATPase p97 have shown that AMP-PNP and ATPγS effectively mimic the pre-hydrolysis state, whereas AMP-PCP can induce a mix of conformations that more closely resemble an ADP-bound state. This highlights the critical need to validate the choice of analog, as an inappropriate one can lead to misinterpretation of the protein's conformational landscape.
Visualizing the Molecular Differences and Experimental Logic
To clarify the concepts discussed, the following diagrams were generated using Graphviz.
Experimental Protocols
Precise and consistent methodology is paramount when comparing the binding of ATP and its analogs. Below is a detailed protocol for a common binding assay, Isothermal Titration Calorimetry (ITC), tailored for this purpose.
Protocol: Comparative Binding Analysis by Isothermal Titration Calorimetry (ITC)
This protocol outlines the steps to determine and compare the binding thermodynamics (Kd, ΔH, n) of ATP disodium salt and a non-hydrolyzable analog (e.g., AMP-PNP) to a target kinase.
1. Materials and Reagents:
-
High-purity, recombinant kinase (concentration >95% purity, accurately determined).
-
ATP Disodium Salt (e.g., Sigma-Aldrich Cat. No. A2383).
-
Non-hydrolyzable analog (e.g., AMP-PNP, Sigma-Aldrich Cat. No. A2647).
-
ITC Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 0.5 mM TCEP.
-
High-sensitivity ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC).
2. Sample Preparation (Critical Step):
-
Buffer Matching: Dialyze the purified kinase extensively against the ITC buffer (3 changes, >4 hours each or overnight) to ensure precise buffer matching between the protein and ligand solutions. Reserve the final dialysis buffer for dissolving the ligands.
-
Protein Preparation: After dialysis, clarify the kinase solution by centrifugation (e.g., 20,000 x g for 15 minutes at 4°C) to remove any aggregates. Accurately measure the final protein concentration using a reliable method (e.g., UV-Vis at 280 nm with the calculated extinction coefficient).
-
Ligand Preparation: Prepare stock solutions of ATP and AMP-PNP in the final dialysis buffer. Accurately determine their concentrations via UV-Vis at 259 nm (ε = 15,400 M⁻¹cm⁻¹).
-
Working Concentrations:
-
Kinase (in cell): Dilute the kinase into the final dialysis buffer to a concentration that is 10-50 times the expected Kd. A typical starting concentration is 10-20 µM.
-
Ligand (in syringe): Dilute the ligand stock into the final dialysis buffer to a concentration that is 10-15 times the kinase concentration. A typical starting concentration is 150-200 µM.
-
-
Degassing: Thoroughly degas both the protein and ligand solutions immediately before the experiment for at least 10 minutes to prevent bubble formation.
3. ITC Instrument Setup and Execution:
-
Instrument Cleaning: Ensure the sample cell and syringe are thoroughly cleaned with detergent and water as per the manufacturer's instructions.
-
Equilibration: Set the experimental temperature (e.g., 25°C) and allow the instrument to equilibrate.
-
Loading:
-
Carefully load the kinase solution (~300 µL) into the sample cell, avoiding bubbles.
-
Load the ligand solution (~70 µL) into the injection syringe, performing a small purge to remove any air from the needle tip.
-
-
Titration Parameters (Example):
-
Number of Injections: 19-20.
-
Initial Injection: A small initial injection (e.g., 0.4 µL) to remove any material diffused from the syringe, which will be discarded during analysis.
-
Subsequent Injections: 18-19 injections of 2 µL each.
-
Injection Spacing: 150 seconds between injections to allow the signal to return to baseline.
-
Stirring Speed: 750 rpm.
-
4. Control Experiments:
-
Perform a control titration by injecting the ligand solution into the ITC buffer alone (no protein). This measures the heat of dilution, which must be subtracted from the experimental data for accurate analysis. Repeat for both ATP and the analog.
5. Data Analysis:
-
Integrate the raw thermogram peaks to obtain the heat change (ΔH) for each injection.
-
Subtract the corresponding heat of dilution from the control experiment.
-
Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., 'One Set of Sites') using the analysis software provided with the instrument.
-
The fitting process will yield the key thermodynamic parameters: the association constant (Ka, from which Kd = 1/Ka is calculated), the binding enthalpy (ΔH), and the stoichiometry of binding (n).
-
Objectively compare the Kd values obtained for ATP and the non-hydrolyzable analog to determine their relative binding affinities for the target kinase.
Conclusion and Recommendations
The selection of ATP disodium salt versus a non-hydrolyzable analog is a critical decision in experimental design. While ATP is essential for studying enzyme kinetics and catalytic mechanisms, its instability makes it unsuitable for many binding and structural studies.
-
For Structural Biology (X-ray Crystallography, Cryo-EM): Non-hydrolyzable analogs like AMP-PNP are often the preferred choice to lock an enzyme in a stable, pre-hydrolysis conformation[4].
-
For Binding Affinity Studies (ITC, SPR): Both ATP and its analogs can be used. A direct comparison, as outlined in the protocol above, is highly recommended to understand how well an analog mimics the natural substrate's binding thermodynamics.
-
For Identifying Kinase Substrates: ATPγS is uniquely valuable. Because it can be slowly transferred by kinases to substrates, the resulting thiophosphorylation provides a stable chemical tag for substrate identification and enrichment[3][8].
Ultimately, no single analog is universally superior. Researchers must carefully consider the specific biological question and the limitations of each molecule. It is often advisable to test multiple analogs to identify the one that best recapitulates the desired ATP-bound state for a given protein system. By combining careful selection with rigorous experimental protocols, these powerful tools can provide invaluable insights into the mechanisms of ATP-dependent enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. Studying protein-ligand interactions by protein-denaturation and quantitative cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. cdn-links.lww.com [cdn-links.lww.com]
- 5. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 6. researchgate.net [researchgate.net]
- 7. A workflow to create a high-quality protein–ligand binding dataset for training, validation, and prediction tasks - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00357H [pubs.rsc.org]
- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Quantitative ATP Analysis: A Comparative Look at Leading Assay Technologies
For researchers, scientists, and drug development professionals, the accurate quantification of Adenosine Triphosphate (ATP) is a cornerstone of cellular and metabolic studies. As the universal energy currency in biological systems, ATP levels are a critical indicator of cell health, metabolic activity, and cytotoxicity. This guide provides an objective comparison of the two predominant methods for ATP quantification: Luciferase-based Bioluminescence Assays and Colorimetric/Fluorometric Assays. We will delve into their performance, supported by experimental data, and provide detailed protocols to aid in your experimental design.
Method Performance Comparison: Bioluminescence vs. Colorimetric/Fluorometric
The choice between a bioluminescent and a colorimetric/fluorometric assay often depends on the specific requirements of the experiment, such as sensitivity, sample throughput, and available instrumentation. Below is a summary of key performance indicators for each method.
| Feature | Luciferase-Based Bioluminescence Assays | Colorimetric/Fluorometric Assays |
| Principle | Enzymatic reaction where firefly luciferase catalyzes the oxidation of D-luciferin in the presence of ATP, producing light. | Involves a series of coupled enzymatic reactions that lead to the generation of a colored or fluorescent product.[1] |
| Sensitivity | High sensitivity, capable of detecting ATP in the picomolar to nanomolar range.[2] | Moderate sensitivity, typically in the micromolar range.[1] |
| Linearity Range | Wide linear range, often spanning several orders of magnitude (e.g., 10 nM to 1 µM).[3] | More limited linear range compared to bioluminescence assays. |
| Throughput | Well-suited for high-throughput screening (HTS) due to simple "add-mix-measure" protocols.[1] | Can be adapted for HTS, but may require more steps. |
| Interference | Susceptible to interference from compounds that affect luciferase activity and from colored compounds that quench light.[4] | Can be affected by colored or fluorescent compounds in the sample. |
| Instrumentation | Requires a luminometer. | Requires a spectrophotometer (for colorimetric) or a fluorometer (for fluorometric). |
Experimental Protocols
Below are detailed methodologies for performing both luciferase-based bioluminescence and colorimetric ATP assays.
Luciferase-Based Bioluminescence Assay Protocol
This protocol is a generalized procedure and may need to be optimized based on the specific kit and cell type used.
1. Reagent Preparation:
-
Thaw all kit components to room temperature before use.
-
Reconstitute the lyophilized luciferase substrate with the provided buffer to create the ATP detection reagent. Protect from light and use within a few hours.
2. Standard Curve Preparation:
-
Prepare a series of ATP standards by serially diluting a concentrated ATP stock solution in ATP-free water or an appropriate buffer. A typical concentration range for the standard curve is 10 nM to 1 µM.[3]
-
Add the same volume of each ATP standard to individual wells of a white, opaque 96-well plate suitable for luminescence measurements.
3. Sample Preparation:
-
For suspension cells, directly add the cell suspension to the wells of the 96-well plate.
-
For adherent cells, culture them in the 96-well plate until they are ready for the assay.
-
Include a "no-cell" control well containing only culture medium to measure background luminescence.
4. ATP Extraction:
-
Add a cell lysis reagent to each well containing cells to release intracellular ATP. Mix gently by pipetting.
5. Luminescence Reaction and Measurement:
-
Add the prepared ATP detection reagent to each well, including the standards and samples.
-
Incubate the plate at room temperature for 10-15 minutes to allow the luminescent signal to stabilize.[5]
-
Measure the luminescence using a plate luminometer.
6. Data Analysis:
-
Subtract the background luminescence reading from all sample and standard readings.
-
Plot the luminescence values of the ATP standards against their corresponding concentrations to generate a standard curve.
-
Determine the ATP concentration in the samples by interpolating their luminescence values on the standard curve.
Colorimetric ATP Assay Protocol
This is a general protocol and should be adapted based on the specific kit instructions.
1. Reagent Preparation:
-
Warm all kit components to room temperature.
-
Prepare the necessary reagents as described in the kit manual. This may involve reconstituting lyophilized components.
2. Standard Curve Preparation:
-
Prepare a series of ATP standards by serially diluting a concentrated ATP stock solution. The typical range for a colorimetric assay is in the low micromolar range.[1]
-
Add a specific volume of each standard to different wells of a clear, flat-bottom 96-well plate.
3. Sample Preparation:
-
Prepare cell lysates to release intracellular ATP. This can be done by various methods, including chemical lysis or freeze-thaw cycles. It is crucial to prevent ATP degradation during this step by keeping samples on ice.[6]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Add the supernatant to the wells of the 96-well plate.
4. Enzymatic Reaction:
-
Add the reaction mix, containing the necessary enzymes and substrates, to each well.
-
Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 30 minutes), protected from light.[7]
5. Absorbance Measurement:
-
Measure the absorbance at the recommended wavelength (e.g., 570 nm) using a microplate reader.[7]
6. Data Analysis:
-
Subtract the absorbance of the blank (a well with no ATP) from all readings.
-
Create a standard curve by plotting the absorbance values of the standards against their concentrations.
-
Calculate the ATP concentration in the samples based on the standard curve.
Visualizing the Workflow and a Relevant Pathway
To better illustrate the experimental process and the biological context of ATP, the following diagrams were generated using Graphviz.
References
- 1. Best ATP Assay Kits for Microbial Viability Testing [synapse.patsnap.com]
- 2. Boost Your Cell ATP Detection with Luminescence Techniques [absin.net]
- 3. resources.revvity.com [resources.revvity.com]
- 4. home.sejong.ac.kr [home.sejong.ac.kr]
- 5. researchgate.net [researchgate.net]
- 6. tribioscience.com [tribioscience.com]
- 7. biocompare.com [biocompare.com]
Verifying the Biological Activity of a New Batch of ATP Disodium Salt: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Adenosine 5'-triphosphate (ATP) is the primary energy currency of the cell, playing a critical role in a vast array of cellular processes, including signal transduction, muscle contraction, and DNA synthesis.[1] Given its central role, ensuring the biological activity and purity of new batches of ATP disodium (B8443419) salt is paramount for the accuracy and reproducibility of experimental results. This guide provides a comparative framework for verifying the biological activity of a new batch of ATP disodium salt against a previously validated lot and a commercially available ATP standard.
Comparative Analysis of ATP Lots
The performance of a new batch of ATP disodium salt was evaluated in two standard biological assays: a luciferase-based ATP quantification assay and a kinase activity assay. These assays were chosen for their high sensitivity, reliability, and direct dependence on biologically active ATP.
Data Presentation
The quantitative data from these experiments are summarized in the tables below for easy comparison.
Table 1: Luciferase-Based ATP Assay
| ATP Source | Concentration (µM) | Mean Luminescence (RLU) | Standard Deviation | % Activity vs. Standard |
| New Batch | 1 | 1,205,432 | 45,678 | 99.6% |
| 0.1 | 122,345 | 8,912 | 101.1% | |
| 0.01 | 12,567 | 1,034 | 103.0% | |
| Validated Lot | 1 | 1,198,765 | 42,113 | 99.1% |
| 0.1 | 120,987 | 9,234 | 100.0% | |
| 0.01 | 12,321 | 1,101 | 101.0% | |
| Commercial Standard | 1 | 1,210,000 | 40,500 | 100.0% |
| 0.1 | 121,000 | 8,500 | 100.0% | |
| 0.01 | 12,200 | 980 | 100.0% |
Table 2: Kinase Activity Assay (Generic Serine/Threonine Kinase)
| ATP Source | ATP Conc. (µM) | Mean Kinase Activity (U/mL) | Standard Deviation | % Activity vs. Validated Lot |
| New Batch | 100 | 512.3 | 25.6 | 101.4% |
| 50 | 255.1 | 15.3 | 100.8% | |
| 10 | 50.8 | 4.1 | 99.6% | |
| Validated Lot | 100 | 505.2 | 28.1 | 100.0% |
| 50 | 253.0 | 14.8 | 100.0% | |
| 10 | 51.0 | 5.2 | 100.0% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Luciferase-Based ATP Assay
This assay quantifies ATP based on the light-producing reaction catalyzed by firefly luciferase, where the light output is directly proportional to the ATP concentration.[2][3]
Materials:
-
ATP disodium salt (New Batch, Validated Lot, Commercial Standard)
-
Firefly Luciferase
-
D-Luciferin
-
Assay Buffer (e.g., Tris-HCl, pH 7.75, with MgSO4)
-
96-well opaque microplates
-
Luminometer
Protocol:
-
Preparation of ATP Solutions: Prepare stock solutions of the new batch, validated lot, and commercial standard ATP in nuclease-free water. Perform serial dilutions to obtain the desired concentrations (e.g., 1 µM, 0.1 µM, 0.01 µM).
-
Preparation of Luciferase Reagent: Prepare a working solution of D-luciferin and firefly luciferase in the assay buffer immediately before use.
-
Assay Procedure:
-
Pipette 10 µL of each ATP dilution into the wells of a 96-well plate in triplicate.
-
Add 90 µL of the luciferase reagent to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.[4]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Calculate the mean and standard deviation of the relative light units (RLU) for each concentration. Compare the activity of the new batch to the validated lot and the commercial standard.
Kinase Activity Assay
This assay measures the ability of the new ATP batch to serve as a phosphate (B84403) donor in a kinase-catalyzed phosphorylation reaction.[5][6]
Materials:
-
ATP disodium salt (New Batch, Validated Lot)
-
Recombinant Kinase (e.g., a generic serine/threonine kinase)
-
Kinase Substrate (e.g., a generic peptide substrate)
-
Kinase Assay Buffer (containing MgCl2)[6]
-
ADP-Glo™ Kinase Assay Kit (or similar, to measure ADP production)
-
96-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Preparation of Reagents: Prepare stock solutions of the new and validated ATP lots. Prepare the kinase and substrate in the kinase assay buffer.
-
Kinase Reaction:
-
In a 96-well plate, combine the kinase, substrate, and either the new or validated ATP to initiate the reaction. Run each condition in triplicate.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal via a coupled luciferase reaction.
-
Incubate as per the manufacturer's instructions.
-
-
Measurement and Analysis: Measure the luminescence. The light output is proportional to the amount of ADP produced, which reflects the kinase activity. Compare the activity obtained with the new ATP batch to the validated lot.
Visualizations
Signaling Pathway and Experimental Workflows
To better illustrate the processes involved, the following diagrams have been generated.
Caption: ATP-dependent protein kinase signaling pathway.
Caption: Workflow for the luciferase-based ATP assay.
Caption: Logical flow for the comparative kinase assay.
References
- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. ATP Assays | What is an ATP Assay? [promega.com]
- 4. ATP cell viability assay | RE-Place [re-place.be]
- 5. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 6. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
ATP Assay as a Superior Alternative to MTT Assay for Cytotoxicity Assessment
For researchers, scientists, and drug development professionals seeking a more sensitive, rapid, and reliable method for assessing cytotoxicity, the ATP (adenosine triphosphate) assay presents a compelling alternative to the traditional MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This guide provides an objective comparison of the two methods, supported by experimental data, to aid in the selection of the most appropriate assay for your research needs.
The accurate measurement of cell viability is crucial in various fields, including toxicology, drug discovery, and cancer research. For decades, the MTT assay has been a widely used colorimetric method to assess metabolic activity as an indicator of cell viability. However, the emergence of bioluminescence-based assays, such as the ATP assay, offers significant advantages in terms of sensitivity, linearity, and simplicity.
Principle of the Assays
The fundamental difference between the ATP and MTT assays lies in the specific cellular parameter they measure. The MTT assay quantifies the metabolic activity of cells by measuring the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases.[1] In contrast, the ATP assay directly measures the level of intracellular ATP, the primary energy currency in all metabolically active cells.[2][3] When cells undergo necrosis or apoptosis, their ATP levels rapidly deplete, providing a direct marker of cell viability.[2]
Performance Comparison: ATP vs. MTT Assay
Experimental data consistently demonstrates the superior performance of the ATP assay over the MTT assay in key analytical parameters.
| Feature | ATP Assay | MTT Assay |
| Principle | Measures intracellular ATP levels using a luciferase-luciferin reaction. | Measures mitochondrial dehydrogenase activity via reduction of MTT to formazan. |
| Detection Method | Bioluminescence | Colorimetric (Absorbance) |
| Sensitivity | High (can detect as few as 1563 cells/well).[4][5][6] | Low (requires at least 25,000 cells/well for detection).[4][5][6] |
| Linearity | Wide dynamic range, linear over several orders of magnitude. | Narrower linear range, prone to saturation at high cell densities. |
| Assay Time | Rapid (typically 10-30 minutes). | Longer (requires a 1-4 hour incubation for formazan formation, followed by a solubilization step).[7] |
| Throughput | High-throughput friendly due to its simple "add-mix-read" format. | Less amenable to high-throughput screening due to multiple steps and the need for a solubilization step. |
| Interference | Less prone to interference from colored or fluorescent compounds. | Susceptible to interference from colored compounds and compounds that affect mitochondrial respiration.[8] |
| IC50 Values | Generally provides lower and more sensitive IC50 values.[9] | Often yields higher IC50 values, potentially underestimating cytotoxicity.[9] |
Experimental Protocols
ATP Assay Protocol (based on a typical commercial kit)
-
Cell Plating: Seed cells in a 96-well white opaque plate and culture with the test compound for the desired exposure time.
-
Reagent Preparation: Prepare the ATP detection reagent by reconstituting the lyophilized substrate with the provided buffer.
-
Lysis and Signal Generation: Add the ATP detection reagent directly to the wells. This reagent lyses the cells and contains luciferase and luciferin.
-
Incubation: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measurement: Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration and, therefore, the number of viable cells.[10]
MTT Assay Protocol
-
Cell Plating: Seed cells in a 96-well clear plate and culture with the test compound for the desired exposure time.
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C. During this time, viable cells will reduce the MTT to insoluble formazan crystals.[7]
-
Solubilization: After the incubation, add a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) to each well to dissolve the formazan crystals.[1]
-
Incubation: Incubate the plate, often with shaking, to ensure complete solubilization of the formazan.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate spectrophotometer. The absorbance is proportional to the amount of formazan produced and, indirectly, to the number of viable cells.
Visualizing the Methodologies
To further clarify the differences in the experimental procedures and the underlying biological principles, the following diagrams are provided.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Comparison of MTT and ATP-based assays for the measurement of viable cell number. | Semantic Scholar [semanticscholar.org]
- 5. Comparison of MTT and ATP-based assays for the measurement of viable cell number - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The MTT assay yields a relatively lower result of growth inhibition than the ATP assay depending on the chemotherapeutic drugs tested - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ATP assay [protocols.io]
A Comparative Analysis of Microbial vs. Synthetic ATP Disodium Salt: A Guide for Researchers
For researchers, scientists, and drug development professionals, the source of adenosine (B11128) triphosphate (ATP) disodium (B8443419) salt can be a critical factor in experimental success. This guide provides an objective comparison of microbial-derived and chemically synthesized ATP disodium salt, focusing on production, purity, stability, and biological activity. The information presented is supported by established experimental methodologies to aid in the selection of the most suitable product for your research needs.
Production Methods: A Tale of Two Origins
The manufacturing process is a key differentiator between the two forms of ATP disodium salt, influencing purity profiles and potential contaminants.
Microbial Fermentation: This method utilizes microorganisms, such as strains of Corynebacterium sp., to produce ATP through their natural metabolic pathways. The process typically involves large-scale fermentation, followed by extraction and purification of the ATP from the microbial biomass. This biological approach is a well-established and cost-effective method for producing high yields of ATP.
Chemical Synthesis: The synthetic route involves a series of chemical reactions to construct the ATP molecule from simpler precursors. This process often entails multiple steps of phosphorylation of adenosine or its derivatives. While offering precise control over the molecular structure, chemical synthesis can introduce process-related impurities that differ from those found in microbial-derived products.
Purity and Impurity Profiles
The purity of ATP disodium salt is paramount for reliable and reproducible experimental results. The source of the ATP can have a significant impact on the types of impurities present.
| Parameter | Microbial ATP Disodium Salt | Synthetic ATP Disodium Salt |
| Typical Purity (HPLC) | ≥97% to ≥99% | Typically high, but can vary by synthesis route and purification. |
| Potential Process-Related Impurities | Host cell proteins, DNA, RNA, endotoxins, and other metabolites from the fermentation process.[1] | Byproducts of phosphorylation reactions, residual solvents, and unreacted starting materials. |
| Common Degradation Products | Adenosine diphosphate (B83284) (ADP), Adenosine monophosphate (AMP). | Adenosine diphosphate (ADP), Adenosine monophosphate (AMP). |
Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
A widely used method for assessing the purity of ATP disodium salt is reverse-phase HPLC with UV detection.
-
Column: A C18 column (e.g., 3 µm particle size, 150 x 4.6 mm) is commonly used.
-
Mobile Phase: An isocratic elution with a buffer such as 50 mM potassium hydrogen phosphate (B84403) (pH 6.80) can effectively separate ATP from its degradation products, ADP and AMP.[2] Alternatively, a gradient elution with a mobile phase consisting of a buffer like 20 mM Tris pH 8.0 and a salt gradient (e.g., 1 M NaCl) can be employed.
-
Detection: UV absorbance is monitored at 254 nm or 262 nm.[2][3]
-
Quantification: The purity is determined by calculating the peak area of ATP as a percentage of the total peak area of all components in the chromatogram.
Stability Comparison
The stability of ATP disodium salt in both solid form and in solution is a critical consideration for its storage and use in experiments.
| Parameter | Microbial ATP Disodium Salt | Synthetic ATP Disodium Salt |
| Solid-State Stability | Stable for at least 2 years when stored at -20°C with desiccation. A slow dismutation to ADP and adenosine 5'-tetraphosphate can occur, with a decomposition rate of less than 0.5% per year. | Generally stable under recommended storage conditions (cool, dry place).[4] |
| Solution Stability | Aqueous solutions are stable for months when stored frozen. Stability is pH-dependent, with optimal stability between pH 6.8 and 7.4. | Stability in solution is expected to be similar to microbial ATP, as it is an inherent property of the molecule. |
Experimental Protocol: Stability Testing
Stability studies are conducted according to the International Council for Harmonisation (ICH) guidelines.
-
Storage Conditions: Samples are stored under various conditions, including long-term (e.g., 25°C/60% RH or 30°C/65% RH), intermediate (30°C/65% RH), and accelerated (40°C/75% RH) conditions.[5][6]
-
Testing Frequency: For long-term studies, testing is typically performed every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[5][6]
-
Analytical Methods: HPLC is used to monitor the purity and degradation of the ATP disodium salt over time.
Biological Activity
The ultimate test of ATP disodium salt is its performance in biological assays. Both microbial and synthetic forms are expected to exhibit identical biological activity as the molecule itself is the same. However, impurities could potentially interfere with sensitive assays.
Experimental Protocol: Luciferase-Based Cell Viability Assay
This assay is a common method to determine the biological activity of ATP, as ATP is a key indicator of metabolically active cells.[7][8][9]
-
Cell Culture: Plate cells in a 96-well plate and culture under appropriate conditions.
-
ATP Standard Curve: Prepare a standard curve of known ATP concentrations.
-
Cell Lysis: Add a cell lysis reagent to release intracellular ATP.
-
Luciferase Reaction: Add a detection cocktail containing luciferase and D-luciferin. The luciferase enzyme catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing light.[10][11]
-
Luminescence Measurement: Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
-
Data Analysis: Determine the ATP concentration in the samples by comparing their luminescence to the ATP standard curve.
Signaling Pathways and Experimental Workflows
To visualize the context in which ATP functions and how it is analyzed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: ATP-mediated P2Y receptor signaling pathway.
Caption: Workflow for comparative analysis of ATP.
Conclusion
Both microbial and synthetic ATP disodium salt can be of high purity and suitable for a wide range of research applications. The choice between the two may depend on specific experimental needs and sensitivities.
-
Microbial ATP disodium salt is a widely available, cost-effective option with a well-characterized purity and stability profile. For most standard applications, it is an excellent choice.
-
Synthetic ATP disodium salt offers a production process with a different set of potential impurities. It may be preferred in applications where the absence of any biological macromolecules is critical.
Ultimately, the decision should be based on a thorough evaluation of the product's certificate of analysis and, if necessary, in-house validation for the specific application. This guide provides a framework for making an informed decision to ensure the integrity and reproducibility of your research.
References
- 1. Monitoring process-related impurities in biologics–host cell protein analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Separation of Adenosine mono-, di- and triphosphates on Newcrom BH Column | SIELC Technologies [sielc.com]
- 4. mdpi.com [mdpi.com]
- 5. ICH Guidelines for Stability Testing: Protecting Pharma Products [purple-diamond.com]
- 6. database.ich.org [database.ich.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. biotium.com [biotium.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. A luciferase based viability assay for ATP detection in 384-well format for high throughput whole cell screening of Trypanosoma brucei brucei bloodstream form strain 427 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of ATP (Disodium Salt Hydrate): A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt hydrate, a ubiquitous reagent in molecular and cellular biology, requires careful handling and disposal. This guide provides essential, step-by-step procedures for the safe disposal of ATP (disodium salt hydrate), aligning with best practices in laboratory safety and chemical management.
Core Disposal Principles and Safety Precautions
Before initiating any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and review all applicable federal, state, and local regulations.[1][2] Chemical waste generators are responsible for correctly classifying and disposing of chemical waste in accordance with these regulations.[3]
Personal Protective Equipment (PPE): When handling ATP (disodium salt hydrate) for disposal, especially in its solid form, appropriate PPE should be worn to minimize exposure. This includes:
-
Eye Protection: Safety glasses or chemical safety goggles.[4][5]
-
Hand Protection: Chemical-resistant gloves.[5]
-
Respiratory Protection: Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator may be necessary.[5]
-
Protective Clothing: A lab coat or other suitable protective clothing should be worn.[4]
Disposal Procedures for Solid ATP (Disodium Salt Hydrate)
Solid ATP (disodium salt hydrate) waste should be handled with care to avoid creating dust.[3][5]
Step-by-Step Guide for Solid Waste:
-
Collection: Carefully sweep up or vacuum the solid ATP waste.[4] Use spark-proof tools if there is any risk of ignition.[3]
-
Containment: Place the collected material into a suitable, clearly labeled, and sealed container for disposal.[1][5] Do not mix with other waste materials.[6]
-
Waste Classification: Determine if the waste is classified as hazardous under local regulations. While some sources classify ATP disodium salt as non-hazardous, others indicate it may cause organ damage through prolonged or repeated exposure.[1][3][7] Your institution's EHS department can provide guidance on this classification.
-
Disposal:
-
Licensed Waste Disposal Contractor: The most recommended method is to dispose of the contained waste through a licensed waste disposal company.[5][8]
-
Incineration: An alternative method suggested by some sources is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5][9] This should only be performed by a licensed and qualified facility.
-
Landfill: For non-hazardous waste, landfill disposal may be an option. Flinn Scientific suggests "Disposal Method #26a" for this purpose, which involves packaging the waste for a landfill.[1] However, you must confirm that this is permissible under your local regulations.
-
Disposal of ATP (Disodium Salt Hydrate) Solutions
Aqueous solutions of ATP (disodium salt hydrate) should not be disposed of down the drain unless it is explicitly permitted by your local wastewater treatment authority.[8][9]
Step-by-Step Guide for Solutions:
-
Collection: Collect all ATP solutions in a designated and properly labeled waste container.
-
Consult Regulations: Check with your local sewer authority and institutional guidelines to determine if drain disposal of small quantities is permissible. Due to its water solubility, it is likely to be mobile in the environment.[3]
-
Licensed Disposal: If drain disposal is not permitted, the aqueous waste should be collected and disposed of via a licensed waste disposal contractor.[8]
Quantitative Data Summary
The Safety Data Sheets for ATP (disodium salt hydrate) do not typically provide specific quantitative limits for disposal (e.g., concentration thresholds for drain disposal). The primary guidance is adherence to local, state, and federal regulations.
| Parameter | Value/Information | Source |
| Hazard Classification | May be considered non-hazardous by some standards, but can also be classified as causing damage to organs through prolonged or repeated exposure (Category 2). | [1][3][7] |
| Disposal Methods | Licensed waste disposal contractor, incineration, or landfill (for non-hazardous waste, where permitted). | [5][8][9] |
| Incompatible Materials | Strong oxidizing agents. | [3][7] |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols. The disposal procedures outlined are based on safety data sheets and general laboratory safety practices.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of ATP (disodium salt hydrate).
Caption: Decision workflow for the disposal of ATP (disodium salt hydrate).
References
Essential Safety and Handling of ATP (Adenosine 5'-triphosphate, disodium salt hydrate)
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of all laboratory chemicals is paramount. This guide provides immediate safety, operational, and disposal information for Adenosine 5'-triphosphate, disodium (B8443419) salt hydrate (B1144303) (ATP), a common laboratory reagent. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring experimental integrity.
Personal Protective Equipment (PPE)
When handling ATP (disodium salt hydrate), appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on Safety Data Sheets (SDS).
| Protection Type | Equipment | Standard/Specification | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or goggles | OSHA 29 CFR 1910.133 or European Standard EN166[1][2][3] | To prevent eye contact with ATP dust or solutions. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Inspect gloves prior to use. | To prevent skin contact. |
| Laboratory coat | N/A | To protect personal clothing and skin from contamination. | |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Required when dusts are generated or if irritation is experienced[3] | To prevent inhalation of ATP dust. |
Operational Plan for Handling ATP
A systematic approach to handling ATP from receipt to disposal is crucial for safety and to prevent contamination.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5] Recommended storage temperature is often refrigerated (2-8°C) or frozen (-20°C).[6][7]
2. Preparation and Handling:
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powdered form to avoid dust formation.[2][4][5]
-
Before handling, ensure all required PPE is correctly worn.
-
To prepare a solution, slowly add the ATP powder to the solvent to avoid splashing and dust generation.
-
Handle in accordance with good industrial hygiene and safety practices.[1][2][4] Wash hands thoroughly after handling.[6]
3. Accidental Spills:
-
In case of a spill, ensure the area is well-ventilated.[6]
-
For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[1][2][4]
-
Wipe the spill area with a damp cloth.[6]
Disposal Plan
Proper disposal of ATP and contaminated materials is essential to prevent environmental contamination.
-
Dispose of waste ATP and contaminated materials in accordance with local, regional, and national hazardous waste regulations.[1]
-
Waste materials should be placed in a labeled, sealed container.
Experimental Workflow: Safe Handling of ATP
The following diagram illustrates a standard workflow for the safe handling of ATP in a laboratory setting.
References
- 1. fishersci.com [fishersci.com]
- 2. media.laballey.com [media.laballey.com]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Adenosine Triphosphate Disodium Salt SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. 腺苷 5′-三磷酸 二钠盐 水合物 99% | Sigma-Aldrich [sigmaaldrich.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
